B1577100 PAM2

PAM2

Cat. No.: B1577100
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pam2CSK4 is a synthetic diacylated lipopeptide that functions as a potent agonist for Toll-like Receptor 2 (TLR2) in complex with Toll-like Receptor 6 (TLR6) . It specifically mimics the structure of bacterial lipopeptides, allowing researchers to selectively activate the TLR2/6 signaling pathway in experimental models. This activation triggers a robust innate immune response, making Pam2CSK4 a valuable tool for studying immune cell regulation, inflammation, and host-pathogen interactions. In research, Pam2CSK4 has been instrumental in elucidating the role of TLR signaling in modulating myeloid-derived suppressor cells (MDSCs) . Studies have shown that activation of TLR2 signaling by Pam2CSK4 can enhance the immunosuppressive activity of monocytic MDSCs (M-MDSCs) by upregulating inducible nitric oxide synthase (iNOS) activity and nitric oxide (NO) production, partly through the STAT3 signaling pathway . This mechanism highlights its utility in investigating the immunosuppressive tumor microenvironment and chronic inflammatory conditions. Furthermore, Pam2CSK4 is used in virology research due to its potential antiviral properties . It is supplied as a high-purity compound to ensure consistency and reliability in your in vitro or in vivo studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RPWAGNGSVHRYTVLSPRLKTQ

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to PAM2 Motif Consensus Sequence Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The PABP-interacting motif 2 (PAM2) is a short linear motif crucial for mediating protein-protein interactions within the intricate network of post-transcriptional gene regulation. This technical guide provides a comprehensive analysis of the this compound motif, including its consensus sequence, its interaction with the MLLE domain of the Poly(A)-Binding Protein (PABP), and its functional implications in mRNA translation and decay. Detailed experimental protocols for studying this compound-mediated interactions are provided, alongside a quantitative summary of binding affinities. Furthermore, key signaling pathways involving this compound-containing proteins are visualized using the DOT language to facilitate a deeper understanding of their regulatory roles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting this compound-mediated interactions.

The this compound Motif: A Key Player in Post-Transcriptional Regulation

The Poly(A)-Binding Protein (PABP) is a central regulator of mRNA fate, orchestrating translation initiation and mRNA stability through its interaction with a multitude of partner proteins.[1] A significant portion of these interactions are mediated by the PABP C-terminal (PABC) domain, also known as the MLLE domain, which recognizes a short linear motif termed PABP-interacting motif 2 (this compound).[1][2] The this compound motif is found in a diverse array of eukaryotic proteins that are critically involved in the regulation of mRNA translation and degradation.[3] Understanding the specifics of the this compound-PABP interaction is therefore paramount for elucidating the mechanisms that govern gene expression.

This compound Motif Consensus Sequence and Structural Basis of Interaction

The this compound motif is a conserved peptide sequence of approximately 12-15 amino acids.[4][5] While there is some variability, a generally accepted consensus sequence has been identified through the alignment of numerous this compound-containing proteins.

Consensus Sequence: xxΦxxxAxxFΦP where:

  • x represents any amino acid

  • Φ represents a hydrophobic amino acid

The interaction between the this compound motif and the MLLE domain of PABP is predominantly hydrophobic.[2][6] Crystal structures of MLLE-PAM2 complexes have revealed that key hydrophobic residues at positions 3, 5, 7, 10, and 12 of the this compound motif insert into hydrophobic pockets on the surface of the MLLE domain.[2][6] The phenylalanine (F) at position 10 is particularly critical and is almost universally conserved, playing a crucial role in the binding affinity.[7]

A notable variant is the PAM2w motif found in La-related protein 4 (LARP4) and LARP4B, where the canonical phenylalanine at position 10 is replaced by a tryptophan (W).[8][9] Despite this substitution, the PAM2w motif retains its ability to bind to the MLLE domain, highlighting a degree of plasticity in the recognition mechanism.[8][10]

Quantitative Analysis of this compound-PABP Binding Affinity

The binding affinity between this compound motifs and the PABP MLLE domain can be quantified by determining the dissociation constant (Kd). Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of this interaction.[11] The table below summarizes the reported Kd values for the interaction of various this compound-containing proteins with the PABP MLLE domain.

ProteinThis compound Motif SequenceOrganismMethodDissociation Constant (Kd)Reference(s)
Paip2-Homo sapiensITC74 - 400 nM[12]
eRF3a (this compound-N)-Homo sapiensITC3.1 µM[7]
LARP4 (PAM2w)residues 13-26Homo sapiensITC22 µM[10]
LARP4 (PAM2w)residues 7-49Homo sapiensITC26 µM[10]

Key Proteins with this compound Motifs and their Cellular Functions

Several key regulatory proteins utilize the this compound motif to interact with PABP and modulate mRNA fate.

  • eRF3 (eukaryotic Release Factor 3): A factor involved in translation termination that also plays a role in mRNA decay. The eRF3-PABP interaction is thought to couple translation termination with mRNA deadenylation.[7][13][14]

  • Paip1 (PABP-interacting protein 1): A translational activator that enhances the function of PABP.[15]

  • Paip2 (PABP-interacting protein 2): A translational repressor that displaces PABP from the poly(A) tail, thereby inhibiting translation.[2][15]

  • Tob1 and Tob2: Anti-proliferative proteins that promote mRNA deadenylation by recruiting the CCR4-NOT deadenylase complex to PABP-bound mRNAs.[16][17][18][19]

  • LARP4 (La-related protein 4): A protein that can bind to poly(A) RNA and is suggested to promote mRNA stability.[10]

Signaling and Regulatory Pathways

The competitive and cooperative interactions of this compound-containing proteins with PABP form complex regulatory networks that fine-tune gene expression.

Paip1_Paip2_Regulation PABP PABP eIF4G eIF4G PABP->eIF4G interacts mRNA mRNA PABP->mRNA binds poly(A) tail Paip1 Paip1 Paip1->PABP binds via this compound Translation_Initiation Translation Initiation Paip1->Translation_Initiation promotes Paip2 Paip2 Paip2->PABP competes for binding via this compound Translation_Repression Translation Repression Paip2->Translation_Repression induces eIF4G->Translation_Initiation

Caption: Regulation of Translation by Paip1 and Paip2.

eRF3_Deadenylation_Pathway cluster_termination Translation Termination Ribosome Ribosome eRF1 eRF1 Ribosome->eRF1 recognizes stop codon eRF3 eRF3 eRF1->eRF3 recruits PABP PABP eRF3->PABP binds via this compound Deadenylase_Complex Deadenylase Complex (e.g., PAN2-PAN3, CCR4-NOT) eRF3->Deadenylase_Complex competes for PABP binding mRNA mRNA PABP->mRNA on poly(A) tail Deadenylase_Complex->PABP binds via this compound Deadenylation Deadenylation Deadenylase_Complex->Deadenylation

Caption: Role of eRF3 in Coupling Translation Termination and mRNA Deadenylation.

Experimental Protocols for Studying this compound Motif Interactions

Several robust experimental techniques are employed to identify and characterize the interactions mediated by the this compound motif.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a powerful genetic method to identify novel protein-protein interactions in vivo.[4][20]

Principle: The system utilizes the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). The "bait" protein is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the selection of interacting partners.[21]

Detailed Methodology:

  • Vector Construction:

    • Clone the cDNA of the protein containing the this compound motif (bait) into a Y2H vector containing a DNA-binding domain (e.g., GAL4-DBD).

    • A cDNA library from the organism or tissue of interest is cloned into a Y2H vector containing a transcriptional activation domain (e.g., GAL4-AD) to generate the prey library.

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid. Select for transformants on appropriate synthetic defined (SD) medium lacking the corresponding nutrient (e.g., SD/-Trp).

    • Transform the same yeast strain (of the opposite mating type, e.g., Y187) with the prey library plasmids and select on appropriate SD medium (e.g., SD/-Leu).

  • Mating and Selection:

    • Mate the bait- and prey-containing yeast strains by mixing the cultures and plating on rich medium (YPD).

    • Select for diploid yeast cells containing both plasmids by replica-plating onto double-dropout medium (e.g., SD/-Trp/-Leu).

    • To select for interacting partners, replica-plate the diploid cells onto high-stringency selective medium lacking histidine, adenine, and tryptophan, and leucine (e.g., SD/-Trp/-Leu/-His/-Ade).

  • Confirmation and Identification:

    • Colonies that grow on the high-stringency medium are indicative of a positive interaction.

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert of the prey plasmid to identify the interacting protein.

    • Confirm the interaction through re-transformation and one-on-one Y2H assays.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to study protein-protein interactions in a cellular context by using an antibody to pull down a specific protein and its binding partners.[22][23]

Principle: An antibody specific to a "bait" protein is used to precipitate the bait protein from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey" proteins) will also be precipitated. The entire complex is then captured on beads coated with Protein A or Protein G, which bind to the antibody.

Detailed Methodology:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. A typical non-denaturing lysis buffer contains:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1 mM EDTA

      • 1% NP-40 or Triton X-100

      • Protease and phosphatase inhibitor cocktail

    • Incubate the lysate on ice and then clarify by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

    • Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 1-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.

    • Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with the lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting protein.

Pull-Down Assay

A pull-down assay is an in vitro method used to detect physical interactions between two or more proteins.[24][25][26]

Principle: A purified "bait" protein, typically fused to an affinity tag (e.g., GST, His-tag), is immobilized on affinity beads. A cell lysate or a solution containing a purified "prey" protein is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads.

Detailed Methodology:

  • Bait Protein Immobilization:

    • Express and purify the bait protein fused to an affinity tag (e.g., GST-PAM2 motif protein).

    • Incubate the purified tagged bait protein with the corresponding affinity beads (e.g., glutathione-agarose beads for GST tags) to immobilize it.

    • Wash the beads to remove any unbound bait protein.

  • Interaction:

    • Prepare a cell lysate or a solution of the purified prey protein (e.g., PABP MLLE domain).

    • Incubate the lysate/prey protein solution with the immobilized bait protein-bead complex with gentle rotation at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bait-prey complexes from the beads. Elution can be achieved by:

      • Using a competitive agent (e.g., reduced glutathione for GST tags).

      • Changing the pH or salt concentration.

      • Boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

Caption: Experimental Workflows for Studying this compound Interactions.

Conclusion and Future Directions

The this compound motif represents a critical nexus for the regulation of mRNA fate, mediating a complex interplay of protein-protein interactions centered around PABP. The quantitative and mechanistic details of these interactions are fundamental to our understanding of gene expression control. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of the this compound interactome. Future research will likely focus on the development of small molecule inhibitors or stabilizers of specific this compound-PABP interactions, which hold significant promise as novel therapeutic agents for a range of diseases, including cancer and neurological disorders, where the dysregulation of translation and mRNA stability is a contributing factor. The continued application of structural biology, biophysical techniques, and systems-level analyses will be essential in fully mapping and understanding the dynamic landscape of this compound-mediated regulation.

References

The PAM2 Motif: A Technical Guide to its Role in Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PABP-interacting motif 2 (PAM2) is a short, conserved linear motif critical for mediating protein-protein interactions central to mRNA metabolism. This technical guide provides an in-depth exploration of the this compound motif, its binding partners, and its functional implications in cellular processes such as translation, mRNA deadenylation, and decay. We present a consolidated overview of the structural basis of this compound-mediated interactions, quantitative binding data, detailed experimental protocols for studying these interactions, and a visualization of the signaling pathways that regulate this compound motif function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target these crucial molecular interactions.

The Core Function of the this compound Motif

The primary role of the this compound motif is to mediate the interaction with the C-terminal PABC domain (also known as the MLLE domain) of the Poly(A)-Binding Protein (PABP). PABP is a key regulator of mRNA fate, and by recruiting various proteins to PABP, the this compound motif plays a pivotal role in a multitude of post-transcriptional processes.[1][2]

Proteins containing the this compound motif are collectively involved in:

  • Translational Regulation: Influencing the initiation and termination of translation.

  • mRNA Deadenylation: Modulating the shortening of the poly(A) tail, a critical step in mRNA decay.

  • mRNA Stability and Decay: Recruiting deadenylase complexes and other decay factors to the mRNA.

The interaction between the this compound motif and the PABC/MLLE domain is a dynamic and regulated process, often influenced by post-translational modifications such as phosphorylation.[3][4]

Structural Insights into the this compound-PABP Interaction

The this compound motif is a short peptide sequence, typically around 12 amino acids in length.[5] Crystal structures of the PABC/MLLE domain in complex with various this compound peptides have revealed the molecular basis of this interaction. The binding is characterized by the insertion of conserved hydrophobic residues from the this compound motif into hydrophobic pockets on the surface of the PABC/MLLE domain.[2][5] A highly conserved phenylalanine residue within the this compound motif is particularly crucial for this interaction.[6]

Quantitative Analysis of this compound-PABP Binding Affinity

The binding affinity between this compound motifs and the PABP C-terminal domain varies among different proteins, reflecting the diverse regulatory roles of these interactions. Isothermal Titration Calorimetry (ITC) is a primary method for quantifying these interactions.

Protein/PeptideThis compound SequenceOrganismDissociation Constant (Kd)Reference
Paip2 (this compound)SKLSVNAPEFYPHomo sapiens74 - 400 nM[2]
eRF3 (this compound-N)-Mus musculus3.1 µM[2]
eRF3 (this compound-C)-Mus musculus3.9 µM[2]
eRF3 (dual this compound)-Mus musculus1.3 µM[2]
LARP4 (PAM2w)-Homo sapiens22 µM[6]

Regulation of this compound-PABP Interaction by Signaling Pathways

The interaction between this compound-containing proteins and PABP is not static but is dynamically regulated by cellular signaling pathways, primarily through phosphorylation. Phosphorylation of residues within or near the this compound motif, often located in intrinsically disordered regions, can modulate the binding affinity for the PABC/MLLE domain.[3][4] This provides a mechanism for cells to rapidly control mRNA translation and decay in response to various stimuli.

The c-Jun N-terminal kinase (JNK) and other Mitogen-Activated Protein Kinase (MAPK) pathways have been implicated in the phosphorylation of this compound-containing proteins like Tob2, thereby regulating their interaction with PABP and influencing mRNA deadenylation.[4][7][8]

Experimental Protocols for Studying this compound Motif Interactions

GST Pull-Down Assay

This in vitro technique is used to confirm a physical interaction between a GST-tagged "bait" protein (e.g., a this compound-containing protein) and a "prey" protein (e.g., the PABC domain of PABP).

Workflow:

GST_Pull_Down_Workflow Start Start Express_Purify Express and Purify GST-tagged Bait Protein Start->Express_Purify Immobilize Immobilize GST-Bait on Glutathione Beads Express_Purify->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Prepare_Lysate Prepare Cell Lysate containing Prey Protein Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Protein Complexes Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

Detailed Methodology:

  • Expression and Purification of GST-Fusion Protein:

    • Clone the coding sequence of the this compound-containing protein into a GST-fusion expression vector (e.g., pGEX).

    • Transform the construct into an appropriate E. coli expression strain (e.g., BL21).

    • Induce protein expression with IPTG.

    • Harvest cells and lyse them.

    • Purify the GST-fusion protein using glutathione-agarose beads.[9]

  • Preparation of Cell Lysate:

    • Culture cells expressing the prey protein (e.g., PABP).

    • Lyse the cells in a non-denaturing buffer containing protease inhibitors to maintain protein-protein interactions.[10]

    • Clarify the lysate by centrifugation.

  • Pull-Down Assay:

    • Incubate the purified GST-fusion protein (or GST alone as a negative control) with glutathione-agarose beads to immobilize the bait.[11]

    • Wash the beads to remove unbound bait protein.

    • Add the cell lysate containing the prey protein to the beads and incubate with gentle agitation to allow for binding.[9]

    • Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.[12]

  • Elution and Analysis:

    • Elute the protein complexes from the beads using a buffer containing reduced glutathione.[11]

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the prey protein to confirm the interaction.[9]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to detect protein-protein interactions in vivo from cell lysates.

Workflow:

CoIP_Workflow Start Start Lyse_Cells Lyse Cells with Non-denaturing Buffer Start->Lyse_Cells Pre_Clear Pre-clear Lysate with Control IgG and Beads Lyse_Cells->Pre_Clear Add_Antibody Incubate Lysate with Antibody against Bait Protein Pre_Clear->Add_Antibody Capture_Complex Capture Antibody-Protein Complex with Protein A/G Beads Add_Antibody->Capture_Complex Wash Wash Beads Extensively Capture_Complex->Wash Elute Elute Immunocomplexes Wash->Elute Analyze Analyze by Western Blot Elute->Analyze End End Analyze->End

Detailed Methodology:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[13]

    • Incubate on ice to ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.[13]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-PABP) with gentle rotation at 4°C.[14]

    • Add Protein A/G beads to capture the antibody-protein complexes.[13]

  • Washing and Elution:

    • Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.[14]

    • Elute the immunocomplexes from the beads by boiling in SDS-PAGE sample buffer.[13]

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey").[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Methodology:

  • Sample Preparation:

    • Express and purify the PABC/MLLE domain of PABP and a synthetic peptide corresponding to the this compound motif of the protein of interest.

    • Ensure both the protein and the peptide are in the exact same buffer to minimize heats of dilution.[15] Dialysis is highly recommended.

    • Degas both solutions to prevent air bubbles.[15]

  • ITC Experiment Setup:

    • Typically, the PABC/MLLE domain is loaded into the sample cell at a concentration 10-50 times the expected Kd.[15]

    • The this compound peptide is loaded into the injection syringe at a concentration 10-20 times that of the protein in the cell.[16]

  • Data Acquisition:

    • Perform a series of injections of the this compound peptide into the sample cell containing the PABC/MLLE domain.

    • The instrument measures the heat released or absorbed after each injection.

    • A blank titration of the peptide into the buffer should be performed to account for the heat of dilution.[15]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[17]

Conclusion

The this compound motif is a versatile and crucial element in the regulation of mRNA fate through its interaction with PABP. Understanding the intricacies of these interactions, their regulation by signaling pathways, and the methods to study them is paramount for researchers in molecular biology and for the development of novel therapeutics targeting post-transcriptional gene regulation. This guide provides a foundational and technical overview to aid in these endeavors.

References

The PAM2 Motif: A Key Player in mRNA Localization and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of messenger RNA (mRNA) localization and translation is fundamental to cellular function and is intricately regulated by a host of RNA-binding proteins (RBPs). Among the key players in this regulatory network is the PABP-interacting motif 2 (PAM2), a short linear motif that serves as a crucial molecular anchor, mediating the interaction between various RBPs and the poly(A)-binding protein (PABP). This interaction is central to the fate of many mRNAs, influencing their stability, translation, and subcellular localization. This technical guide provides a comprehensive overview of the role of the this compound motif in mRNA localization, detailing its molecular interactions, the experimental methodologies used to study it, and its significance in cellular processes and disease.

Core Interaction: The this compound Motif and the PABP MLLE Domain

The canonical function of the this compound motif is its direct binding to the MLLE (previously PABC) domain of cytoplasmic PABP (PABPC1).[1][2] PABP is a key protein that binds to the poly(A) tail of most eukaryotic mRNAs, playing a critical role in mRNA circularization, which is essential for efficient translation initiation and protection from deadenylation. The this compound motif, typically a 12-15 amino acid sequence, facilitates the recruitment of various regulatory proteins to PABP-bound mRNAs, thereby influencing their fate.[1]

The interaction between the this compound motif and the MLLE domain is characterized by the insertion of key hydrophobic residues from the this compound motif into hydrophobic pockets on the surface of the MLLE domain.[2][3] Structural studies have revealed that a conserved phenylalanine residue within the this compound motif is often a critical determinant for this interaction.[4] However, variations in the this compound sequence, such as the PAM2w motif found in LARP4 which contains a tryptophan instead of a phenylalanine, demonstrate that the binding interface can accommodate some diversity.[5][6][7]

Quantitative Analysis of this compound-MLLE Interactions

The binding affinity between this compound motifs and the PABP MLLE domain varies among different proteins, suggesting a competitive and regulated network of interactions. These affinities are typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key parameter used to quantify the strength of this interaction, with a lower Kd value indicating a higher binding affinity.

ProteinThis compound Motif SequenceOrganismBinding PartnerMethodDissociation Constant (Kd)Reference
LARP1FSQLLNCPEFVPHomo sapiensPABPC1 MLLEITC3.8 µM[4]
LARP4(Variant PAM2w)Homo sapiensPABPC1 MLLEITC22 µM[5]
Ataxin-2-Homo sapiensPABPC1 MLLE-Submicromolar[1]
Paip1-Homo sapiensPABPC1 MLLE-1.4 µM[4]
Paip2-Homo sapiensPABPC1 MLLE-0.2 µM[4]
Tob1/2-Homo sapiensPABPC1 MLLE-16 µM[4]
PAN3-Homo sapiensPABPC1 MLLE-40 µM[4]
USP10-Homo sapiensPABPC1 MLLE-26 µM[4]

Signaling Pathways and Regulatory Networks

The interaction between this compound-containing proteins and PABP is a nodal point in several signaling pathways that regulate mRNA fate. These interactions can influence mRNA stability by recruiting or inhibiting deadenylase complexes, or modulate translation by affecting the assembly of the translation initiation complex.

PAM2_Signaling_Pathway cluster_mRNA mRNA cluster_PAM2_Proteins This compound-Containing Proteins mRNA 5'-Cap...Poly(A) Tail PABP PABP mRNA->PABP binds eIF4G eIF4G PABP->eIF4G interacts LARP1 LARP1 PABP->LARP1 binds MLLE domain via this compound ATXN2 Ataxin-2 PABP->ATXN2 binds MLLE domain via this compound Deadenylase Deadenylase Complex PABP->Deadenylase binds MLLE domain via this compound eIF4G->mRNA Promotes Translation LARP1->mRNA Stabilizes ATXN2->mRNA Regulates Translation Deadenylase->mRNA Deadenylates

Figure 1. Simplified signaling pathway illustrating the role of this compound-containing proteins in regulating mRNA fate through their interaction with PABP.

Experimental Protocols for Studying this compound Motif Interactions

The investigation of this compound motif-mediated interactions relies on a variety of robust biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein is used to pull it out of a cell lysate, and any interacting "prey" proteins are co-precipitated and detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Culture and harvest cells expressing the proteins of interest.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein (e.g., anti-PABP) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using an antibody against the prey protein (e.g., anti-LARP1) to detect the interaction.

This protocol is a generalized procedure. For a specific example of its application in studying this compound-PABP interactions, refer to the co-immunoprecipitation of PABP with LARP4 as described in Yang et al., 2011.[5]

CoIP_Workflow start Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Bait-specific Antibody (e.g., anti-PABP) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Protein Complex wash->elute analysis SDS-PAGE and Western Blot for Prey (e.g., anti-LARP1) elute->analysis end Interaction Detected analysis->end

Figure 2. Experimental workflow for Co-Immunoprecipitation (Co-IP).

Yeast Two-Hybrid (Y2H) Assay for Screening Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions. The "bait" protein is fused to a DNA-binding domain (DBD), and a library of "prey" proteins is fused to an activation domain (AD). If the bait and prey interact, they reconstitute a functional transcription factor, activating reporter genes.

Protocol:

  • Vector Construction:

    • Clone the cDNA of the bait protein (e.g., PABP MLLE domain) into a DBD vector (e.g., pGBKT7).

    • Clone a cDNA library or a specific prey protein (e.g., LARP1 this compound motif) into an AD vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for cells containing both plasmids.

    • Replica-plate the colonies onto more stringent selective media (e.g., -Leu, -Trp, -His, -Ade) to screen for interactions.

    • The activation of reporter genes (e.g., HIS3, ADE2, lacZ) allows for the growth of yeast on selective media and/or colorimetric detection (e.g., blue colonies in the presence of X-gal).

  • Confirmation and Validation:

    • Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.

    • Perform control transformations with empty vectors to eliminate false positives.

The Y2H assay was instrumental in the initial discovery of the interaction between LARP4 and PABP, as detailed in Yang et al., 2011.[5]

Electrophoretic Mobility Shift Assay (EMSA) for In Vitro RNA-Protein Interactions

EMSA, or gel shift assay, is used to study RNA-protein interactions in vitro. A labeled RNA probe is incubated with a protein of interest, and the mixture is run on a non-denaturing gel. If the protein binds to the RNA, the resulting complex will migrate slower than the free RNA probe.

Protocol:

  • Probe Preparation:

    • Synthesize or in vitro transcribe a short RNA oligonucleotide containing the putative binding site (e.g., a poly(A) sequence for PABP).

    • Label the RNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Protein Purification:

    • Express and purify the recombinant protein of interest (e.g., LARP1 or PABP).

  • Binding Reaction:

    • Incubate the labeled RNA probe with varying concentrations of the purified protein in a binding buffer.

    • Include a non-specific competitor RNA (e.g., yeast tRNA) to reduce non-specific binding.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a low voltage to prevent the dissociation of the RNA-protein complexes.

  • Detection:

    • Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.

    • A "shifted" band, corresponding to the RNA-protein complex, will appear at a higher molecular weight than the free probe.

EMSA has been used to demonstrate the direct binding of LARP4 to poly(A) RNA, a key aspect of its function in mRNA stability.[7]

The Role of this compound-Containing Proteins in mRNA Localization

The recruitment of specific proteins to PABP via their this compound motifs is a critical mechanism for the subcellular localization of mRNAs. By tethering mRNAs to specific cellular structures or transport machinery, these interactions ensure that protein synthesis occurs at the appropriate time and place.

LARP1 and mRNA Stability: La-related protein 1 (LARP1) contains a this compound motif that mediates its interaction with PABP.[4] This interaction is crucial for the ability of LARP1 to protect certain mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) motif, from deadenylation and subsequent decay.[8][9][10] By stabilizing these mRNAs, LARP1 plays a significant role in regulating the expression of proteins involved in ribosome biogenesis and translation.

Ataxin-2 and Translational Regulation: Ataxin-2 is another this compound-containing protein that interacts with PABP.[1] This interaction is thought to be important for the assembly of messenger ribonucleoprotein (mRNP) granules, such as stress granules and P-bodies, which are sites of mRNA storage and degradation.[11][12][13][14] Ataxin-2's interaction with PABP is also implicated in the regulation of translation, and mutations in Ataxin-2, including expansions of a polyglutamine tract, are associated with neurodegenerative diseases like Spinocerebellar Ataxia Type 2 (SCA2).[1][15][16]

Upa2 and Endosomal mRNA Transport: In fungi, the multi-PAM2 protein Upa2 is a core component of the endosomal mRNA transport machinery.[17] Upa2 interacts with the PABP homolog Pab1 via its multiple this compound motifs, linking cargo mRNAs to endosomes for long-distance transport along microtubules. This process is essential for localized protein synthesis in polarized cells like hyphae.

mRNA_Localization_Logic mRNA mRNA with Poly(A) Tail PABP PABP mRNA->PABP binds PAM2_Protein This compound-Containing Protein PABP->PAM2_Protein binds via MLLE-PAM2 Effector Effector Domain or Localization Signal PAM2_Protein->Effector contains Destination Subcellular Destination (e.g., Stress Granule, Endosome, Specific Cytoplasmic Region) Effector->Destination targets to

Figure 3. Logical relationship illustrating how this compound motifs mediate mRNA localization.

Conclusion and Future Directions

The this compound motif is a versatile and critical element in the post-transcriptional regulation of gene expression. Its ability to mediate interactions with PABP provides a platform for the assembly of diverse mRNP complexes that dictate the localization, stability, and translational status of mRNAs. The quantitative differences in binding affinities among various this compound-containing proteins suggest a complex interplay and competition for PABP, allowing for fine-tuned regulation of mRNA fate in response to cellular signals.

For researchers and drug development professionals, understanding the intricacies of the this compound-PABP interaction network opens up new avenues for therapeutic intervention. Targeting these interactions could provide a means to modulate the expression of specific genes involved in disease processes, from cancer to neurodegeneration. Future research will likely focus on elucidating the complete repertoire of this compound-containing proteins, understanding the dynamic regulation of their interactions with PABP, and exploring the potential for developing small molecules or biologics that can specifically disrupt or enhance these critical molecular partnerships.

References

An In-depth Technical Guide to the PAM2 Motif Interaction with PABP/PABPC1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Poly(A)-Binding Protein Cytoplasmic 1 (PABPC1) is a cornerstone of post-transcriptional gene regulation, orchestrating mRNA translation and stability. Its function is modulated through a network of protein-protein interactions, many of which are mediated by a short linear sequence known as the PABP-interacting motif 2 (PAM2). This motif is found in a diverse array of regulatory proteins, including translational repressors (e.g., Paip2), deadenylase components (e.g., Tob1/2, PAN3), and factors involved in mRNA quality control and granule formation (e.g., Ataxin-2). These proteins compete for a highly conserved binding pocket on the C-terminal MLLE domain of PABPC1, creating a dynamic regulatory hub. Understanding the molecular intricacies of the this compound-MLLE interaction is critical for elucidating the mechanisms that govern mRNA fate and for developing novel therapeutic strategies targeting these pathways. This guide provides a comprehensive overview of the structural basis, quantitative biophysics, and regulatory mechanisms of this pivotal interaction, supplemented with detailed experimental protocols.

Molecular Architecture of the this compound-PABP Interaction

The interaction between this compound-containing proteins and PABPC1 is structurally well-defined. The this compound motif, typically a 12-15 amino acid sequence, binds to the MLLE domain (previously known as PABC) located at the C-terminus of PABPC1.[1][2] The MLLE domain itself is a compact globular domain composed of five α-helices.[1][3]

Crystal structures reveal that the this compound peptide wraps around the MLLE domain, making critical contacts with helices α2, α3, and α5.[3][4] The binding is primarily driven by hydrophobic interactions. Two key hydrophobic pockets on the MLLE surface accommodate conserved hydrophobic residues within the this compound motif, typically at positions 3, 5, 7, 10, and 12.[2][4] A phenylalanine residue at position 10 or 12 is often a major determinant of binding affinity.[1][5] Additionally, polar contacts, such as hydrogen bonds between the invariant MLLE residue K580 and the peptide backbone, contribute to the stability of the complex.[2]

Interestingly, some proteins feature variant motifs, such as the PAM2w motif found in LARP4 and LARP4B, where a tryptophan replaces the canonical phenylalanine.[1][6] This substitution is accommodated within the MLLE binding pocket and maintains a functionally relevant interaction.[1][6]

cluster_PABPC1 PABPC1 cluster_PAM2_Protein This compound-Containing Protein PABPC1_node RRM1 RRM2 RRM3 RRM4 Linker MLLE Domain PAM2_node Other Domains This compound Motif PAM2_node:f1->PABPC1_node:f5 Binds to MLLE Domain

Figure 1. Domain interaction between a this compound-containing protein and PABPC1.

Quantitative Analysis of Binding Affinities

The affinity of the this compound-MLLE interaction varies significantly among different proteins, reflecting their distinct regulatory roles. This competition for the single binding site on the MLLE domain is a key mechanism for integrating cellular signals to control mRNA fate.[6] Binding affinities are typically in the low to sub-micromolar range.[3] Quantitative data from various studies, primarily using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are summarized below.

Protein (Organism)This compound Motif Sequence/FragmentInteracting PartnerTechniqueDissociation Constant (Kd)Reference
LARP4B (Human)Variant PAM2w (residues 13-26)PABPC1-MLLEITC22 µM[6]
LARP4 (Human)N-terminus (residues 7-49)PABPC1-MLLEITC26 µM[6]
Paip2A (Human)Full-lengthPABPC1SPR~0.66 nM (overall)[7]
Paip2A (Human)This compound motifPABPC1-MLLESPR74 - 400 nM[7][8]
Ataxin-2 (Human)This compound motifPABPC1-MLLEITC0.7 µM[9]
eRF3 (Human)This compound-N peptidePABPC1-MLLEITC~1.3 µM[10]
eRF3 (Human)This compound-C peptidePABPC1-MLLEITC~2.5 µM[10]

Note: Paip2 interacts with PABPC1 via two motifs: the high-affinity PAM1 motif binds to the RRM domains, while the lower-affinity this compound motif binds to the MLLE domain. The overall Kd reflects the combined effect.[5][7]

Regulatory Mechanisms

The this compound-PABP interaction is not static but is subject to dynamic regulation, allowing for precise spatiotemporal control of mRNA metabolism.

Competitive Binding

As illustrated by the varying binding affinities in the table above, a primary mode of regulation is direct competition. Proteins with different this compound motifs vie for the same binding site on the MLLE domain. For example, the translational repressor Paip2 and the deadenylase component Tob2 must compete for PABP binding, creating a balance between translational inhibition and mRNA decay.[6][11]

Post-Translational Modifications

Phosphorylation plays a crucial role in modulating the interaction. Bioinformatic analyses and experimental studies have shown that this compound motifs are often located within or near intrinsically disordered regions (IDRs) that contain clusters of phosphorylation sites.[11][12] Phosphorylation within these IDRs can alter the conformation and electrostatic properties of the region, thereby modulating the binding affinity of the this compound motif for the MLLE domain.[11][13] This provides a mechanism for signaling pathways to directly influence PABP-dependent processes. For instance, changing the phosphorylation state of Tob2, Pan3, and Tnrc6c has been shown to alter their ability to interact with PABPC1.[12]

PABPC1 PABPC1-MLLE Paip2 Paip2 (Repressor) Paip2->PABPC1 Competitive Binding Tob2 Tob2 (Deadenylase Adaptor) Tob2->PABPC1 Competitive Binding Ataxin2 Ataxin-2 (Stress Granule) Ataxin2->PABPC1 Competitive Binding Signal Cellular Signal (e.g., Stress, Mitogens) Kinase Kinase Signal->Kinase Activates Phosphatase Phosphatase Signal->Phosphatase Activates/ Inhibits IDR Phosphorylation of IDR near this compound Kinase->IDR P Phosphatase->IDR -P IDR->Paip2 Modulates Affinity IDR->Tob2 Modulates Affinity IDR->Ataxin2 Modulates Affinity

Figure 2. Regulation of this compound-PABP interaction via competition and phosphorylation.

Key Experimental Protocols

Characterizing the this compound-PABP interaction requires a combination of in vitro biophysical techniques and in vivo cell-based assays. Below are detailed protocols for three core methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single label-free experiment.[14]

Objective: To quantify the binding affinity and thermodynamics of a synthetic this compound peptide with a purified PABPC1-MLLE domain.

Materials:

  • Purified PABPC1-MLLE domain protein (e.g., 40 µM).

  • Synthetic this compound peptide (e.g., 400 µM).

  • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), filtered and degassed.

  • Isothermal Titration Calorimeter.

Protocol:

  • Sample Preparation: Dialyze both the MLLE domain and the this compound peptide extensively against the same batch of ITC buffer to minimize buffer mismatch artifacts.[15] Overnight dialysis at 4°C is recommended.[15]

  • Concentration Measurement: After dialysis, accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients or BCA assay).

  • Instrument Setup: Thoroughly clean the sample cell and titration syringe as per the manufacturer's instructions. Set the experimental temperature (e.g., 25°C).

  • Loading: Load the PABPC1-MLLE domain solution (e.g., 40 µM) into the sample cell (~300 µL). Load the this compound peptide solution (e.g., 400 µM) into the injection syringe (~80 µL).[15][16]

  • Titration: Program the titration sequence. A typical experiment consists of an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by 20-30 larger injections (e.g., 1.5-2.0 µL) spaced to allow the signal to return to baseline.[17]

  • Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (integrated heat vs. molar ratio) to a suitable binding model (e.g., one set of sites) to extract the Kd, n, and ΔH values.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to detect protein-protein interactions in their native cellular context. An antibody against a "bait" protein (e.g., a this compound-containing protein) is used to pull it down from a cell lysate, and the "prey" protein (PABPC1) is detected if it was part of the complex.[18][19]

Objective: To verify the interaction between an endogenous or tagged this compound-containing protein and PABPC1 in a mammalian cell line.

Materials:

  • Cultured mammalian cells expressing the proteins of interest.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails).[20]

  • Antibody specific to the bait protein (IP-grade).

  • Isotype control IgG.

  • Protein A/G magnetic beads or agarose resin.

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration).

  • Elution Buffer (e.g., 1x SDS-PAGE loading buffer or low pH glycine buffer).

Protocol:

  • Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them by adding cold Co-IP Lysis Buffer. Incubate on ice for 15-30 minutes.[18][20]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.[18]

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[20]

  • Immunoprecipitation: Add the specific antibody (e.g., 2-4 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add equilibrated Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[21]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.[20]

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5 minutes, or by using a non-denaturing elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against PABPC1. A band in the specific IP lane, but not in the control IgG lane, indicates an interaction.

start Start: Cultured Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with beads) clarify->preclear ip Immunoprecipitation: Add Bait Antibody (α-PAM2 Protein) preclear->ip capture Capture Complex (Add Protein A/G Beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Probe for PABPC1) elute->analysis end Result: Interaction Confirmed? analysis->end

Figure 3. Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate, kon; dissociation rate, koff) in addition to equilibrium binding affinity (Kd).[22]

Objective: To determine the binding kinetics of the this compound-MLLE interaction.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified PABPC1-MLLE domain ("ligand").

  • Purified/synthetic this compound-containing protein/peptide ("analyte").

  • Running Buffer (e.g., HBS-EP+, filtered and degassed).

Protocol:

  • Ligand Immobilization: Activate a flow cell surface on the sensor chip using a pulse of EDC/NHS. Immobilize the PABPC1-MLLE domain to the surface via amine coupling to achieve a target density (e.g., 1000-2000 Response Units, RU). Deactivate remaining active esters with ethanolamine. A second flow cell should be activated and deactivated without ligand to serve as a reference surface.[22]

  • Analyte Injection: Prepare a dilution series of the this compound analyte in running buffer (e.g., ranging from 0.1x to 10x the expected Kd).

  • Association/Dissociation: Inject each analyte concentration over both the ligand and reference flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Globally fit the set of sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).

Conclusion and Future Directions

The interaction between the this compound motif and the MLLE domain of PABPC1 represents a critical nexus for the control of mRNA fate. The system's reliance on competitive binding and its modulation by post-translational modifications provide a framework for complex, signal-dependent regulation. For drug development professionals, the well-defined, hydrophobic nature of the MLLE binding pocket presents an attractive target for small molecule inhibitors designed to disrupt specific PABP-partner interactions implicated in disease, such as cancer or viral proliferation. Future research will likely focus on mapping the complete PABP-PAM2 interactome under various cellular conditions, deciphering the specific kinases and phosphatases that regulate these interactions, and exploring the therapeutic potential of modulating this fundamental biological control point.

References

Unraveling the Intricacies of PAM2-MLLE Domain Interaction: A Structural and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural basis of the interaction between the PABP-interacting motif 2 (PAM2) and the Mademoiselle (MLLE) domain. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular determinants of this critical protein-protein interaction, presents quantitative binding data, and offers detailed protocols for key experimental techniques used in its study.

Introduction: The Significance of the this compound-MLLE Interaction

The interaction between the this compound motif and the MLLE domain is a crucial molecular event underpinning the regulation of messenger RNA (mRNA) fate, including translation and decay. The MLLE domain, a conserved peptide-binding module, is notably found at the C-terminus of the Poly(A)-Binding Protein (PABP). PABP, in turn, plays a central role in mRNA circularization, a process that enhances translation initiation and protects mRNAs from degradation.

A diverse array of proteins involved in translational control and mRNA metabolism harbor the short, linear this compound motif. These proteins, by binding to the MLLE domain of PABP, can modulate PABP's function and thereby influence the expression of a vast number of genes. Understanding the structural basis of this interaction is therefore paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting these pathways.

Structural Basis of the this compound-MLLE Interaction

The interaction between the this compound motif and the MLLE domain is a classic example of a peptide-mediated protein-protein interaction. The MLLE domain forms a compact alpha-helical bundle that creates a hydrophobic groove on its surface. The this compound motif, typically a 12-amino acid peptide, binds in an extended conformation within this groove.

Key Molecular Determinants:

Crystal and NMR structures of MLLE-PAM2 complexes have revealed the precise molecular interactions that govern binding.[1] The interaction is predominantly hydrophobic, driven by the insertion of conserved hydrophobic residues from the this compound motif into pockets within the MLLE domain's binding groove.

Specifically, crystal structures of the PABP MLLE domain in complex with this compound peptides have highlighted the importance of hydrophobic residues at positions 3, 5, 7, 10, and 12 of the this compound motif.[1] In addition to these hydrophobic contacts, a network of hydrogen bonds and polar interactions further stabilizes the complex. A notable feature is the formation of hydrogen bonds between the side chain of an invariant lysine residue in the MLLE domain and the backbone of residues 5 and 7 of the this compound motif.[1]

The this compound Consensus Sequence:

While there is some variability, the this compound motif generally adheres to a consensus sequence. This sequence highlights the conserved hydrophobic residues critical for MLLE binding.

Quantitative Analysis of this compound-MLLE Binding Affinity

The strength of the interaction between various this compound-containing proteins and the MLLE domain has been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The dissociation constant (Kd) is a key parameter used to express binding affinity, with lower Kd values indicating a stronger interaction.

This compound-Containing ProteinMLLE Domain SourceTechniqueDissociation Constant (Kd)Reference
Paip2Human PABPITC~1 µM
eRF3Human PABPITC~5 µM
GW182Human PABPITC~6 µM[2]
Ataxin-2Human PABPITCLow µM range
LARP4BHuman PABPITC~20 µM
Paip1UBR5ITC3.4 µM[2]
GW182UBR5ITC175 µM[2]

Signaling Pathways and Logical Relationships

The interaction between this compound-containing proteins and the MLLE domain of PABP is a central hub in the regulation of mRNA fate. This interaction can either promote or inhibit translation, or trigger mRNA deadenylation and subsequent decay.

PAM2_MLLE_Signaling cluster_mRNA mRNA Metabolism mRNA mRNA PABP PABP mRNA->PABP binds poly(A) tail MLLE MLLE Domain PABP->MLLE Translation_Machinery Translation Machinery PABP->Translation_Machinery promotes PAM2_Protein This compound-Containing Protein PAM2_Protein->MLLE binds to Deadenylase Deadenylase PAM2_Protein->Deadenylase recruits PAM2_Protein->Translation_Machinery modulates Deadenylase->mRNA deadenylates

Figure 1: Simplified signaling pathway of this compound-MLLE interaction in mRNA metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-MLLE interaction.

GST Pull-Down Assay

This assay is used to qualitatively assess the in vitro interaction between a GST-tagged MLLE domain and a this compound-containing protein.

GST_Pull_Down_Workflow Start Start Express_Purify Express & Purify GST-MLLE Domain Start->Express_Purify Prepare_Lysate Prepare Cell Lysate with this compound Protein Start->Prepare_Lysate Immobilize Immobilize GST-MLLE on Glutathione Beads Express_Purify->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze End End Analyze->End

Figure 2: Workflow for a GST pull-down assay to detect this compound-MLLE interaction.

Protocol:

  • Expression and Purification of GST-MLLE:

    • Clone the coding sequence of the MLLE domain into a pGEX vector.

    • Transform the construct into an E. coli expression strain (e.g., BL21).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the GST-tagged MLLE domain using glutathione-agarose beads.

  • Preparation of Prey Protein Lysate:

    • Transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the full-length this compound-containing protein (with or without a tag like HA or FLAG).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Binding Assay:

    • Incubate the purified, bead-bound GST-MLLE with the cell lysate containing the this compound protein for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with GST alone to check for non-specific binding.

  • Washing and Elution:

    • Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific to the this compound protein (or its tag) to detect the interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between the endogenous or overexpressed MLLE-containing protein (like PABP) and a this compound-containing protein within a cellular context.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing both the MLLE-containing protein and the this compound-containing protein in a non-denaturing lysis buffer.[3]

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the MLLE-containing protein (the "bait") overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.[4]

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the this compound-containing protein (the "prey"). A band corresponding to the prey protein indicates an interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow Start Start Prepare_Protein Purify MLLE Domain & this compound Peptide Start->Prepare_Protein Dialyze Dialyze both against the same buffer Prepare_Protein->Dialyze Load_Calorimeter Load MLLE into sample cell, This compound peptide into syringe Dialyze->Load_Calorimeter Titrate Inject this compound peptide into MLLE solution Load_Calorimeter->Titrate Measure_Heat Measure heat change after each injection Titrate->Measure_Heat Analyze_Data Fit data to a binding model to determine Kd, n, ΔH Measure_Heat->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for Isothermal Titration Calorimetry (ITC) analysis of this compound-MLLE binding.

Protocol:

  • Sample Preparation:

    • Purify the MLLE domain and synthesize the this compound peptide to high purity.

    • Thoroughly dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.[5]

  • ITC Experiment:

    • Load the MLLE domain into the sample cell of the calorimeter and the this compound peptide into the injection syringe.[6]

    • Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.[7]

  • Data Analysis:

    • Integrate the heat signal for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

X-ray Crystallography

This technique is used to determine the high-resolution three-dimensional structure of the MLLE domain in complex with a this compound peptide.

Protocol:

  • Protein and Peptide Preparation:

    • Express and purify a large quantity of the MLLE domain.

    • Synthesize the this compound peptide.

  • Crystallization:

    • Mix the MLLE domain and the this compound peptide in a stoichiometric ratio.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[8][9]

  • Data Collection and Structure Determination:

    • Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

    • Process the diffraction data and solve the phase problem to generate an electron density map.

    • Build an atomic model of the MLLE-PAM2 complex into the electron density map and refine it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the interaction in solution, providing information on the binding interface, dynamics, and affinity.

Protocol:

  • Sample Preparation:

    • Express and purify the MLLE domain, often with isotopic labeling (¹⁵N and/or ¹³C).

    • Synthesize the unlabeled this compound peptide.

  • NMR Titration:

    • Acquire a reference NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the ¹⁵N-labeled MLLE domain.

    • Add increasing amounts of the unlabeled this compound peptide and record a spectrum at each titration point.

  • Data Analysis:

    • Monitor the chemical shift perturbations of the MLLE domain's backbone amides upon peptide binding.

    • Map the residues with significant chemical shift changes onto the structure of the MLLE domain to identify the binding interface.

    • Analyze the titration curves to determine the dissociation constant (Kd).

Conclusion

The interaction between the this compound motif and the MLLE domain is a versatile and fundamental mechanism for regulating gene expression. A thorough understanding of its structural basis, driven by the powerful combination of structural biology, biophysics, and molecular biology techniques, is crucial for advancing our knowledge of cellular control mechanisms. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical protein-protein interaction and its implications in health and disease.

References

Identifying Novel PAM2-Containing Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PABP-interacting motif 2 (PAM2) is a short linear motif found in a variety of eukaryotic proteins that mediates a crucial interaction with the C-terminal MLLE domain (also known as PABC) of the Poly(A)-Binding Protein (PABP). This interaction is fundamental to the regulation of mRNA fate, including translation initiation, mRNA stability, and decay. The identification of novel proteins containing the this compound motif can provide valuable insights into the intricate post-transcriptional regulatory networks and may unveil new targets for therapeutic intervention. This guide provides a comprehensive overview of the methodologies for identifying and characterizing novel this compound-containing proteins, a summary of quantitative interaction data, and a depiction of the signaling pathways that modulate these interactions.

Data Presentation: Quantitative Analysis of this compound-MLLE Domain Interactions

The binding affinity between the this compound motif of various proteins and the MLLE domain of PABP can vary, suggesting a dynamic and competitive regulation of PABP function. The dissociation constant (Kd) is a key parameter to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes known Kd values for several this compound-containing proteins.

ProteinThis compound Motif SequenceMethodKd (μM)Reference
Paip1SKLSVNAPEFYPSurface Plasmon Resonance0.0019[1]
Paip2-Surface Plasmon ResonanceLow micromolar[2]
eRF3a (this compound.2)-Isothermal Titration CalorimetryHigher affinity than this compound.1[3][4]
LARP4 (PAM2w)-Isothermal Titration Calorimetry22 - 26
Tob1--Low micromolar
Tob2--Low micromolar

Note: The exact this compound motif sequences and experimental conditions can influence the measured Kd values.

Experimental Protocols

The identification of novel this compound-containing proteins and the characterization of their interaction with PABP can be achieved through a combination of computational and experimental approaches.

Computational Identification of Putative this compound-Containing Proteins

The initial step in identifying novel this compound-containing proteins often involves in silico screening of protein sequence databases.

Methodology: Iterated Sequence Profile Searches

  • Seed Alignment: Start with a set of known and experimentally validated this compound motif sequences to create a seed alignment.

  • Profile Generation: Generate a position-specific scoring matrix (PSSM) or a Hidden Markov Model (HMM) profile from the seed alignment.

  • Database Search: Use the generated profile to search protein sequence databases (e.g., NCBI non-redundant protein database, UniProt) for new sequences that match the this compound motif profile.

  • Iteration: Iteratively refine the profile by incorporating newly identified high-confidence hits and repeat the database search. This iterative process enhances the sensitivity and specificity of the search.

  • Filtering and Prioritization: Filter the results to remove false positives by considering factors such as the evolutionary conservation of the motif and the presence of other relevant domains (e.g., RNA-binding domains). Prioritize candidates for experimental validation based on their potential functional relevance.

Experimental Validation of this compound-PABP Interaction

Once putative this compound-containing proteins are identified, their interaction with PABP must be experimentally validated. Several well-established techniques can be employed.

The Y2H system is a powerful genetic method to identify novel protein-protein interactions in vivo.[5][6][7][8]

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence or the MLLE domain of PABP into a "bait" vector (e.g., pGBKT7), which fuses the PABP protein to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Construct a "prey" library by cloning a cDNA library from the organism or tissue of interest into a "prey" vector (e.g., pGADT7), which fuses the cDNA-encoded proteins to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate selective media (e.g., SD/-Trp).

    • Confirm the absence of self-activation by the bait protein by plating the bait-containing yeast on selective media with a reporter gene (e.g., SD/-Trp/-His).

    • Transform the bait-containing yeast strain with the prey cDNA library.

  • Interaction Screening:

    • Plate the transformed yeast on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where the bait and prey proteins interact.

    • Interaction between the bait (PABP) and a prey protein brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on the selective medium.

  • Prey Plasmid Rescue and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification.

    • Sequence the cDNA insert of the prey plasmids to identify the interacting protein.

  • Confirmation of Interaction:

    • Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform a control transformation with an unrelated bait protein to ensure the specificity of the interaction.

Co-IP is a widely used technique to study protein-protein interactions in a cellular context.[9][10][11][12]

Protocol:

  • Cell Lysis:

    • Culture cells expressing the proteins of interest (either endogenously or through transfection with tagged constructs).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) containing protease and phosphatase inhibitors to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing (Optional):

    • Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-PABP antibody or an antibody against a tag on the recombinant PABP) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the separated proteins by Western blotting using an antibody against the putative interacting protein. The presence of the prey protein in the immunoprecipitate of the bait protein confirms their interaction.

AP-MS is a powerful technique for the unbiased identification of protein interaction partners on a large scale.[13][14][15][16]

Protocol:

  • Bait Protein Expression:

    • Generate a stable cell line expressing the bait protein (e.g., PABP) fused to an affinity tag (e.g., FLAG, HA, Strep-tag). A control cell line expressing the tag alone should also be generated.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells under native conditions.

    • Incubate the cell lysate with affinity beads that specifically bind the tag (e.g., anti-FLAG agarose beads).

    • Wash the beads extensively to remove non-specific binders.

  • Elution:

    • Elute the bait protein and its interacting partners from the affinity beads. Elution can be performed using a competitive ligand (e.g., FLAG peptide) or by changing the buffer conditions (e.g., low pH).

  • Protein Digestion and Mass Spectrometry:

    • The eluted proteins are typically separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel digestion with a protease (e.g., trypsin).

    • Alternatively, the eluted proteins can be digested in-solution.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database to identify the proteins present in the sample.

    • Specific interaction partners are identified by comparing the proteins identified in the bait pulldown with those from the control pulldown. Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be used for more accurate quantification and identification of specific interactors.

Signaling Pathways and Regulation

The interaction between this compound-containing proteins and PABP is not static and can be dynamically regulated by post-translational modifications, particularly phosphorylation. This regulation allows for the fine-tuning of mRNA metabolism in response to various cellular signals.

Regulation by Phosphorylation

Phosphorylation of residues within or near the this compound motif, often located in intrinsically disordered regions (IDRs), can modulate the binding affinity for the PABP MLLE domain.[17][18][19] Generally, phosphorylation in these regions tends to decrease the binding affinity, providing a mechanism for the reversible association and dissociation of this compound-containing proteins from PABP.

JNK Signaling Pathway and Tob2 Regulation

The c-Jun N-terminal kinase (JNK) signaling pathway has been shown to regulate the interaction between the this compound-containing protein Tob2 and PABP.[10]

JNK_Tob2_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) JNK_cascade JNK Signaling Cascade (MKKK, MKK) Stress->JNK_cascade JNK JNK (c-Jun N-terminal Kinase) JNK_cascade->JNK Activation Tob2 Tob2 JNK->Tob2 Phosphorylation P_Tob2 Phosphorylated Tob2 Tob2->P_Tob2 Tob2_PABP Tob2-PABP Complex (Stable Interaction) Tob2->Tob2_PABP Binds PABP PABP P_Tob2->PABP Reduced Binding PABP->Tob2_PABP Deadenylation mRNA Deadenylation & Decay Tob2_PABP->Deadenylation Promotes Kinase_Phosphatase_Regulation Extracellular_Signals Extracellular Signals (Growth Factors, Stress) Signaling_Pathways Signaling Pathways (e.g., mTOR, MAPK) Extracellular_Signals->Signaling_Pathways Kinase Kinase Signaling_Pathways->Kinase Activates Phosphatase Phosphatase Signaling_Pathways->Phosphatase Activates/Inhibits PAM2_Protein This compound-containing Protein Kinase->PAM2_Protein Phosphorylates P_PAM2_Protein Phosphorylated This compound-containing Protein Phosphatase->P_PAM2_Protein Dephosphorylates PAM2_Protein->P_PAM2_Protein Interaction This compound-PABP Interaction PAM2_Protein->Interaction Strong Binding P_PAM2_Protein->PAM2_Protein P_PAM2_Protein->Interaction Weak/No Binding PABP PABP PABP->Interaction mRNA_Fate Regulation of mRNA Fate Interaction->mRNA_Fate Modulates Experimental_Workflow Bioinformatics Bioinformatics Screening (Iterated Profile Searches) Candidate_List List of Putative This compound-containing Proteins Bioinformatics->Candidate_List Y2H Yeast Two-Hybrid (Y2H) Screening Candidate_List->Y2H CoIP Co-immunoprecipitation (Co-IP) Candidate_List->CoIP AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Candidate_List->AP_MS Validation Validation of Interaction with PABP Y2H->Validation CoIP->Validation AP_MS->Validation Quantitative Quantitative Binding Assays (e.g., SPR, ITC) Validation->Quantitative Functional Functional Characterization (e.g., mRNA stability, translation assays) Validation->Functional

References

PAM2 motif prediction tools and servers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PAM2 Motif Prediction and Validation

For researchers, scientists, and drug development professionals, the identification and characterization of PABP-interacting motif 2 (this compound) is crucial for understanding post-transcriptional gene regulation and its implications in various diseases. This guide provides a comprehensive overview of the computational tools and experimental methods used to predict and validate this compound motifs, which mediate interactions with the Poly(A)-Binding Protein (PABP).

Understanding the this compound Motif

The this compound motif is a short linear motif found in various proteins that interact with the MLLE domain (previously known as PABC) of PABP. This interaction is critical for regulating mRNA translation and decay. The consensus sequence for the this compound motif is generally defined as xxΦxxxAxxFΦP , where 'x' can be any amino acid and 'Φ' represents a hydrophobic residue. The phenylalanine (F) at position 10 is particularly well-conserved and essential for high-affinity binding to the PABC domain.

In Silico Prediction of this compound Motifs

While dedicated web servers for this compound motif prediction are not commonplace, powerful and flexible bioinformatics tools can be effectively employed for their identification. The primary methods involve profile-based and iterative searches, which leverage the conserved nature of the this compound sequence.

Profile-Based Searches with HMMER

HMMER is a suite of programs for sequence analysis using profile Hidden Markov Models (profile HMMs).[1] Profile HMMs are statistical models that capture the patterns of conservation in a multiple sequence alignment, making them ideal for finding distant homologs and conserved motifs.[1]

Methodology:

  • Seed Alignment Construction: The first step is to create a multiple sequence alignment of known this compound motif sequences. This "seed" alignment is crucial for building an accurate profile HMM. A curated set of this compound sequences from various proteins can be used for this purpose.

  • Profile HMM Building: The hmmbuild program from the HMMER suite is used to construct a profile HMM from the seed alignment.[2] This program captures the position-specific probabilities of amino acids and indels within the this compound motif.

  • Database Searching: The generated profile HMM is then used with the hmmsearch program to scan a protein sequence database (e.g., UniProt/Swiss-Prot) for new potential this compound motif-containing proteins.[2][3]

A simple visualization of a profile HMM architecture is shown below.

HMM cluster_0 cluster_1 cluster_2 S S B B S->B M1 M1 B->M1 I0 I0 B->I0 D1 D1 B->D1 E E T T E->T M2 M2 M1->M2 I1 I1 M1->I1 D2 D2 M1->D2 M3 M3 M2->M3 I2 I2 M2->I2 D3 D3 M2->D3 M3->E I0->M1 I0->I0 I1->M2 I1->I1 I2->M3 I2->I2 D1->M2 D1->D2 D2->M3 D2->D3 D3->E Y2H cluster_0 No Interaction cluster_1 Interaction DBD_Bait1 DBD-Bait Reporter1 Reporter Gene OFF AD_Prey1 AD-Prey DBD_Bait2 DBD-Bait AD_Prey2 AD-Prey DBD_Bait2->AD_Prey2 Reporter2 Reporter Gene ON AD_Prey2->Reporter2 ATXN2_Pathway cluster_mRNA mRNA mRNA PolyA Poly(A) Tail Cap 5' Cap PABP PABP PolyA->PABP binds ATXN2 Ataxin-2 (this compound motif) PABP->ATXN2 interacts via MLLE-PAM2 Translation Translation Regulation PABP->Translation ATXN2->Translation Ribosome Ribosome Ribosome->mRNA translates Translation->Ribosome modulates

References

The Central Role of PAM2 Motif Proteins in Regulating Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PABP-interacting motif 2 (PAM2) is a short linear motif that plays a pivotal role in orchestrating key cellular processes by mediating interactions with the C-terminal MLLE (also known as PABC) domain of the Poly(A)-Binding Protein (PABP). This interaction serves as a crucial nexus for the regulation of mRNA translation, stability, and decay. This technical guide provides an in-depth exploration of the cellular pathways governed by this compound motif-containing proteins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Cellular Pathways Regulated by this compound Motif Proteins

This compound motif-containing proteins are integral components of messenger ribonucleoprotein (mRNP) complexes and function as adaptors, effectors, and regulators in several interconnected cellular pathways. Their interaction with PABP, which coats the poly(A) tail of most eukaryotic mRNAs, allows them to influence the fate of these transcripts.

mRNA Deadenylation and Decay

A primary function of many this compound proteins is to recruit deadenylase complexes to the poly(A) tail, initiating mRNA decay. Deadenylation, the shortening of the poly(A) tail, is often the rate-limiting step in mRNA turnover.

  • Tob/BTG Family Proteins (Tob1, Tob2): These proteins act as anti-proliferative factors by promoting mRNA deadenylation. They simultaneously bind to the CAF1-CCR4-NOT deadenylase complex through their N-terminal BTG domain and to PABP via their C-terminal this compound motifs. This dual interaction effectively bridges the deadenylase machinery to the poly(A) tail, accelerating its degradation[1]. The phosphorylation of Tob2 has been shown to modulate its interaction with PABP and, consequently, its ability to promote deadenylation, highlighting a layer of signaling-dependent regulation of mRNA turnover[1][2].

  • PAN3: As a subunit of the PAN2-PAN3 deadenylase complex, PAN3 utilizes its this compound motif to interact with PABP. This interaction is crucial for the efficient deadenylation of poly(A) tails, particularly in the initial phase of tail shortening.

Translational Regulation

The this compound-PABP interaction is a key mechanism for controlling the initiation and termination of translation.

  • Eukaryotic Release Factor 3 (eRF3): This factor is essential for the termination of translation. eRF3 possesses two overlapping this compound motifs (this compound-N and this compound-C) that bind to the MLLE domain of PABP[3][4][5][6]. This interaction is thought to couple translation termination with mRNA stability and decay. The two this compound motifs of eRF3 exhibit different binding affinities for PABP, and their overlapping nature prevents the simultaneous binding of two PABP molecules[3][5].

  • Paip1 and Paip2 (Poly(A)-Binding Protein Interacting Proteins 1 and 2): These proteins are key regulators of translation. Paip1 is a translational enhancer that interacts with PABP through both a this compound motif and a PAM1 motif, the latter of which binds to the RRM domains of PABP[7][8]. This interaction is believed to stabilize the closed-loop structure of mRNA, promoting translation initiation. Conversely, Paip2 is a translational repressor that competes with Paip1 and eIF4G for binding to PABP, thereby inhibiting translation[4][9].

  • LARP1 (La-related protein 1): LARP1 is a multifaceted regulator of mRNA translation and stability, particularly for transcripts containing a 5' terminal oligopyrimidine (TOP) motif, which often encode ribosomal proteins and translation factors. LARP1 contains a this compound motif that mediates its interaction with PABP, which is essential for its function in protecting specific mRNAs from deadenylation and regulating their translation.

mRNA Stabilization

Certain this compound proteins function to protect mRNAs from degradation, thereby enhancing their stability.

  • LARP4 (La-related protein 4): LARP4 and its paralog LARP4B contain a variant this compound motif (termed PAM2w) and are involved in stabilizing mRNAs. By interacting with PABP, LARP4 is thought to shield the poly(A) tail from deadenylases, thus promoting mRNA longevity and translation[10].

Formation of Cytoplasmic Granules

This compound-containing proteins are also implicated in the assembly of stress granules and P-bodies, which are dynamic cytoplasmic foci involved in mRNA storage and decay.

  • Ataxin-2: This protein, which is associated with neurodegenerative diseases, contains a this compound motif that mediates its interaction with PABP[1][11][12]. This interaction is important for the localization of Ataxin-2 to stress granules and for its role in regulating mRNA stability and translation[2][13].

  • GW182 (TNRC6 proteins): These are core components of the RNA-induced silencing complex (RISC) and are essential for miRNA-mediated gene silencing. GW182 proteins contain this compound motifs that facilitate their interaction with PABP, which is a crucial step in the deadenylation and subsequent degradation of miRNA-targeted mRNAs[14][15].

Quantitative Data: Binding Affinities of this compound Motifs for the PABP MLLE Domain

The interaction between this compound motifs and the MLLE domain of PABP exhibits a wide range of binding affinities, which likely reflects the diverse regulatory roles of these proteins. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for various this compound-MLLE interactions.

This compound-Containing ProteinSpecific Motif/FragmentDissociation Constant (Kd)MethodReference
eRF3aOverlapping this compound (residues 64-94)0.4 - 2.3 µMITC[3]
eRF3aThis compound-N (residues 64-82)0.82 µMITC[3]
eRF3aThis compound-C (residues 73-94)2.9 µMITC[3]
eRF3aFull-length1.5 nMSPR[16]
Paip1Full-length1.9 nMSPR[7][8]
Paip1Full-length5.7 nMSPR[16]
Paip2AThis compound motif74 - 400 nM-[4][9][17]
Paip2AFull-length85 nMSPR[16]
LARP1This compound motif3.8 µM-[18]
LARP4PAM2w (residues 13-26)22 µMITC[10]
Tob1This compound motiflow µM-[14]
Tob2This compound-12516 µM-[18]
GW182 (TNRC6C)DUF region peptidelow to sub-µM-[12][14]
Ataxin-2This compound peptidelow to sub-µM-[12][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interactions and functions of this compound motif proteins.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Objective: To determine if a this compound-containing protein interacts with PABP within a cellular context.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add a primary antibody specific to the this compound-containing protein (the "bait") to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against PABP (the "prey") and the bait protein.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the proteins using an enhanced chemiluminescence (ECL) substrate.

In Vitro Deadenylation Assay

Objective: To assess the ability of a this compound-containing protein to promote mRNA deadenylation in a reconstituted system.

Methodology:

  • Preparation of RNA Substrate:

    • Synthesize a 32P-labeled, capped RNA substrate with a poly(A) tail of a defined length (e.g., 50-100 nucleotides) by in vitro transcription.

  • Deadenylation Reaction:

    • Set up the reaction in a buffer containing (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, and RNase inhibitor).

    • Add the purified recombinant this compound-containing protein (e.g., Tob2) and the purified deadenylase complex (e.g., CAF1-CCR4-NOT).

    • In a control reaction, omit the this compound-containing protein.

    • Initiate the reaction by adding the 32P-labeled RNA substrate.

    • Incubate at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Analysis of Deadenylation Products:

    • Stop the reaction by adding a formamide-containing loading buffer.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the RNA by autoradiography. The shortening of the poly(A) tail will be observed as a downward shift in the mobility of the RNA band over time.

Luciferase Reporter Assay for mRNA Stability

Objective: To measure the effect of a this compound-containing protein on the stability of a specific mRNA in cells.

Methodology:

  • Constructs:

    • Clone the 3' UTR of the mRNA of interest downstream of a luciferase reporter gene (e.g., Firefly luciferase).

    • Co-transfect cells with this reporter construct, a control reporter construct (e.g., Renilla luciferase) for normalization, and an expression vector for the this compound-containing protein (e.g., LARP1) or a control vector (e.g., empty vector or GFP).

  • Cell Transfection and Treatment:

    • Transfect the plasmids into a suitable cell line (e.g., HeLa or HEK293T).

    • After 24-48 hours, treat the cells with a transcription inhibitor (e.g., Actinomycin D or DRB) to block new mRNA synthesis.

    • Lyse the cells at different time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).

  • Luciferase Assay and qRT-PCR:

    • Measure the Firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system.

    • Calculate the ratio of Firefly to Renilla luciferase activity for each time point to normalize for transfection efficiency.

    • In parallel, extract total RNA from the cells at each time point and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the luciferase mRNA.

  • Data Analysis:

    • Plot the normalized luciferase activity or mRNA levels against time.

    • Calculate the half-life of the reporter mRNA in the presence and absence of the this compound-containing protein. An increase in the half-life indicates mRNA stabilization.

Visualizations of Pathways and Workflows

Signaling Pathways

// Nodes mRNA [label="mRNA", fillcolor="#F1F3F4"]; PABP [label="PABP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolyA [label="Poly(A) Tail", fillcolor="#FBBC05"]; Tob [label="Tob1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAN3 [label="PAN3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deadenylase [label="Deadenylase\n(CCR4-NOT/PAN2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decay [label="mRNA Decay", shape=ellipse, fillcolor="#F1F3F4"];

// Edges mRNA -> PolyA [label=" 3' end"]; PolyA -> PABP [label=" binds"]; PABP -> Tob [label=" interacts via\nMLLE-PAM2"]; PABP -> PAN3 [label=" interacts via\nMLLE-PAM2"]; Tob -> Deadenylase [label=" recruits"]; PAN3 -> Deadenylase [label=" recruits"]; Deadenylase -> PolyA [label=" shortens", style=dashed]; PolyA -> Decay [label=" leads to"]; } dot Caption: Regulation of mRNA deadenylation by Tob and PAN3 proteins.

// Nodes mRNA [label="mRNA", fillcolor="#F1F3F4"]; Cap [label="5' Cap", fillcolor="#FBBC05"]; PolyA [label="3' Poly(A) Tail", fillcolor="#FBBC05"]; eIF4F [label="eIF4F Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PABP [label="PABP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paip1 [label="Paip1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paip2 [label="Paip2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="Ribosome Recruitment\n& Translation Initiation", shape=ellipse, fillcolor="#F1F3F4"]; Inhibition [label="Translation Inhibition", shape=ellipse, fillcolor="#F1F3F4"];

// Edges mRNA -> Cap [dir=none]; mRNA -> PolyA [dir=none]; Cap -> eIF4F [label=" binds"]; PolyA -> PABP [label=" binds"]; eIF4F -> PABP [label=" 'Closed Loop'\nInteraction", style=dashed]; PABP -> Paip1 [label=" interacts via\nMLLE-PAM2"]; Paip1 -> eIF4F [label=" promotes interaction"]; eIF4F -> Ribosome; PABP -> Paip2 [label=" interacts via\nMLLE-PAM2"]; Paip2 -> eIF4F [label=" disrupts interaction", arrowhead=tee]; Paip2 -> Inhibition; } dot Caption: Translational control by Paip1 and Paip2 via PABP interaction.

Experimental Workflows

// Nodes start [label="Cell Lysate", shape=ellipse, fillcolor="#FBBC05"]; preclear [label="Pre-clear with\nProtein A/G Beads"]; ip [label="Immunoprecipitate with\nanti-Bait Antibody"]; capture [label="Capture with\nProtein A/G Beads"]; wash [label="Wash Beads"]; elute [label="Elute Proteins"]; analysis [label="Western Blot for\nBait and Prey", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> preclear; preclear -> ip; ip -> capture; capture -> wash; wash -> elute; elute -> analysis; } dot Caption: Workflow for Co-Immunoprecipitation.

// Nodes start [label="Prepare 32P-labeled\npolyadenylated RNA", shape=ellipse, fillcolor="#FBBC05"]; reaction [label="Incubate RNA with\nDeadenylase +/- this compound Protein"]; sampling [label="Collect Samples\nat Time Points"]; separation [label="Denaturing PAGE"]; visualization [label="Autoradiography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> sampling; sampling -> separation; separation -> visualization; } dot Caption: Workflow for In Vitro Deadenylation Assay.

Conclusion

The interaction between this compound motif-containing proteins and PABP represents a critical regulatory hub in post-transcriptional gene regulation. This dynamic interplay governs the fate of messenger RNAs, influencing their translation, stability, and decay. The competitive and cooperative binding of a diverse array of this compound proteins to the MLLE domain of PABP allows for a fine-tuned response to various cellular signals, impacting processes from cell proliferation to stress response. A thorough understanding of these pathways, supported by quantitative binding data and robust experimental methodologies, is essential for researchers in molecular and cellular biology and holds significant promise for the development of novel therapeutic strategies targeting these fundamental cellular processes.

References

The PAM2 Motif: A Central Hub in Translational Control and mRNA Deadenylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PABP-interacting motif 2 (PAM2) is a short, conserved peptide sequence that plays a pivotal role in the post-transcriptional regulation of gene expression. By mediating the interaction between a diverse array of regulatory proteins and the poly(A)-binding protein (PABP), the this compound motif acts as a molecular switch, influencing both the efficiency of mRNA translation and the rate of its degradation through deadenylation. This technical guide provides a comprehensive overview of the this compound motif's function, the quantitative biophysical parameters of its interactions, detailed experimental protocols for its study, and visual representations of the key molecular pathways involved. Understanding the intricacies of the this compound motif and its associated protein network offers promising avenues for the development of novel therapeutics targeting a range of diseases, from cancer to neurological disorders.

Introduction to the this compound Motif and its Core Interaction Partner: PABP

The regulation of protein synthesis is a fundamental cellular process, and the poly(A) tail at the 3' end of messenger RNAs (mRNAs) is a key determinant of both translational efficiency and mRNA stability. The cytoplasmic poly(A)-binding protein (PABP), PABPC1, is a crucial factor that binds to the poly(A) tail, promoting the circularization of the mRNA through its interaction with the 5' cap-binding complex, which in turn enhances translation initiation[1][2][3]. PABP is a modular protein, featuring RNA recognition motifs (RRMs) that bind to poly(A) and a C-terminal domain known as the PABC or MLLE domain[1][4].

The MLLE domain of PABP serves as a docking site for a variety of proteins that contain the this compound motif[1][4]. The this compound motif is a conserved sequence of approximately 12-15 amino acids that facilitates a direct protein-protein interaction with the MLLE domain of PABP[3][4][5]. This interaction is central to the recruitment of various factors to the poly(A) tail, thereby influencing the fate of the mRNA.

The Role of this compound-Containing Proteins in Translational Control

The interaction between this compound-containing proteins and PABP can either enhance or repress translation, depending on the specific protein involved.

  • Translational Enhancement: Proteins like Paip1 (PABP-interacting protein 1) possess a this compound motif and are known to stimulate translation[6][7]. By binding to PABP, Paip1 is thought to stabilize the PABP-eIF4G interaction, thereby promoting the formation of the closed-loop structure of the mRNA, which is conducive to efficient ribosome recycling and translation initiation[2].

  • Translational Repression: Conversely, proteins such as Paip2 (PABP-interacting protein 2) act as translational inhibitors[8]. Paip2 competes with Paip1 and the poly(A) tail for binding to PABP, leading to the dissociation of PABP from the mRNA and a subsequent reduction in translation[8][9].

The Critical Function of the this compound Motif in mRNA Deadenylation

mRNA deadenylation, the gradual shortening of the poly(A) tail, is the first and often rate-limiting step in mRNA decay[10][11][12]. Two major deadenylase complexes are responsible for this process in the cytoplasm: the Pan2-Pan3 complex and the Ccr4-Not complex[10][11][12][13]. The recruitment and activity of these complexes are frequently modulated by this compound-containing proteins.

  • The Pan2-Pan3 Complex: The Pan3 subunit of this deadenylase complex contains a this compound motif that allows it to interact with PABP on the poly(A) tail[6][14]. This interaction is crucial for the initial phase of deadenylation, where long poly(A) tails are trimmed[6][15].

  • The Ccr4-Not Complex: The activity of the Ccr4-Not complex is often regulated by adaptor proteins that contain this compound motifs, such as the Tob (Transducer of ERBB2) proteins[5][16]. Tob proteins can simultaneously bind to the Ccr4-Not complex and to PABP via their this compound motifs, thereby recruiting the deadenylase to the mRNA to facilitate poly(A) tail shortening[5][16].

  • Competitive Regulation by eRF3: The eukaryotic release factor 3 (eRF3), which is involved in translation termination, also contains two overlapping this compound motifs[13][17][18][19]. eRF3 competes with deadenylase-associated this compound-containing proteins for binding to PABP[13][17][19]. This competition provides a mechanism to couple translation termination with the initiation of mRNA decay.

Quantitative Analysis of this compound-PABP Interactions

The binding affinities between this compound motifs and the PABP MLLE domain vary, which allows for a dynamic and competitive regulation of mRNA fate. The dissociation constant (Kd) is a measure of the strength of a protein-protein interaction, with a lower Kd indicating a higher affinity.

Interacting ProteinsMethodDissociation Constant (Kd)Reference(s)
Paip1 - PABPSurface Plasmon Resonance1.9 nM[6][7]
Paip2 (this compound) - PABP (PABC)Not specified in snippet74 - 400 nM[20]
Tob - PABP (PABC)Isothermal Titration Calorimetry20 µM[16]
eRF3 (this compound-N) - PABP (MLLE)Isothermal Titration CalorimetryLow micromolar affinity[18]
eRF3 (this compound-C) - PABP (MLLE)Isothermal Titration CalorimetryLow micromolar affinity[18]
Ataxin-2 (this compound) - PABP (MLLE)Not specified in snippetSubmicromolar affinity[21]

Signaling Pathways Regulating this compound-PABP Interactions

The interaction between this compound-containing proteins and PABP is not static but is subject to regulation by cellular signaling pathways. A key mechanism of this regulation is phosphorylation.

Phosphorylation within the intrinsically disordered regions (IDRs) that often flank this compound motifs can modulate the binding affinity for PABP[11][22][23][24]. For instance, the c-Jun N-terminal kinase (JNK) has been shown to phosphorylate the Tob2 protein. This phosphorylation event can either enhance or diminish the Tob2-PABP interaction, depending on the specific sites of phosphorylation, thereby providing a mechanism to tune the rate of deadenylation in response to cellular signals[23][24].

PAM2_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., JNK pathway) Receptor->Kinase_Cascade Active_Kinase Active Kinase Kinase_Cascade->Active_Kinase PAM2_Protein This compound-Containing Protein (e.g., Tob2) Active_Kinase->PAM2_Protein Phosphorylation PABP PABP PAM2_Protein->PABP Interaction mRNA_Fate Modulation of mRNA Translation/ Deadenylation PAM2_Protein->mRNA_Fate P_PAM2_Protein Phosphorylated This compound-Protein P_PAM2_Protein->PABP Altered Interaction (Enhanced or Diminished) P_PAM2_Protein->mRNA_Fate PABP->mRNA_Fate CoIP_Workflow Start Start Cell_Culture Cell Culture & Transfection (V5-PAM2 protein) Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarify Lysate Cell_Lysis->Clarification Pre_Clearing Pre-clear with Beads Clarification->Pre_Clearing Antibody_Incubation Incubate with anti-V5 Ab Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution Analysis SDS-PAGE & Western Blot (anti-V5, anti-PABP) Elution->Analysis End End Analysis->End Deadenylation_Assay_Workflow Start Start Substrate_Prep Prepare 32P-labeled poly(A) RNA Start->Substrate_Prep Reaction_Setup Set up Deadenylation Reaction (RNA, Deadenylase, PABP, this compound-protein) Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Course Take Aliquots at Time Points Incubation->Time_Course Stop_Reaction Stop Reaction Time_Course->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Visualization Phosphorimaging Gel_Electrophoresis->Visualization Analysis Analyze Poly(A) Tail Length Visualization->Analysis End End Analysis->End Translational_Control_Deadenylation mRNA mRNA PABP PABP mRNA->PABP binds poly(A) tail Paip1_this compound Paip1 (this compound) PABP->Paip1_this compound Paip2_this compound Paip2 (this compound) PABP->Paip2_this compound Pan3_this compound Pan3 (this compound) PABP->Pan3_this compound Tob_this compound Tob (this compound) PABP->Tob_this compound eRF3_this compound eRF3 (this compound) PABP->eRF3_this compound Translation Translation Paip1_this compound->Translation promotes Paip2_this compound->Translation inhibits Deadenylation Deadenylation Pan3_this compound->Deadenylation promotes Tob_this compound->Deadenylation promotes eRF3_this compound->Deadenylation inhibits (competitive) Translation->Deadenylation coupled via eRF3 mRNA_Decay mRNA_Decay Deadenylation->mRNA_Decay leads to

References

Methodological & Application

Validating the PAM2-PABP Interaction: A Guide to Key Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the Poly(A)-Binding Protein (PABP) and proteins containing the PABP-Interacting Motif 2 (PAM2) is a critical node in the regulation of mRNA translation and stability. PABP, a key player in eukaryotic gene expression, binds to the poly(A) tail of mRNAs, influencing their circularization and subsequent translation. The this compound motif, a short peptide sequence, is found in a variety of proteins that modulate PABP's function, including translational repressors like Paip2 and factors involved in mRNA decay.[1][2][3] Understanding and validating the this compound-PABP interaction is therefore paramount for elucidating fundamental cellular processes and for the development of novel therapeutics targeting these pathways.

This document provides detailed application notes and protocols for several key biochemical and biophysical techniques used to validate and characterize the this compound-PABP interaction. These methods range from initial qualitative assessments of binding in a cellular context to precise quantitative measurements of binding affinity and kinetics in vitro.

Signaling Pathway Overview

The this compound-PABP interaction is a central component of the post-transcriptional regulation of gene expression. PABP bound to the poly(A) tail of an mRNA interacts with the cap-binding complex through eIF4G, promoting a "closed-loop" conformation that enhances translation initiation.[4] Proteins containing a this compound motif can compete for binding to the C-terminal domain (PABC) of PABP, thereby modulating its activity.[1][5] For example, the binding of Paip2 via its this compound motif can displace PABP from the poly(A) tail, leading to translational repression and mRNA deadenylation.

PAM2_PABP_Pathway cluster_mRNA mRNA cluster_Translation Translational Regulation cluster_Modulation Modulation mRNA_Cap 5' Cap mRNA_PolyA Poly(A) Tail PABP PABP mRNA_PolyA->PABP binds eIF4G eIF4G PABP->eIF4G interacts eIF4G->mRNA_Cap binds Ribosome Ribosome eIF4G->Ribosome recruits Translation_Initiation Translation Initiation Ribosome->Translation_Initiation PAM2_Protein This compound-containing Protein (e.g., Paip2) PAM2_Protein->PABP competes for binding Translational_Repression Translational Repression PAM2_Protein->Translational_Repression

Caption: Role of this compound-PABP in translational regulation.

Quantitative Data Summary

The binding affinity of the this compound-PABP interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric, with lower values indicating a stronger interaction. The following table summarizes reported Kd values for the interaction of various this compound-containing proteins with PABP.

Interacting ProteinTechniqueReported KdReference
Paip2 (this compound peptide)Surface Plasmon Resonance (SPR)0.3 µM[1]
Paip2 (this compound peptide)Isothermal Titration Calorimetry (ITC)0.3 µM[1]
Paip2A (full length)Surface Plasmon Resonance (SPR)74 - 400 nM[6][7]
eRF3a (this compound-N)Isothermal Titration Calorimetry (ITC)0.4 µM[8]
eRF3a (this compound-C)Isothermal Titration Calorimetry (ITC)2.3 µM[8]

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to demonstrate protein-protein interactions within a cellular context.[9][10] An antibody targeting a "bait" protein (e.g., PABP) is used to pull down the bait and any associated "prey" proteins (e.g., a this compound-containing protein).

CoIP_Workflow start Start: Cell Culture cell_lysis Cell Lysis (Non-denaturing buffer) start->cell_lysis pre_clearing Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing incubation Incubation with Primary Antibody (anti-PABP) pre_clearing->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Steps (Remove non-specific binders) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot) elution->analysis end End: Interaction Confirmed analysis->end

Caption: Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Lysis:

    • Culture cells expressing the proteins of interest to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing:

    • Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant.

  • Immunoprecipitation:

    • Add 1-5 µg of anti-PABP antibody to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

  • Elution and Analysis:

    • Resuspend the washed beads in 30 µL of 2x SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an antibody against the suspected this compound-containing protein.

GST Pull-Down Assay

The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins.[11][12][13] A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), which allows it to be immobilized on glutathione-conjugated beads.

GST_Pull_Down_Workflow start Start: Protein Expression bait_prep Express & Purify GST-PABP (Bait) start->bait_prep prey_prep Prepare Lysate with This compound-Protein (Prey) start->prey_prep binding Bind GST-PABP to Glutathione Beads bait_prep->binding incubation Incubate Beads with Prey Lysate prey_prep->incubation binding->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis end End: Direct Interaction Verified analysis->end

Caption: Workflow for GST Pull-Down Assay.

Protocol:

  • Protein Expression and Purification:

    • Express GST-PABP (bait) and the this compound-containing protein (prey) in a suitable expression system (e.g., E. coli).

    • Purify the GST-PABP using glutathione-agarose beads according to the manufacturer's protocol.

    • Prepare a cell lysate containing the prey protein.

  • Binding:

    • Incubate 20-50 µg of purified GST-PABP with 30 µL of glutathione-agarose beads in binding buffer (e.g., PBS with 0.1% Triton X-100) for 1-2 hours at 4°C.

    • As a negative control, incubate GST alone with beads.

  • Washing:

    • Pellet the beads by centrifugation and wash 3 times with binding buffer to remove unbound GST-PABP.

  • Pull-Down:

    • Add 500 µg to 1 mg of cell lysate containing the prey protein to the beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and wash 3-5 times with wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.

    • Analyze the eluate by SDS-PAGE and Coomassie staining or by Western blotting with an antibody against the prey protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[8][14][15][16]

ITC_Workflow start Start: Sample Preparation sample_prep Prepare Purified PABP & this compound Peptide in Identical Buffer start->sample_prep load_pabp Load PABP into Sample Cell sample_prep->load_pabp load_this compound Load this compound Peptide into Syringe sample_prep->load_this compound titration Titrate this compound into PABP (Multiple Injections) load_pabp->titration load_this compound->titration heat_measurement Measure Heat Change After Each Injection titration->heat_measurement data_analysis Analyze Binding Isotherm to Determine Parameters heat_measurement->data_analysis end End: Thermodynamic Profile Obtained data_analysis->end

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation:

    • Express and purify PABP and synthesize the this compound peptide to a high degree of purity (>95%).

    • Dialyze both protein and peptide extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of both samples. A good starting point is 20-50 µM PABP in the cell and 200-500 µM this compound peptide in the syringe.[14]

  • ITC Experiment:

    • Degas both solutions to prevent air bubbles.

    • Load the PABP solution into the sample cell and the this compound peptide solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL).

    • Perform a series of injections (typically 20-30) of the this compound peptide into the PABP solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[17][18] It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).

SPR_Workflow start Start: Chip Preparation immobilization Immobilize PABP (Ligand) on Sensor Chip start->immobilization analyte_prep Prepare Serial Dilutions of This compound Peptide (Analyte) start->analyte_prep association Inject this compound Peptide (Association Phase) immobilization->association analyte_prep->association dissociation Flow Buffer Only (Dissociation Phase) association->dissociation regeneration Regenerate Chip Surface dissociation->regeneration data_analysis Analyze Sensorgrams to Determine Kinetic Rates dissociation->data_analysis regeneration->association Next Concentration end End: Kinetic & Affinity Data Obtained data_analysis->end

Caption: Workflow for Surface Plasmon Resonance.

Protocol:

  • Ligand Immobilization:

    • Immobilize purified PABP (ligand) onto a suitable sensor chip (e.g., CM5 chip via amine coupling) according to the manufacturer's instructions.

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without ligand) to subtract non-specific binding.

  • Analyte Injection:

    • Prepare a series of dilutions of the this compound peptide (analyte) in running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least 10-fold below and above the expected Kd.

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase.

    • Follow the analyte injection with a flow of running buffer to monitor the dissociation of the complex. This is the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to detect binary protein-protein interactions in vivo.[19][20][21][22] The interaction between the "bait" (PABP) and "prey" (this compound-containing protein) reconstitutes a functional transcription factor, which drives the expression of reporter genes.

Y2H_Workflow start Start: Plasmid Construction bait_construct Construct Bait Plasmid (PABP fused to DNA-Binding Domain) start->bait_construct prey_construct Construct Prey Plasmid (this compound-protein fused to Activation Domain) start->prey_construct transformation Co-transform Yeast with Bait and Prey Plasmids bait_construct->transformation prey_construct->transformation selection Select for Transformants on Double Dropout Media transformation->selection reporter_assay Plate on Selective Media (e.g., lacking Histidine) & Perform β-galactosidase Assay selection->reporter_assay analysis Analyze Growth & Color Change reporter_assay->analysis end End: In vivo Interaction Detected analysis->end

Caption: Workflow for Yeast Two-Hybrid Assay.

Protocol:

  • Plasmid Construction:

    • Clone the coding sequence for PABP into a "bait" vector, fusing it to a DNA-binding domain (e.g., GAL4-DB).

    • Clone the coding sequence for the this compound-containing protein into a "prey" vector, fusing it to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids using a standard yeast transformation protocol (e.g., lithium acetate method).

    • Plate the transformed yeast on selection media lacking the appropriate nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Assay:

    • Patch the colonies from the selection plates onto a more stringent reporter medium (e.g., lacking histidine, and/or containing 3-AT to suppress auto-activation).

    • Growth on the selective reporter medium indicates a positive interaction.

  • Quantitative/Confirmatory Assay (β-galactosidase assay):

    • Perform a liquid or filter-lift β-galactosidase assay using a substrate like ONPG or X-gal.

    • The development of a blue color confirms the interaction and the intensity can provide a semi-quantitative measure of the interaction strength.

Conclusion

The validation of the this compound-PABP interaction is a multi-faceted process that can be approached with a variety of powerful techniques. The choice of method depends on the specific research question, from confirming an interaction in a cellular environment (Co-IP) to determining the precise biophysical parameters of the interaction in a purified system (ITC and SPR). By employing these detailed protocols, researchers and drug development professionals can robustly characterize this crucial molecular interaction, paving the way for a deeper understanding of gene regulation and the development of targeted therapies.

References

Application Notes and Protocols for Yeast Two-Hybrid (Y2H) Assay of PAM2 Motif Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo.[1][2] This application note provides a detailed guide for utilizing the Y2H assay to investigate interactions involving the PABP-interacting motif 2 (PAM2). The this compound motif is a short linear sequence found in various eukaryotic proteins that mediates their interaction with the C-terminal MLLE domain of the Poly(A)-Binding Protein (PABP).[3][4] These interactions are crucial for regulating mRNA stability, translation, and decay.[3][4][5][6] Understanding the intricacies of this compound-mediated interactions is vital for elucidating fundamental cellular processes and for the development of novel therapeutics targeting these pathways.

This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows to facilitate the successful application of the Y2H assay for studying this compound motif interactions.

Signaling Pathway Context: PABPC1 and this compound-Containing Proteins in mRNA Decay

The cytoplasmic poly(A)-binding protein (PABPC1) plays a central role in mRNA metabolism by binding to the 3' poly(A) tail of eukaryotic mRNAs.[4][6] PABPC1 recruits various regulatory proteins containing the this compound motif to the mRNA, thereby influencing its fate.[3][5] Key this compound-containing proteins involved in mRNA decay include:

  • eRF3 (eukaryotic release factor 3): Involved in translation termination and competes with deadenylases for PABPC1 binding.[5]

  • Pan3: A subunit of the Pan2-Pan3 deadenylase complex, which initiates the first phase of deadenylation.[3][5]

  • Tob2: Recruits the Ccr4-Caf1 deadenylase complex, which is involved in the second phase of deadenylation.[3]

  • Paip2 (PABP-interacting protein 2): A translational inhibitor that displaces PABPC1 from the poly(A) tail.[7][8]

The interplay between these proteins, mediated by this compound-PABPC1 interactions, is a key regulatory node in gene expression. The following diagram illustrates this signaling network.

PAM2_Signaling_Pathway cluster_mRNA mRNA mRNA_5_cap 5' Cap mRNA_coding Coding Sequence eIF4G eIF4G mRNA_5_cap->eIF4G binds mRNA_polyA Poly(A) Tail PABPC1 PABPC1 PABPC1->mRNA_polyA binds PABPC1->eIF4G interacts eRF3 eRF3 (this compound) PABPC1->eRF3 binds Pan3 Pan3 (this compound) PABPC1->Pan3 binds Tob2 Tob2 (this compound) PABPC1->Tob2 binds Paip2 Paip2 (this compound) PABPC1->Paip2 binds eRF3->Pan3 competes with eRF3->Tob2 competes with Pan2 Pan2 Pan3->Pan2 recruits Ccr4_Caf1 Ccr4-Caf1 Tob2->Ccr4_Caf1 recruits Paip2->PABPC1 displaces from poly(A) Pan2->mRNA_polyA deadenylates Ccr4_Caf1->mRNA_polyA deadenylates

Figure 1: PABPC1-PAM2 Interaction Network in mRNA Decay.

Quantitative Data on this compound Motif Interactions

The strength of this compound-PABPC1 interactions can be quantified using various biophysical methods, providing valuable data for interpreting Y2H results. While Y2H is primarily a qualitative or semi-quantitative assay, the data below from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a quantitative baseline for the expected interaction affinities.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
Paip2A (this compound) - PABPC1 (PABC domain)SPR/ITC74 - 400 nM[6]
eRF3a (this compound-N) - PABPC1 (PABC domain)ITC~3.5-fold weaker than this compound-C[5]
eRF3a (this compound-C) - PABPC1 (PABC domain)ITCData not specified, but stronger than this compound-N[5]
Paip2A (full-length) - PABPC1 (full-length)SPR/ITC~0.66 - 0.7 nM[6]

Experimental Protocols

A. General Yeast Two-Hybrid Experimental Workflow

The Y2H assay is based on the reconstitution of a functional transcription factor.[1] A "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and a "prey" protein (or a library of proteins) is fused to its activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating the transcription of reporter genes.[2]

Y2H_Workflow cluster_Cloning Plasmid Construction cluster_Selection Selection for Interaction cluster_Quantification Quantitative Analysis Bait_Cloning Clone this compound-containing protein into DBD vector (pGBKT7) Yeast_Transformation Co-transform bait and prey plasmids into yeast strain (e.g., AH109) Bait_Cloning->Yeast_Transformation Prey_Cloning Clone PABPC1 (or MLLE domain) into AD vector (pGADT7) Prey_Cloning->Yeast_Transformation SD_Leu_Trp Plate on SD/-Leu/-Trp (Selects for both plasmids) Yeast_Transformation->SD_Leu_Trp SD_Leu_Trp_His Plate on SD/-Leu/-Trp/-His (Selects for interaction - HIS3 reporter) SD_Leu_Trp->SD_Leu_Trp_His SD_Leu_Trp_His_Ade Plate on SD/-Leu/-Trp/-His/-Ade (Higher stringency - ADE2 reporter) SD_Leu_Trp_His->SD_Leu_Trp_His_Ade Beta_Gal_Assay Perform β-galactosidase assay (Quantitative measure of interaction strength) SD_Leu_Trp_His->Beta_Gal_Assay

Figure 2: General Yeast Two-Hybrid Workflow.
B. Detailed Protocol for this compound-PABPC1 Interaction Assay

This protocol is adapted for a GAL4-based Y2H system (e.g., Matchmaker™ Gold Yeast Two-Hybrid System, Takara Bio).

1. Plasmid Construction:

  • Bait Plasmid (pGBKT7-PAM2):

    • Amplify the coding sequence of the this compound motif-containing protein of interest (or the minimal this compound motif) by PCR.

    • Clone the PCR product in-frame with the GAL4 DNA-binding domain (DBD) in the pGBKT7 vector.

  • Prey Plasmid (pGADT7-PABPC1):

    • Amplify the coding sequence of full-length human PABPC1 or its C-terminal MLLE domain (amino acids ~546-636) by PCR.

    • Clone the PCR product in-frame with the GAL4 activation domain (AD) in the pGADT7 vector.

  • Controls:

    • Positive Control: pGADT7-T and pGBKT7-53 (provided in many commercial kits). For a this compound-specific positive control, use a known strong interactor like Paip2.

    • Negative Control: pGADT7-T and pGBKT7-Lam. To test for auto-activation of the bait, co-transform pGBKT7-PAM2 with an empty pGADT7 vector.

2. Yeast Transformation:

  • Use a suitable yeast strain (e.g., Y2HGold or AH109).

  • Co-transform the bait and prey plasmids into competent yeast cells using the lithium acetate method.

  • Plate the transformation mixture on SD/-Leu/-Trp (Double Dropout, DDO) plates to select for yeast that have taken up both plasmids.

  • Incubate at 30°C for 3-5 days until colonies appear.

3. Interaction Selection:

  • Pick several individual colonies from the DDO plates and streak them onto selective media:

    • Medium Stringency: SD/-Leu/-Trp/-His (Triple Dropout, TDO) plates.

    • High Stringency: SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO) plates.

  • Incubate at 30°C for 3-7 days and observe for growth. Growth on these plates indicates a positive interaction.

4. Quantitative β-Galactosidase Assay (Liquid Culture):

This assay provides a quantitative measure of the interaction strength by measuring the activity of the lacZ reporter gene.

  • Yeast Culture Preparation:

    • Inoculate single colonies from the DDO plates into 5 mL of SD/-Leu/-Trp liquid medium.

    • Incubate at 30°C with shaking (200-250 rpm) for 16-18 hours until the culture is in mid-log phase (OD600 of 0.5-0.8).

  • Cell Lysis and Assay:

    • Pellet 1.5 mL of the yeast culture by centrifugation.

    • Resuspend the pellet in 1 mL of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).

    • Add 100 µL of chloroform and 50 µL of 0.1% SDS. Vortex for 30 seconds.

    • Incubate at 30°C for 15 minutes to permeabilize the cells.

    • Add 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

    • Incubate at 30°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm (OD420).

  • Calculation of β-Galactosidase Units:

    • Units = (1000 x OD420) / (t x V x OD600)

      • t = reaction time in minutes

      • V = volume of culture used in mL (e.g., 1.5 mL)

      • OD600 = OD600 of the starting culture

Data Presentation and Interpretation

Quantitative data from the β-galactosidase assay should be presented in a clear, tabular format to allow for easy comparison of interaction strengths.

Table 2: Example Quantitative Y2H Data for this compound-PABPC1 Interactions

Bait (pGBKT7)Prey (pGADT7)Growth on SD/-Leu/-Trp/-Hisβ-Galactosidase Activity (Miller Units)Interaction Strength
This compound-Protein XPABPC1+++150.5 ± 12.3Strong
This compound-Protein YPABPC1++45.2 ± 5.8Moderate
This compound-Protein X (mutated)PABPC1-1.2 ± 0.3None
p53T-antigen (Positive Control)+++205.1 ± 15.7Strong
Lamin CT-antigen (Negative Control)-0.8 ± 0.2None
This compound-Protein XEmpty Vector-1.0 ± 0.4None (No auto-activation)

Interpretation:

  • Growth on selective media provides a qualitative assessment of the interaction.

  • β-galactosidase activity offers a semi-quantitative measure of interaction strength. Higher Miller units generally correlate with a stronger interaction.

  • Controls are essential for validating the results. The positive control should show a strong interaction, while the negative controls should show no interaction. The auto-activation control ensures that the bait protein itself does not activate the reporter genes.[9]

  • Mutational analysis , such as mutating key residues in the this compound motif, can confirm the specificity of the interaction.

Troubleshooting

ProblemPossible CauseSolution
No growth on selective media - Bait or prey fusion protein is not expressed or is misfolded.- Interaction is too weak to be detected.- Fusion proteins are not localized to the nucleus.- Confirm protein expression by Western blot.- Use a more sensitive reporter strain or lower stringency selection.- Add a nuclear localization signal (NLS) to the constructs.
Growth of negative controls (False Positives) - Bait protein auto-activates the reporter genes.- Prey protein is "sticky" and interacts non-specifically.- Test the bait with an empty prey vector. If it auto-activates, use a lower-expression promoter or a different Y2H system.- Screen against a panel of unrelated proteins to identify sticky preys.
High background in β-galactosidase assay - Leaky expression of the lacZ gene.- Include a no-substrate control and subtract the background absorbance.

Conclusion

The Yeast Two-Hybrid assay is a versatile and powerful tool for the discovery and characterization of this compound motif-mediated protein interactions. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and quantifiable data on the interactions between this compound-containing proteins and PABPC1. This information is critical for advancing our understanding of mRNA metabolism and for the development of targeted therapies for diseases where these pathways are dysregulated.

References

Application Notes and Protocols for Co-immunoprecipitation of PAM2-containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing co-immunoprecipitation (Co-IP) experiments for proteins containing the PABP-interacting motif 2 (PAM2). This document includes detailed protocols, data presentation tables, and visual diagrams of the experimental workflow and relevant signaling pathways.

Introduction to this compound-Containing Proteins

The PABP-interacting motif 2 (this compound) is a conserved peptide sequence of approximately 12 amino acids that mediates the interaction with the MLLE domain of the Poly(A)-Binding Protein (PABP).[1][2] PABP is a crucial regulator of mRNA fate, influencing both translation and mRNA decay.[1][3] By recruiting various this compound-containing proteins, PABP coordinates the post-transcriptional control of gene expression.[1] These proteins are involved in diverse cellular processes, including translation initiation and termination, and mRNA deadenylation.[4][5][6][7] Understanding the interactions between PABP and this compound-containing proteins is therefore critical for elucidating the mechanisms of gene regulation.

The interaction between this compound motifs and the PABP MLLE domain can be modulated by post-translational modifications, such as phosphorylation, adding another layer of regulatory complexity.[1][3][8] Co-immunoprecipitation is a powerful technique to study these protein-protein interactions in their cellular context.[9][10][11][12]

Key this compound-Containing Proteins and their Interacting Partners

The following table summarizes key proteins known to contain a this compound motif and their primary interacting partner, PABP. Where available, dissociation constants (Kd) are provided to indicate the affinity of the interaction.

This compound-Containing ProteinInteracting PartnerCellular FunctionBinding Affinity (Kd)
PAIP1 (PABP-interacting protein 1)PABPC1Translation initiation coactivatorLow micromolar range
PAIP2 (PABP-interacting protein 2)PABPC1Translation repressor~100-fold less affinity than PAM1 motif for PABP RRM2/3[13]
eRF3 (eukaryotic release factor 3)PABPC1Translation terminationNot specified
Tob2 PABPC1mRNA turnoverNot specified
Pan3 PABPC1mRNA decay, deadenylationNot specified
Tnrc6c (GW182) PABPC1miRNA-mediated gene silencingNot specified
LARP4 PABPC1mRNA stability22 µM (for PAM2w peptide)[7]
Ataxin-2 PABPC1mRNA regulationNot specified

Signaling Pathway: Regulation of mRNA Fate by PABP and this compound-Containing Proteins

The interaction between PABP and various this compound-containing proteins is central to the regulation of mRNA translation and decay. PABP, bound to the poly(A) tail of mRNA, acts as a scaffold. It can recruit translational activators like PAIP1, which promotes the formation of a "closed-loop" structure with the 5' cap, enhancing translation initiation. Conversely, PABP can also bind to inhibitory proteins like PAIP2, which disrupts the PABP-poly(A) interaction and represses translation.[13][14][15] Furthermore, PABP interacts with factors involved in mRNA deadenylation and decay, such as Pan3 and Tob2, thereby influencing mRNA stability.[1][5] The competitive binding of these different this compound-containing proteins to PABP allows for dynamic control over the fate of an mRNA molecule.

Caption: Regulation of mRNA fate by PABP and its this compound-containing partners.

Experimental Workflow for Co-immunoprecipitation

The following diagram outlines the general workflow for a co-immunoprecipitation experiment to study the interaction between a this compound-containing protein and PABP.

CoIP_Workflow Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clearing Lysate (with control beads) Lysis->Preclear IP Immunoprecipitation: Incubate with primary antibody (e.g., anti-PABP or anti-PAM2-protein) Preclear->IP Capture Immune Complex Capture (Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elution Elution of Protein Complex Wash->Elution Analysis Downstream Analysis (Western Blot, Mass Spectrometry) Elution->Analysis End End Analysis->End

Caption: General workflow for a Co-IP experiment.

Detailed Protocol for Co-immunoprecipitation of this compound-containing Proteins with PABP

This protocol is a general guideline and may require optimization for specific cell types and proteins of interest.

Materials and Reagents
  • Cell Culture: Mammalian cells expressing the this compound-containing protein of interest and PABP.

  • Antibodies:

    • High-quality primary antibody for immunoprecipitation (e.g., rabbit anti-PABP or a specific antibody against the tagged or endogenous this compound-containing protein).

    • Primary antibody for Western blot detection (e.g., mouse anti-PAM2-protein or anti-PABP, depending on the IP antibody).

    • Isotype control IgG (from the same species as the IP antibody).

  • Beads: Protein A/G agarose or magnetic beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS): pH 7.4.

    • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitor cocktails. The choice of detergent and salt concentration may need optimization to maintain the protein-protein interaction.[12]

    • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20. The stringency of the wash buffer may need to be adjusted.[16]

    • Elution Buffer:

      • For SDS-PAGE: 1x or 2x Laemmli sample buffer.

      • For Mass Spectrometry (native elution): 0.1 M glycine-HCl, pH 2.5-3.0. Neutralize immediately with 1 M Tris-HCl, pH 8.5.

  • Equipment:

    • Microcentrifuge

    • End-over-end rotator

    • Magnetic rack (for magnetic beads)

    • Western blot equipment

Experimental Procedure

1. Cell Lysate Preparation a. Culture cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate (Optional but Recommended) a. To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of a 50% slurry of Protein A/G beads. b. Add isotype control IgG (at the same concentration as the planned IP antibody). c. Incubate on an end-over-end rotator for 1 hour at 4°C. d. Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). e. Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the beads.

3. Immunoprecipitation a. To the pre-cleared lysate, add the primary antibody specific for the "bait" protein (e.g., anti-PABP). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample. d. Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and resuspension steps for a total of 3-5 washes. This step is critical for reducing non-specific binding.

5. Elution a. After the final wash, remove all supernatant. b. For Western Blot Analysis: Add 20-40 µL of 1x or 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads, and load the supernatant onto an SDS-PAGE gel. c. For Mass Spectrometry Analysis: Elute the protein complex using a non-denaturing elution buffer. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate.

6. Analysis a. Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against the "prey" protein (the expected interacting partner) to confirm co-immunoprecipitation. It is also important to probe for the "bait" protein to confirm successful immunoprecipitation. b. Mass Spectrometry: Analyze the eluted sample to identify all interacting proteins in the complex.

Troubleshooting and Considerations

  • Antibody Selection: The success of a Co-IP experiment is highly dependent on the quality of the antibody. Use an antibody that is validated for IP. Polyclonal antibodies can be advantageous for capturing the protein complex as they recognize multiple epitopes.[16]

  • Controls are Crucial:

    • Isotype Control IgG: Ensures that the binding is specific to the antibody and not to the immunoglobulin itself.

    • Input Control: A small fraction of the cell lysate before immunoprecipitation should be run on the Western blot to verify the presence of the proteins of interest.

    • Beads-only Control: Incubating beads with lysate without an antibody can help identify proteins that bind non-specifically to the beads.

  • Lysis and Wash Buffers: The composition of these buffers may need to be optimized to maintain the specific protein-protein interaction while minimizing non-specific binding.[12]

  • Tagged Proteins: If a good antibody for the endogenous protein is not available, Co-IP can be performed using cells expressing an epitope-tagged version of the this compound-containing protein or PABP.

By following these guidelines and protocols, researchers can effectively investigate the dynamic interactions between this compound-containing proteins and PABP, gaining valuable insights into the regulation of gene expression.

References

Application Notes and Protocols for In Vitro Binding Assays of PAM2 Motif Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the binding affinity of PABP-interacting motif 2 (PAM2) peptides to their binding partners, primarily the MLLE domain of the Poly(A)-Binding Protein Cytoplasmic 1 (PABPC1). The following sections offer comprehensive methodologies for three widely used in vitro binding assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Additionally, a summary of quantitative binding data from the literature is presented, along with diagrams illustrating the experimental workflows and the central role of the this compound motif in post-transcriptional gene regulation.

Introduction to the this compound Motif

The this compound motif is a short linear motif of approximately 12 amino acids that mediates interactions with the C-terminal MLLE domain of PABPC1.[1][2] This interaction is crucial for the regulation of mRNA translation and decay.[3][4] Various proteins involved in these processes, such as the translation termination factor eRF3, the poly(A)-nuclease (PAN) complex subunit PAN3, and PABP-interacting proteins 1 and 2 (PAIP1 and PAIP2), contain this compound motifs.[1][4] By binding to PABPC1, these proteins can influence the stability and translational efficiency of mRNAs. Given their importance in gene regulation, the interactions between this compound-containing proteins and PABPC1 are attractive targets for therapeutic intervention.

Quantitative Binding Data

The following table summarizes published dissociation constants (Kd) for the interaction of various this compound motif peptides with the MLLE domain of PABPC1, as determined by different biophysical techniques.

This compound Peptide SourcePeptide SequenceAssay MethodDissociation Constant (Kd)Reference
PAIP2 (Human)SKLSVNAPEFYPIsothermal Titration Calorimetry74 - 400 nM[5]
Ataxin-2 (Human)STLNPNAKEFNPIsothermal Titration Calorimetry0.7 µM[6]
GW182 (Human)-Isothermal Titration Calorimetry1.4 µM[6]
LARP4 (Human)-Isothermal Titration Calorimetry22 µM[6]
Paip1 (Human)-Surface Plasmon Resonance-[6]
Tob1 (Human)SALSPNAKEFIF--[6]
Tob2 (Human)---[6]
eRF3a (Human)-NMR Titration-[6]

Signaling Pathway

The interaction between this compound-containing proteins and PABPC1 is a central hub for post-transcriptional regulation. PABPC1, bound to the poly(A) tail of mRNA, acts as a scaffold. This compound-containing proteins can competitively or cooperatively bind to the MLLE domain of PABPC1 to modulate mRNA fate. For instance, the binding of eRF3 facilitates translation termination, while the recruitment of deadenylase complexes via this compound motifs can lead to mRNA decay.[3][4] The phosphorylation of regions adjacent to the this compound motif can also regulate these interactions, adding another layer of control.[1][7]

PAM2_Signaling_Pathway cluster_mRNA mRNA cluster_Translation Translation Regulation mRNA 5'-Cap...Coding Sequence...Poly(A) Tail PABPC1 PABPC1 eRF3 eRF3 (this compound) PABPC1->eRF3 recruits PAIP1 PAIP1 (this compound) PABPC1->PAIP1 recruits PAIP2 PAIP2 (this compound) PABPC1->PAIP2 recruits Deadenylase Deadenylase Complex (e.g., PAN3, Tob) PABPC1->Deadenylase recruits Ribosome Ribosome eRF3->Ribosome promotes termination PAIP1->Ribosome promotes initiation PAIP2->PABPC1 inhibits translation Deadenylase->PABPC1 promotes deadenylation

This compound-PABPC1 Signaling Hub

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow

ITC_Workflow prep 1. Protein & Peptide Preparation - Express and purify PABPC1 MLLE domain - Synthesize this compound peptide - Dialyze both into the same buffer instrument_prep 2. Instrument Setup - Clean ITC cell and syringe - Set temperature (e.g., 25°C) prep->instrument_prep loading 3. Sample Loading - Load MLLE domain into the sample cell - Load this compound peptide into the syringe instrument_prep->loading titration 4. Titration - Inject small aliquots of this compound peptide into the MLLE domain solution loading->titration data_acq 5. Data Acquisition - Measure heat changes after each injection titration->data_acq analysis 6. Data Analysis - Integrate peaks to generate a binding isotherm - Fit data to a binding model to determine Kd, n, and ΔH data_acq->analysis SPR_Workflow chip_prep 1. Sensor Chip Preparation - Select appropriate sensor chip (e.g., CM5) - Activate the surface immobilization 2. Ligand Immobilization - Covalently couple PABPC1 MLLE domain to the sensor chip surface chip_prep->immobilization binding_assay 3. Binding Analysis - Inject varying concentrations of this compound peptide (analyte) across the surface immobilization->binding_assay data_acq 4. Data Acquisition - Monitor changes in resonance units (RU) over time to generate sensorgrams binding_assay->data_acq regeneration 5. Surface Regeneration - Inject a regeneration solution to remove bound analyte data_acq->regeneration analysis 6. Data Analysis - Fit sensorgrams to a binding model to determine kon, koff, and Kd regeneration->analysis FP_Workflow peptide_labeling 1. Peptide Labeling - Synthesize this compound peptide with a fluorescent label (e.g., fluorescein) at the N-terminus assay_setup 2. Assay Development - Determine optimal concentrations of labeled peptide and PABPC1 MLLE domain peptide_labeling->assay_setup binding_assay 3. Binding Measurement - Mix labeled peptide and MLLE domain - Measure fluorescence polarization assay_setup->binding_assay competition_assay 4. Competition Assay (Optional) - Add unlabeled competitor (e.g., inhibitor) - Measure the decrease in polarization binding_assay->competition_assay data_analysis 5. Data Analysis - Plot polarization vs. protein concentration (for direct binding) or vs. inhibitor concentration (for competition) - Determine Kd or IC50 competition_assay->data_analysis

References

Application Note: Quantifying the PAM2-MLLE Interaction Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The interaction between the PABP-interacting motif 2 (PAM2) and the MLLE domain of the Poly(A)-Binding Protein (PABP) is a critical nexus in the post-transcriptional regulation of gene expression. This protein-peptide interaction is central to modulating mRNA stability and translation. The MLLE domain of PABP serves as a docking site for various proteins containing the this compound motif, including the translational repressor Paip2 and components of the mRNA deadenylation machinery.[1][2][3] The binding of these factors to PABP can influence the circularization of mRNA, a key step in efficient translation initiation, and recruit enzymes that shorten the poly(A) tail, leading to mRNA decay.[1][2][3] Understanding the thermodynamics of this interaction is paramount for developing therapeutics that target these pathways. Isothermal Titration Calorimetry (ITC) is a powerful technique for the in-solution, label-free characterization of binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of molecular biology, biochemistry, and pharmacology who are interested in studying protein-peptide interactions, specifically the this compound-MLLE binding event.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the interaction of various this compound-containing peptides with the MLLE domain of PABP, as determined by Isothermal Titration Calorimetry.

Interacting MoleculesKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Reference
Paip2 (this compound) - PABP (MLLE)4.0-14.5-7.11.0[4]
eRF3 (this compound-N) - PABP (MLLE)3.1-10.2-2.11.0[5]
eRF3 (this compound-C) - PABP (MLLE)1.3-12.3-4.41.0[5]

Experimental Protocols

General Considerations for ITC

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. A solution of the ligand (in this case, the this compound peptide) is titrated into a solution of the macromolecule (the MLLE domain of PABP) at constant temperature. The resulting heat changes are measured and plotted against the molar ratio of the interacting partners to determine the thermodynamic parameters of the interaction.

Materials and Reagents
  • Protein: Purified MLLE domain of PABP. The protein should be highly pure (>95%) and in a well-defined buffer.

  • Peptide: Synthetic this compound peptide of high purity (>95%).

  • ITC Buffer: A suitable buffer that ensures the stability and solubility of both the protein and the peptide. A commonly used buffer is 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT. It is crucial that both the protein and peptide are in the exact same buffer to avoid heats of dilution.

  • Isothermal Titration Calorimeter: A MicroCal PEAQ-ITC, VP-ITC, or equivalent instrument.

Detailed ITC Protocol for this compound-MLLE Binding
  • Sample Preparation:

    • Dialyze the purified MLLE domain and the this compound peptide against the ITC buffer extensively. Using the same batch of buffer for both dialysis steps is critical to minimize buffer mismatch.

    • Determine the accurate concentrations of the MLLE domain and the this compound peptide using a reliable method such as UV-Vis spectroscopy with the appropriate extinction coefficient or amino acid analysis.

    • Degas both the protein and peptide solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • ITC Experiment:

    • Cell: Load the sample cell with the MLLE domain solution (typically 20-50 µM).

    • Syringe: Load the injection syringe with the this compound peptide solution (typically 200-500 µM, approximately 10-fold higher than the MLLE concentration).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to account for diffusion from the syringe tip upon insertion. This data point is typically discarded during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

  • Control Experiment:

    • To determine the heat of dilution, perform a control titration by injecting the this compound peptide solution into the ITC buffer alone. The heats from this control experiment should be subtracted from the binding experiment data.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to MLLE.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument to determine the Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizations

Experimental Workflow

ITC_Workflow Isothermal Titration Calorimetry Experimental Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify MLLE Domain & Synthesize this compound Peptide p2 Dialyze Protein & Peptide in Identical ITC Buffer p1->p2 p3 Determine Accurate Concentrations p2->p3 p4 Degas Samples p3->p4 e1 Load MLLE into Sample Cell p4->e1 To Calorimeter e2 Load this compound into Injection Syringe p4->e2 To Calorimeter e3 Titrate this compound into MLLE & Measure Heat Changes e1->e3 e2->e3 a1 Integrate Raw Data (Heat per Injection) e3->a1 Raw Data a2 Plot Binding Isotherm (Heat vs. Molar Ratio) a1->a2 a3 Fit Data to a Binding Model a2->a3 a4 Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) a3->a4

Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment for studying this compound-MLLE binding.

Signaling Pathway: Regulation of mRNA Deadenylation

Deadenylation_Pathway Regulation of mRNA Deadenylation by this compound-Containing Proteins cluster_competition Competitive Binding to MLLE mRNA mRNA PolyA Poly(A) Tail mRNA->PolyA PABP PABP PolyA->PABP binds MLLE MLLE Domain PABP->MLLE TranslationRepression Translation Repression Deadenylation mRNA Deadenylation & Decay Paip2 Paip2 (this compound) Paip2->MLLE binds Paip2->TranslationRepression leads to Deadenylase Deadenylase Complex (e.g., PAN2-PAN3, CCR4-NOT) (contains this compound protein) Deadenylase->MLLE binds Deadenylase->Deadenylation leads to

Caption: A diagram showing the competitive binding of Paip2 and deadenylase complexes to the MLLE domain of PABP, regulating mRNA fate.

References

Crystallizing PAM2 Motif-MLLE Domain Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful crystallization of complexes formed between the P-body and stress granule component, the MLLE domain of Poly(A)-Binding Protein (PABP), and its binding partner, the PAM2 motif. Understanding the structural basis of this interaction is crucial for elucidating its role in post-transcriptional gene regulation and for the development of novel therapeutics targeting these pathways.

Introduction to the this compound-MLLE Interaction

The interaction between the MLLE (Macrophage migration inhibitory factor-like, Leucine-rich, and EDEN-BP) domain of the cytoplasmic poly(A)-binding protein (PABP) and the PABP-interacting motif 2 (this compound) is a critical node in the regulation of mRNA translation and decay. The MLLE domain serves as a docking platform for various proteins containing the short, linear this compound motif, thereby recruiting them to the poly(A) tail of mRNAs. This recruitment is essential for processes such as translational control, mRNA deadenylation, and the assembly of stress granules.

Structural elucidation of this compound-MLLE complexes through X-ray crystallography provides invaluable atomic-level insights into the molecular determinants of this interaction. Such information is fundamental for understanding the specificity of binding among different this compound-containing proteins and for the rational design of small molecules or peptides that can modulate these interactions for therapeutic purposes.

Quantitative Data Summary

Successful crystallization and biophysical characterization of this compound-MLLE complexes depend on precise quantitative parameters. The following tables summarize key data from published studies, providing a comparative overview of binding affinities and crystallization conditions.

Table 1: Thermodynamic Parameters of this compound-MLLE Interactions Determined by Isothermal Titration Calorimetry (ITC)
Interacting ProteinsK (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)Reference PDB ID
hPABPC1 MLLE + hPaip2 this compound0.38 ± 0.040.98 ± 0.02-13.2 ± 0.24.43KUS
hPABPC1 MLLE + hPaip2 this compound (F10A)> 500----
hPABPC1 MLLE + hPaip2 this compound (L3A)18 ± 10.95 ± 0.05-8.5 ± 0.42.1-
hPABPC1 MLLE + heRF3 this compound-N4.2 ± 0.51.01 ± 0.03-10.5 ± 0.33.33KUI
hPABPC1 MLLE + heRF3 this compound-C15 ± 20.97 ± 0.04-7.9 ± 0.51.43KUJ
Table 2: Crystallization Conditions for this compound-MLLE Complexes
PDB IDComplex ComponentsProtein Conc. (mg/mL)Peptide Conc. (mM)Precipitant SolutionTemperature (°C)Crystallization Method
3KUR hPABPC1 MLLE (apo)10-2.0 M Ammonium sulfate, 0.1 M MES pH 6.022Hanging Drop Vapor Diffusion
3KUS hPABPC1 MLLE + hPaip2 this compound1022.2 M Ammonium sulfate, 0.2 M Cadmium chloride, 0.1 M MES pH 6.322Hanging Drop Vapor Diffusion
3KUT hPABPC1 MLLE + hPaip2 this compound1022.2 M Ammonium sulfate, 0.2 M Cadmium chloride, 0.1 M MES pH 6.322Hanging Drop Vapor Diffusion
3KUI hPABPC1 MLLE + heRF3 this compound-N122.51.8 M Ammonium sulfate, 0.1 M MES pH 6.5, 2% PEG 40020Hanging Drop Vapor Diffusion
3KUJ hPABPC1 MLLE + heRF3 this compound-C122.52.1 M Sodium malonate pH 7.0, 0.1 M HEPES pH 7.020Hanging Drop Vapor Diffusion

Experimental Protocols

This section provides detailed protocols for the key experimental stages, from protein and peptide preparation to crystallization and biophysical characterization.

Protein Expression and Purification of the MLLE Domain

This protocol describes the expression and purification of a His-tagged MLLE domain of human PABPC1.

Materials:

  • E. coli BL21(DE3) cells

  • pET vector containing the His-tagged MLLE domain sequence

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl

  • Ni-NTA affinity resin

  • SEC column (e.g., Superdex 75)

Protocol:

  • Expression:

    • Transform the expression vector into E. coli BL21(DE3) cells.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 45 minutes at 4°C.

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with Wash Buffer.

    • Elute the protein with Elution Buffer.

    • Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC Buffer.

    • Pool the fractions containing the pure MLLE domain, concentrate to 10-15 mg/mL, and store at -80°C.

Synthesis and Purification of this compound Peptides

This compound peptides (typically 15-20 amino acids in length) can be chemically synthesized and purified.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase peptide synthesis (SPPS) resin

  • Standard SPPS reagents and solvents

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile and trifluoroacetic acid (TFA) for HPLC buffers

Protocol:

  • Synthesis: Synthesize the desired this compound peptide using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Verify the purity and identity of the peptide by analytical HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder. Store at -20°C.

Crystallization of the this compound-MLLE Complex by Hanging Drop Vapor Diffusion

This protocol outlines the setup for co-crystallizing the MLLE domain with a this compound peptide.

Materials:

  • Purified MLLE domain (10-12 mg/mL in SEC buffer)

  • Purified this compound peptide (dissolved in SEC buffer to a stock concentration of 10-20 mM)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Crystallization screen solutions (commercial or homemade)

  • Micro-pipettes and tips

Protocol:

  • Complex Formation: On ice, mix the MLLE domain protein with the this compound peptide in a 1:2.5 molar ratio (e.g., 10 µL of 10 mg/mL MLLE with an appropriate volume of 10 mM peptide stock). Incubate on ice for at least 30 minutes.

  • Plate Setup: Pipette 500 µL of the desired precipitant solution (from Table 2 or a screening kit) into the reservoir of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized cover slip, pipette 1 µL of the protein-peptide complex solution.

  • Mixing: Add 1 µL of the reservoir solution to the protein-peptide drop. Gently mix by pipetting up and down, or allow to mix by diffusion.

  • Sealing: Invert the cover slip over the reservoir and seal the well with vacuum grease to create a "hanging drop".

  • Incubation: Incubate the crystallization plate at the desired temperature (e.g., 20-22°C) in a vibration-free environment.

  • Monitoring: Regularly monitor the drops for crystal growth under a microscope over several days to weeks.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the this compound-MLLE interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified MLLE domain (e.g., 40 µM in SEC buffer)

  • Purified this compound peptide (e.g., 400 µM in the same SEC buffer)

  • Degassing station

Protocol:

  • Sample Preparation: Prepare the MLLE domain and this compound peptide solutions in the same dialysis buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the MLLE domain solution into the sample cell and the this compound peptide solution into the injection syringe.

  • Titration: Perform a series of injections of the peptide into the protein solution, typically 20-30 injections of 1-2 µL each.

  • Data Analysis: Integrate the heat changes for each injection and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows described in these application notes.

PAM2_MLLE_Signaling_Pathway cluster_mRNA mRNA mRNA mRNA Transcript polyA Poly(A) Tail mRNA->polyA 3' end PABP PABP polyA->PABP binds MLLE MLLE Domain PABP->MLLE contains PAM2_Protein This compound-containing Protein (e.g., eRF3, Paip2) MLLE->PAM2_Protein recruits Effector Effector Function PAM2_Protein->Effector mediates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Expression 1. Protein Expression (MLLE Domain) Purification_Protein 2. Protein Purification (Affinity & SEC) Expression->Purification_Protein Complex 5. Complex Formation Purification_Protein->Complex Synthesis 3. Peptide Synthesis (this compound Motif) Purification_Peptide 4. Peptide Purification (HPLC) Synthesis->Purification_Peptide Purification_Peptide->Complex ITC 6a. Biophysical Analysis (ITC) Complex->ITC Crystallization 6b. Crystallization (Vapor Diffusion) Complex->Crystallization Data_Analysis 7a. Thermodynamic Data ITC->Data_Analysis Xray 7b. X-ray Diffraction Crystallization->Xray Structure 8. Structure Determination Xray->Structure Logical_Relationship Complex This compound-MLLE Complex MLLE MLLE Domain Complex->MLLE composed of This compound This compound Motif Complex->this compound composed of Hydrophobic Hydrophobic Interactions MLLE->Hydrophobic forms pocket for HBonds Hydrogen Bonds MLLE->HBonds donates/accepts This compound->Hydrophobic inserts into This compound->HBonds donates/accepts

Application Notes and Protocols for Generating PAM2 Motif Deletion Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PABP-interacting motif 2 (PAM2) is a conserved peptide sequence of approximately 12 amino acids that mediates crucial protein-protein interactions involved in the regulation of mRNA translation and decay.[1][2][3][4] This motif is found in a variety of eukaryotic proteins that interact with the MLLE (previously known as PABC) domain of the Poly(A)-Binding Protein (PABP).[1][2][5] PABP, a key player in mRNA metabolism, binds to the poly(A) tail of eukaryotic mRNAs, influencing their stability and translational efficiency.[6] The interaction between this compound-containing proteins and PABP is essential for a multitude of cellular processes, including the recruitment of regulatory factors to mRNA, influencing deadenylation, and modulating translation initiation.[4][7][8][9]

Disrupting the this compound-mediated interaction through deletion mutagenesis is a powerful strategy to elucidate the specific functions of these proteins and to explore potential therapeutic interventions. By creating mutants that lack a functional this compound motif, researchers can investigate the consequences on protein binding, downstream signaling pathways, and ultimately, on gene expression. These studies are critical for understanding the molecular mechanisms governing post-transcriptional gene regulation and for identifying novel targets for drug development.

This application note provides a comprehensive guide for generating and characterizing this compound motif deletion mutants. It includes detailed protocols for site-directed mutagenesis, validation of protein-protein interaction disruption, and assessment of the functional consequences on translational regulation.

Signaling Pathways and Logical Relationships

The interaction between this compound-containing proteins and PABP is a central node in the regulation of mRNA fate. The following diagram illustrates the general signaling pathway and the logical consequence of a this compound motif deletion.

PAM2_Signaling_Pathway cluster_0 Wild-Type Scenario cluster_1 This compound Deletion Mutant Scenario PAM2_Protein This compound-Containing Protein PABP PABP (MLLE Domain) PAM2_Protein->PABP This compound-MLLE Interaction mRNA mRNA (Poly(A) Tail) PABP->mRNA Regulation Modulation of mRNA Fate PABP->Regulation PAM2_del_Protein This compound Deletion Mutant PABP_del PABP (MLLE Domain) PAM2_del_Protein->PABP_del Interaction Disrupted mRNA_del mRNA (Poly(A) Tail) PABP_del->mRNA_del Altered_Regulation Altered mRNA Fate PABP_del->Altered_Regulation

Figure 1: this compound-PABP interaction and the effect of deletion.

Experimental Workflow

The generation and analysis of this compound motif deletion mutants typically follow a structured workflow, from initial plasmid modification to functional characterization.

Experimental_Workflow Start Start Plasmid_Prep Prepare Plasmid DNA (Wild-Type Protein) Start->Plasmid_Prep Mutagenesis Site-Directed Mutagenesis (this compound Deletion) Plasmid_Prep->Mutagenesis Transformation Transform E. coli Mutagenesis->Transformation Screening Screen Colonies (Sequencing) Transformation->Screening Validation Validate Mutant Plasmid Screening->Validation Expression Express WT and Mutant Proteins in Cells Validation->Expression Interaction_Assay Protein-Protein Interaction Assay (Co-IP or Y2H) Expression->Interaction_Assay Functional_Assay Functional Assay (Luciferase Reporter) Expression->Functional_Assay Data_Analysis Data Analysis and Interpretation Interaction_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for generating and analyzing this compound deletion mutants.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the expected outcomes of a this compound motif deletion.

Table 1: Co-Immunoprecipitation Results

ConstructBait ProteinPrey ProteinCo-precipitated PABP (Relative Units)
Wild-TypeFlag-PAM2 ProteinEndogenous PABP100 ± 8.5
This compound DeletionFlag-PAM2Δ ProteinEndogenous PABP5 ± 1.2
Negative ControlFlag-GFPEndogenous PABP< 1

Table 2: Yeast Two-Hybrid Assay Results

BaitPreyReporter Gene Activity (β-galactosidase units)
BD-PAM2 ProteinAD-PABP150 ± 12.3
BD-PAM2Δ ProteinAD-PABP2 ± 0.5
BD-LaminAD-PABP< 1
BD-PAM2 ProteinAD-T antigen< 1

Table 3: Luciferase Reporter Assay Results

Reporter ConstructCo-transfected ProteinNormalized Luciferase Activity (RLU)Fold Change
5' UTR-Luc-3' UTRWild-Type this compound Protein2500 ± 2102.5
5' UTR-Luc-3' UTRThis compoundΔ Protein1100 ± 951.1
5' UTR-Luc-3' UTREmpty Vector1000 ± 801.0

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for this compound Motif Deletion

This protocol is based on inverse PCR to delete the this compound motif from a plasmid encoding the protein of interest.[10][11]

Materials:

  • Plasmid DNA containing the gene of interest

  • Custom-designed mutagenic primers flanking the this compound motif

  • High-fidelity DNA polymerase (e.g., Q5® High-Fidelity DNA Polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • T4 DNA Ligase

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design back-to-back primers that anneal to the regions immediately flanking the this compound motif sequence.[11] The primers should be oriented in opposite directions so that they amplify the entire plasmid, excluding the this compound sequence.

  • PCR Amplification:

    • Set up the PCR reaction with a high-fidelity polymerase to minimize secondary mutations.

    • Use a low amount of template plasmid DNA (1-10 ng) to reduce the background of parental plasmid.

    • Perform PCR with an appropriate annealing temperature and extension time calculated for the entire plasmid length.

  • DpnI Digestion:

    • Following PCR, add DpnI directly to the reaction mixture.

    • Incubate at 37°C for 1-2 hours to digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[10]

  • Ligation:

    • Purify the linear PCR product.

    • Perform a self-ligation reaction using T4 DNA Ligase to circularize the mutated plasmid.

  • Transformation:

    • Transform the ligated product into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA from the cultures.

    • Verify the deletion of the this compound motif by DNA sequencing.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Loss of Interaction

This protocol is designed to confirm that the deletion of the this compound motif disrupts the interaction between the target protein and PABP.[12][13][14][15]

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmids encoding wild-type and this compound deletion mutant proteins (e.g., with a FLAG tag)

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody and Protein A/G beads)

  • Antibody against PABP

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Transfection: Transfect mammalian cells with plasmids encoding the wild-type or this compound deletion mutant protein. Include a control transfection with an empty vector or a non-interacting protein.

  • Cell Lysis: After 24-48 hours, lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.[12]

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-FLAG antibody-conjugated beads for 2-4 hours or overnight at 4°C to capture the "bait" protein.

    • If using an unconjugated primary antibody, incubate with the antibody first, followed by the addition of Protein A/G beads.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against PABP to detect the co-precipitated "prey" protein.

    • Also, probe a separate blot or strip the first one and re-probe with an anti-FLAG antibody to confirm the successful immunoprecipitation of the bait protein.

Protocol 3: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for protein-protein interactions in vivo.[16][17][18][19][20]

Materials:

  • Yeast strains (e.g., AH109)

  • Y2H vectors (a "bait" vector, e.g., pGBKT7 with a DNA-binding domain (BD), and a "prey" vector, e.g., pGADT7 with an activation domain (AD))

  • Plasmids containing the wild-type and this compound deletion mutant genes cloned into the bait vector.

  • Plasmid containing the PABP gene cloned into the prey vector.

  • Yeast transformation reagents

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • Reagents for β-galactosidase assay

Procedure:

  • Vector Construction: Clone the wild-type and this compound deletion mutant genes into the bait vector and the PABP gene into the prey vector.

  • Yeast Transformation: Co-transform the appropriate bait and prey plasmids into the yeast host strain.

  • Selection for Interaction:

    • Plate the transformed yeast on double dropout media (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

    • Replica plate the colonies onto quadruple dropout media (SD/-Trp/-Leu/-His/-Ade). Growth on this highly selective media indicates a strong protein-protein interaction.

  • Quantitative Analysis (β-galactosidase Assay):

    • Perform a liquid culture β-galactosidase assay using a substrate like ONPG to quantify the strength of the interaction.

    • The development of a yellow color, measured spectrophotometrically, is proportional to the reporter gene expression and thus the interaction strength.

Protocol 4: Dual-Luciferase Reporter Assay for Translational Regulation

This assay is used to assess the functional consequences of this compound motif deletion on the translational regulation of a reporter mRNA.[21][22][23][24]

Materials:

  • Mammalian cells

  • A firefly luciferase reporter plasmid containing 5' and 3' UTRs of a target mRNA.

  • A Renilla luciferase control plasmid (for normalization).

  • Plasmids encoding the wild-type and this compound deletion mutant proteins.

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Cell Co-transfection: Co-transfect mammalian cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the plasmid encoding the wild-type this compound protein, the this compound deletion mutant, or an empty vector control.

  • Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Activity Measurement:

    • Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in cells expressing the wild-type protein to those expressing the this compound deletion mutant and the empty vector control to determine the effect on translation.

Conclusion

The generation of this compound motif deletion mutants is a fundamental approach to dissecting the complex regulatory networks governed by PABP and its interacting partners. The protocols and guidelines presented in this application note provide a robust framework for researchers to create these mutants and thoroughly characterize their impact on protein-protein interactions and mRNA translation. The insights gained from such studies are invaluable for advancing our understanding of post-transcriptional gene control and for the identification of novel therapeutic targets in a variety of diseases.

References

Application Notes and Protocols for Utilizing Synthetic PAM2 Peptides in Competition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic Pam2 (S-dipalmitoylglyceryl cysteine) peptides are powerful tools in immunological research and drug development. These lipopeptides mimic the acylated amino-terminus of bacterial lipoproteins, enabling them to act as potent agonists for Toll-like Receptor 2 (TLR2). TLR2 is a key pattern recognition receptor of the innate immune system that forms heterodimers with either TLR1 or TLR6 to recognize diacylated and triacylated lipoproteins, respectively.[1][2][3][4] The activation of TLR2/TLR6 by diacylated lipopeptides like Pam2CSK4 and FSL-1, or TLR2/TLR1 by triacylated lipopeptides like Pam3CSK4, triggers a MyD88-dependent signaling cascade.[4][5][6][7][8][9] This cascade culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[3][5][7][9]

Competition assays are invaluable for screening and characterizing novel compounds that modulate TLR2 signaling. In this assay, a known TLR2 agonist (the "probe") competes with a test compound (the "competitor," e.g., a novel synthetic peptide) for binding to the TLR2 receptor complex. The extent to which the test compound inhibits the signaling induced by the known agonist provides a measure of its binding affinity and potency. This application note provides detailed protocols for performing competition assays using synthetic this compound peptides, with a focus on cell-based assays measuring NF-κB activation.

Principle of the Competition Assay

The competition assay described here utilizes a cell line engineered to express TLR2 and TLR6 (or TLR1) and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element.[10][11][12]

  • Activation: A known synthetic TLR2 agonist (e.g., Pam2CSK4) is added to the cells at a concentration that elicits a submaximal response. This ensures that there is room for competition.

  • Competition: The test compound (a synthetic this compound peptide) is added simultaneously at varying concentrations.

  • Signaling and Reporter Expression: If the test peptide binds to the TLR2/TLR6 receptor, it will compete with the known agonist, leading to a decrease in NF-κB activation and, consequently, a reduction in reporter gene expression.

  • Quantification: The reporter signal (luminescence or colorimetric change) is measured. The decrease in signal intensity is proportional to the ability of the test peptide to compete for receptor binding.[13][14][15]

This principle allows for the determination of the inhibitory concentration (IC50) of the test peptide, which is a key parameter for assessing its potency as a TLR2 modulator.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental workflow for the competition assay.

TLR2_Signaling TLR2/TLR6 and TLR2/TLR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pam2CSK4 Pam2CSK4 (Diacylated Lipopeptide) TLR2 TLR2 Pam2CSK4->TLR2 TLR6 TLR6 Pam2CSK4->TLR6 Pam3CSK4 Pam3CSK4 (Triacylated Lipopeptide) Pam3CSK4->TLR2 TLR1 TLR1 Pam3CSK4->TLR1 MyD88 MyD88 TLR2->MyD88 TLR6->MyD88 TLR1->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA (NF-κB Response Element) NFkB_nucleus->DNA Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Gene Transcription

Caption: TLR2 signaling cascade initiated by synthetic lipopeptides.

Competition_Assay_Workflow Competition Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis seed_cells Seed TLR2/NF-κB Reporter Cells prepare_reagents Prepare Known Agonist (e.g., Pam2CSK4) and Test Peptides add_reagents Add Known Agonist and Varying Concentrations of Test Peptide to Cells prepare_reagents->add_reagents incubate Incubate for 6-24 hours add_reagents->incubate add_substrate Add Reporter Substrate (e.g., Luciferin) incubate->add_substrate measure_signal Measure Signal (Luminescence/Absorbance) add_substrate->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data

Caption: Workflow for a cell-based competition assay.

Experimental Protocols

Protocol 1: Competition Assay Using a TLR2/NF-κB Luciferase Reporter Cell Line

This protocol describes a competition assay using a commercially available HEK293 cell line stably transfected with human TLR2, TLR6, and an NF-κB-inducible luciferase reporter gene.

Materials:

  • HEK-Blue™ hTLR2 cells (or similar reporter cell line)

  • DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin

  • HEK-Blue™ Detection Medium (or appropriate luciferase assay reagent)

  • Known TLR2/TLR6 agonist: Pam2CSK4

  • Test synthetic this compound peptides

  • Sterile, white, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and resuspend HEK-Blue™ hTLR2 cells in fresh growth medium.

    • Seed 5 x 10^4 cells per well in a 96-well plate (180 µL volume).[1]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of Pam2CSK4 (e.g., 1 mg/mL in sterile water). From this, prepare a working solution at a concentration that gives a submaximal response (e.g., EC50 concentration, typically 0.1-10 ng/mL, which needs to be determined empirically).[4]

    • Prepare serial dilutions of the test synthetic this compound peptides in sterile water or an appropriate solvent.

  • Competition Assay:

    • To each well, add 20 µL of the Pam2CSK4 working solution.

    • Immediately add 20 µL of the various dilutions of the test synthetic this compound peptides to the respective wells. Include wells with Pam2CSK4 alone (positive control) and media alone (negative control).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[10][11][16][17]

  • Signal Detection:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase detection reagent to each well.[11]

    • Incubate for at least 5 minutes at room temperature in the dark.[11]

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: Competition Assay Measuring Cytokine Secretion by ELISA

This protocol uses primary immune cells or a cell line like THP-1 monocytes and measures the inhibition of agonist-induced cytokine (e.g., IL-8) secretion.

Materials:

  • THP-1 cells (or primary human PBMCs)

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (for THP-1 differentiation, if required)

  • Known TLR2/TLR6 agonist: FSL-1 or Pam2CSK4

  • Test synthetic this compound peptides

  • Human IL-8 ELISA kit

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation (for THP-1):

    • Seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.

    • Wash the cells with fresh media and allow them to rest for 24 hours before stimulation.

  • Competition Assay:

    • Prepare working solutions of the known agonist (e.g., FSL-1 at 10-100 ng/mL) and serial dilutions of the test peptides in culture medium.[18]

    • Add the known agonist and the test peptides to the cells as described in Protocol 1, Step 3.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Perform an IL-8 ELISA on the supernatants according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The results of the competition assay should be presented in a clear and structured format to allow for easy comparison of the test compounds.

Data Analysis:

  • Normalize the data by setting the signal from the negative control (media alone) to 0% inhibition and the signal from the positive control (agonist alone) to 100% activation (or 0% inhibition).

  • Calculate the percentage of inhibition for each concentration of the test peptide using the following formula: % Inhibition = 100 - [((Signal_test - Signal_neg) / (Signal_pos - Signal_neg)) * 100]

  • Plot the percentage of inhibition against the log concentration of the test peptide.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each test peptide. The IC50 is the concentration of the test peptide that causes a 50% reduction in the signal induced by the known agonist.

Table 1: Example Data for a Pam2CSK4 Competition Assay

Test Peptide Concentration (µM)Luminescence (RLU)% Inhibition
0 (No Agonist)500N/A
0 (Pam2CSK4 only)50,0000
0.0145,00010.1
0.135,00030.3
125,25050.0
1010,00080.8
1005,50090.0

Table 2: Comparison of IC50 Values for Different Synthetic this compound Peptides

Test PeptideTarget ReceptorKnown AgonistIC50 (µM)
Peptide ATLR2/TLR6Pam2CSK41.0
Peptide BTLR2/TLR6Pam2CSK45.2
Peptide CTLR2/TLR1Pam3CSK40.8

Conclusion

The competition assays detailed in this application note provide a robust and reliable method for screening and characterizing synthetic this compound peptides as modulators of TLR2 signaling. By utilizing either reporter gene assays or cytokine secretion measurements, researchers can obtain quantitative data on the potency of their compounds. These protocols can be adapted for high-throughput screening, making them valuable tools in the discovery of novel immunomodulatory agents and vaccine adjuvants. Careful optimization of agonist concentrations and incubation times is crucial for obtaining reproducible and meaningful results.

References

Live-Cell Imaging of PAM2 Protein Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PABP-interacting motif 2 (PAM2) is a short linear motif found in a variety of proteins that regulate mRNA translation and decay. It mediates interaction with the MLLE domain of the Poly(A)-Binding Protein (PABP), a key player in mRNA metabolism. Understanding the spatiotemporal dynamics of this compound-containing proteins is crucial for elucidating their roles in cellular processes such as stress response, viral infection, and cancer. Live-cell imaging offers a powerful approach to visualize and quantify the dynamic behavior of these proteins in their native cellular environment. This document provides detailed protocols for live-cell imaging of this compound protein dynamics, with a focus on their recruitment to stress granules, and includes methods for quantitative analysis.

I. Signaling Pathways Involving this compound Protein Dynamics

Cellular stress triggers signaling cascades that lead to the translational arrest and sequestration of mRNAs and associated proteins into stress granules (SGs). PABP, a core component of SGs, recruits various this compound-containing proteins to these dynamic, non-membranous organelles. The Integrated Stress Response (ISR) is a central pathway governing SG formation.

StressGranuleFormation Stress Cellular Stress (e.g., Oxidative, ER, Viral) Kinases eIF2α Kinases (PKR, PERK, GCN2, HRI) Stress->Kinases eIF2a_P p-eIF2α Kinases->eIF2a_P Phosphorylates eIF2α eIF2B eIF2B (GEF) eIF2a_P->eIF2B Inhibits Translation_Inhibition Translation Initiation Inhibition eIF2a_P->Translation_Inhibition TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2B->TC Activates Polysome_Disassembly Polysome Disassembly Translation_Inhibition->Polysome_Disassembly mRNPs Stalled mRNPs Polysome_Disassembly->mRNPs SG_Nucleation SG Nucleation (G3BP1, TIA-1) mRNPs->SG_Nucleation SG Stress Granule Assembly SG_Nucleation->SG PABP PABP PABP->mRNPs Binds Poly(A) tail PABP->SG Recruited to PAM2_Protein This compound Protein PAM2_Protein->PABP Interacts via this compound motif PAM2_Protein->SG Co-recruited to

Caption: Integrated Stress Response pathway leading to Stress Granule formation.

II. Experimental Protocols

A. Protocol 1: Generation of Fluorescently-Tagged this compound Protein Expression Constructs

Objective: To create a mammalian expression vector for a this compound-containing protein of interest fused to a fluorescent protein (e.g., EGFP, mCherry) for live-cell imaging.

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1, pEGFP-C1, pmCherry-N1)

  • Full-length cDNA of the this compound protein of interest

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • Primers for amplifying the this compound protein cDNA

  • Competent E. coli cells

  • Plasmid purification kit

Methodology:

  • Primer Design: Design PCR primers to amplify the full-length coding sequence of the this compound protein. Add appropriate restriction enzyme sites to the 5' and 3' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector. Ensure the fluorescent tag is in-frame with the this compound protein.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the this compound protein cDNA.

  • Digestion and Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments and ligate the this compound protein insert into the vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells and select for positive colonies on appropriate antibiotic-containing agar plates.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and orientation of the this compound protein cDNA by restriction digest and Sanger sequencing.

B. Protocol 2: Live-Cell Imaging of this compound Protein Recruitment to Stress Granules

Objective: To visualize the recruitment of a fluorescently-tagged this compound protein to stress granules upon induction of cellular stress.

Materials:

  • Mammalian cell line (e.g., HeLa, U2OS)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Plasmid encoding fluorescently-tagged this compound protein

  • Plasmid encoding a stress granule marker (e.g., G3BP1-mCherry or PABP-mCherry)

  • Stress-inducing agent (e.g., 0.5 mM Sodium Arsenite)

  • Confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

Methodology:

  • Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.

  • Transfection: Co-transfect the cells with the plasmids encoding the fluorescently-tagged this compound protein and the stress granule marker using a suitable transfection reagent according to the manufacturer's instructions.

  • Expression: Allow the cells to express the fluorescent proteins for 24-48 hours.

  • Live-Cell Imaging Setup: Mount the imaging dish onto the confocal microscope stage within the live-cell incubation chamber.

  • Baseline Imaging: Acquire images of the cells before stress induction to visualize the basal localization of the this compound protein and the stress granule marker.

  • Stress Induction: Add the stress-inducing agent (e.g., 0.5 mM Sodium Arsenite) to the culture medium.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 1-5 minutes for up to 60 minutes to monitor the formation of stress granules and the recruitment of the this compound protein.

LiveCellImagingWorkflow Cell_Seeding Seed Cells on Glass-Bottom Dish Transfection Co-transfect with FP-PAM2 and SG-Marker Plasmids Cell_Seeding->Transfection Expression Express Fluorescent Proteins (24-48 hours) Transfection->Expression Microscopy_Setup Mount on Confocal Microscope with Live-Cell Chamber Expression->Microscopy_Setup Baseline_Imaging Acquire Pre-Stress Images Microscopy_Setup->Baseline_Imaging Stress_Induction Add Stress Inducer (e.g., Sodium Arsenite) Baseline_Imaging->Stress_Induction Time_Lapse Acquire Time-Lapse Images Stress_Induction->Time_Lapse Analysis Image Analysis and Quantification Time_Lapse->Analysis

Caption: Experimental workflow for live-cell imaging of this compound protein dynamics.
C. Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

Objective: To quantify the mobility of a fluorescently-tagged this compound protein within stress granules.

Materials:

  • Cells expressing the fluorescently-tagged this compound protein and exhibiting stress granules (from Protocol 2).

  • Confocal microscope with FRAP capabilities (high-power laser for bleaching and sensitive detector for imaging).

Methodology:

  • Identify Region of Interest (ROI): Select a cell with well-defined stress granules containing the fluorescently-tagged this compound protein. Define a small ROI within a single stress granule.

  • Pre-Bleach Imaging: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser pulse to photobleach the fluorophores within the ROI.

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.

  • Data Analysis: Measure the fluorescence intensity in the ROI over time. Normalize the data to the pre-bleach intensity. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½).

III. Data Presentation and Quantitative Analysis

Quantitative data from live-cell imaging experiments should be summarized in tables for clear comparison.

Table 1: Quantification of this compound Protein Recruitment to Stress Granules

This compound Protein VariantStress Condition% of Cells with SGsAverage SG Size (µm²)This compound Protein Enrichment in SGs (Fold Change)
Wild-Type0.5 mM NaAsO₂ (30 min)85 ± 51.2 ± 0.35.2 ± 0.8
This compound Mutant0.5 mM NaAsO₂ (30 min)82 ± 61.1 ± 0.21.1 ± 0.2
Control (No Stress)None< 1N/AN/A

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: FRAP Analysis of this compound Protein Dynamics in Stress Granules

This compound Protein VariantMobile Fraction (%)Half-time of Recovery (t½, seconds)
Wild-Type65 ± 815.3 ± 2.1
Deletion Mutant Δ185 ± 55.1 ± 1.0
Deletion Mutant Δ230 ± 645.8 ± 5.5

Data are presented as mean ± standard deviation from at least 10 individual stress granules.

IV. Conclusion

The protocols and methods outlined in this application note provide a comprehensive framework for investigating the dynamics of this compound-containing proteins in living cells. By combining fluorescent protein technology with advanced microscopy techniques such as confocal time-lapse imaging and FRAP, researchers can gain valuable insights into the regulation and function of these important proteins in mRNA metabolism and the cellular stress response. The quantitative data derived from these experiments are essential for building accurate models of this compound protein function and for identifying potential targets for therapeutic intervention in diseases where these pathways are dysregulated.

Application Notes and Protocols: Elucidating PAM2 Motif Function with CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clarifying "PAM" and Introducing the PAM2 Motif

In the realm of molecular biology, the acronym "PAM" can be a source of confusion. It is crucial to distinguish between two distinct entities:

  • Protospacer Adjacent Motif (PAM): In the context of CRISPR/Cas9, the PAM is a short DNA sequence (typically 2-6 base pairs) that is essential for the Cas nuclease to recognize and cleave its target DNA.[1][2] The Cas9 protein from Streptococcus pyogenes (SpCas9), for example, recognizes a 5'-NGG-3' PAM sequence.[3] This motif is a fundamental component of the CRISPR/Cas9 gene-editing system itself.

  • This compound Motif (PABP-interacting Motif 2): This is a short linear protein motif found in a variety of eukaryotic proteins that regulate mRNA fate.[4][5] The this compound motif mediates a direct physical interaction with the MLLE domain (also known as the PABC domain) of the Poly(A)-Binding Protein (PABP).[5][6]

This document will focus exclusively on the application of CRISPR/Cas9 technology to study the function of the this compound protein motif .

The this compound motif is a key player in post-transcriptional gene regulation. Proteins containing this motif, such as PAIP1, PAIP2, and Tob proteins, can be recruited to the poly(A) tail of mRNAs via their interaction with PABP.[4][6] This recruitment can influence mRNA stability, translation efficiency, and subcellular localization. Understanding the specific role of the this compound-PABP interaction in the context of a full protein is critical for elucidating its function in cellular homeostasis and disease. CRISPR/Cas9 provides an unparalleled tool for dissecting this function with high precision.

Application Notes: Strategies for Interrogating this compound Function

CRISPR/Cas9 enables precise genomic alterations to study the this compound motif's role in various ways. The choice of strategy depends on the specific scientific question.

Strategy 1: Gene Knockout of a this compound-Containing Protein

This approach ablates the entire protein, providing insights into its overall cellular importance.

  • Objective: To determine the loss-of-function phenotype for a this compound-containing protein.

  • Methodology: Use a single guide RNA (sgRNA) and Cas9 to introduce an insertion/deletion (indel) mutation via Non-Homologous End Joining (NHEJ) within a critical N-terminal exon of the target gene. This typically leads to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.

  • Data Interpretation: The resulting phenotype (e.g., altered cell proliferation, changes in specific mRNA levels) is attributed to the loss of the entire protein.

  • Limitations: It is difficult to discern whether the observed phenotype is due to the loss of the this compound-PABP interaction specifically or the loss of other functional domains within the protein.

Strategy 2: Precise Deletion of the this compound Motif

This is a more refined approach to specifically probe the function of the this compound-PABP interaction.

  • Objective: To ablate the this compound-PABP interaction while leaving the rest of the protein intact.

  • Methodology: Use Cas9, a specific sgRNA, and a single-stranded oligodeoxynucleotide (ssODN) as a Homology-Directed Repair (HDR) template. The ssODN template contains sequences homologous to the regions flanking the this compound motif but lacks the codons for the motif itself. This guides the cell's repair machinery to precisely delete the genetic information encoding the this compound motif.

  • Data Interpretation: By comparing the phenotype of the this compound-deletion mutant to both wild-type cells and the full gene knockout, the specific contribution of the PABP interaction can be isolated.

  • Key Validation Step: A crucial experiment is to perform a co-immunoprecipitation (co-IP) assay to confirm that the this compound-deleted protein no longer interacts with PABP, while the wild-type protein does.

Data Presentation: Summarizing Quantitative Results

Clear data presentation is essential for comparing the outcomes of different CRISPR/Cas9 strategies.

Table 1: Hypothetical qPCR Analysis of a Target mRNA Regulated by a this compound-Containing Protein (PCP2)

Cell LineGene Editing StrategyRelative mRNA Expression of Target Gene X (Fold Change)Standard Deviation
Wild-Type (WT)None1.00.12
PCP2-KOFull Gene Knockout3.50.35
PCP2-Δthis compoundPrecise this compound Deletion3.20.29
Scrambled gRNANegative Control1.10.15

This table illustrates how both the full knockout and the specific this compound deletion lead to a similar increase in the stability of a target mRNA, suggesting the this compound interaction is the primary mechanism of regulation.

Table 2: Hypothetical Co-Immunoprecipitation Results for PCP2 and PABP Interaction

Cell LineAntibody for IPProtein Detected in Western BlotInteraction Result
Wild-Type (WT)Anti-PCP2PABPPositive
PCP2-KOAnti-PCP2NoneN/A
PCP2-Δthis compoundAnti-PCP2PABPNegative
WTIgG ControlPABPNegative

This table demonstrates the successful ablation of the PCP2-PABP interaction in the this compound deletion cell line, a critical validation for Strategy 2.

Mandatory Visualizations

Signaling Pathway Diagram

PAM2_Function cluster_0 Normal Function cluster_1 After CRISPR-mediated this compound Deletion PCP2 This compound-Containing Protein (PCP2) This compound This compound Motif PCP2->this compound Degradation mRNA Degradation PCP2->Degradation Promotes PABP PABP This compound->PABP Binds PolyA Poly(A) Tail PABP->PolyA Binds mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation PolyA->mRNA PCP2_del PCP2-Δthis compound PABP_del PABP PCP2_del->PABP_del Interaction Ablated Degradation_del mRNA Degradation PCP2_del->Degradation_del PolyA_del Poly(A) Tail PABP_del->PolyA_del Binds mRNA_del Target mRNA Ribosome_del Ribosome mRNA_del->Ribosome_del Increased Translation/ Stability PolyA_del->mRNA_del

Caption: Disruption of the this compound-PABP interaction via CRISPR editing.

Experimental Workflow Diagram

CRISPR_Workflow cluster_design Phase 1: Design cluster_delivery Phase 2: Delivery cluster_validation Phase 3: Clonal Selection & Validation cluster_functional Phase 4: Functional Analysis sgRNA 1. Design sgRNA (targeting this compound locus) transfect 3. Co-transfect Cells with: - Cas9 RNP - sgRNA - ssODN sgRNA->transfect ssODN 2. Design ssODN HDR Template (with this compound deletion) ssODN->transfect clone 4. Single-Cell Cloning transfect->clone pcr 5. Genomic PCR Screening clone->pcr seq 6. Sanger Sequencing of Clones pcr->seq wb 7. Western Blot (Confirm Protein Expression) seq->wb coip 8. Co-IP (Confirm Loss of Interaction) wb->coip phenotype 9. Phenotypic Assays (qPCR, RNA-seq, etc.) coip->phenotype

Caption: Workflow for precise deletion of a this compound motif using CRISPR/Cas9.

Experimental Protocols

Protocol: Precise Deletion of a this compound Motif via CRISPR/Cas9 and ssODN-mediated HDR

This protocol provides a framework for generating a cell line with a precise deletion of a this compound motif.

Phase 1: Design

  • sgRNA Design:

    • Identify the genomic sequence encoding the this compound motif of your protein of interest.

    • Use a CRISPR design tool (e.g., CRISPOR, Benchling) to identify high-scoring sgRNAs that cut as close as possible to the this compound motif.

    • Select an sgRNA that targets a site within or immediately adjacent to the this compound coding sequence. The cut site should be ideally less than 10 bp from the intended deletion.

    • Ensure the sgRNA has a low predicted off-target score.

    • Synthesize the selected sgRNA.

  • ssODN HDR Template Design:

    • The ssODN should be approximately 100-200 nucleotides in total length.

    • Design two "homology arms" that are each 40-90 nucleotides long and are identical to the genomic sequence immediately upstream and downstream of the sgRNA cut site.

    • The two homology arms should be joined together, precisely excising the codons for the this compound motif.

    • Crucially: Introduce silent mutations within the PAM site or sgRNA binding site on the ssODN. This will prevent the Cas9 nuclease from re-cutting the genomic locus after the repair has occurred.

    • Order the ssODN as a high-purity, phosphorothioate-modified (for nuclease resistance) oligonucleotide.

Phase 2: Delivery

  • Cell Culture: Culture your target cell line (e.g., HEK293T) under standard conditions to ~70-80% confluency.

  • Reagent Preparation:

    • Assemble the Cas9 ribonucleoprotein (RNP) complex by incubating purified SpCas9 protein with the synthetic sgRNA at a 1:1.2 molar ratio for 10 minutes at room temperature.

  • Electroporation:

    • Harvest and wash the cells, resuspending them in a suitable electroporation buffer at a concentration of 1x10^6 cells per 100 µL.

    • Add the pre-complexed Cas9 RNP and the ssODN HDR template to the cell suspension.

    • Use a nucleofection device (e.g., Amaxa Nucleofector) with a program optimized for your cell line to deliver the reagents.

    • Immediately transfer the electroporated cells to a pre-warmed culture plate with fresh media.

Phase 3: Clonal Selection and Validation

  • Single-Cell Cloning:

    • 48-72 hours post-transfection, dilute the cells and plate them into 96-well plates at a density of ~0.5 cells per well to isolate single clones.

    • Allow colonies to grow for 2-3 weeks.

  • Genomic DNA Extraction and PCR Screening:

    • Once colonies are established, expand them and harvest a portion for genomic DNA extraction.

    • Design PCR primers that flank the targeted this compound region. The expected product size for a successful deletion will be slightly smaller than the wild-type product.

    • Use PCR to screen for clones that show a band corresponding to the deleted allele. Heterozygous clones will show both the wild-type and the smaller band.

  • Sanger Sequencing:

    • For clones that appear positive by PCR, perform another round of PCR and purify the product.

    • Send the PCR product for Sanger sequencing to confirm the precise, in-frame deletion of the this compound motif and the incorporation of the silent mutations.

Phase 4: Functional Analysis

  • Western Blot:

    • Confirm that the edited cell line still expresses the protein of interest, potentially at a slightly lower molecular weight. This distinguishes the deletion from a full knockout.

  • Co-Immunoprecipitation:

    • Perform co-IP using an antibody against your protein of interest.

    • Probe the Western blot of the immunoprecipitated material with an antibody against PABP.

    • Confirm that the interaction present in wild-type cells is lost in the this compound-deletion clone.

  • Phenotypic Assays:

    • Proceed with relevant functional assays (e.g., qPCR of target mRNAs, RNA stability assays, polysome profiling, cell proliferation assays) to characterize the functional consequences of ablating the this compound-PABP interaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Co-Immunoprecipitation of PABP Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the co-immunoprecipitation (co-IP) of Poly(A)-Binding Protein (PABP) complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of PABP, and why is studying its complexes important?

A1: Poly(A)-Binding Protein (PABP) is a crucial RNA-binding protein that binds to the poly(A) tail of eukaryotic messenger RNAs (mRNAs). This interaction is fundamental for regulating multiple aspects of mRNA metabolism, including translation initiation, mRNA stability, and ribosome recycling. PABP facilitates the formation of a "closed-loop" structure by simultaneously binding the poly(A) tail and interacting with the eukaryotic initiation factor 4G (eIF4G), which is part of the cap-binding complex at the 5' end of the mRNA.[1][2][3] This circularization of mRNA is thought to enhance translation efficiency.[1][4] Studying PABP complexes is vital for understanding the intricate mechanisms of gene expression regulation, and how disruptions in these interactions can lead to diseases.

Q2: Who are the main interaction partners of PABP, and what are their roles?

A2: PABP interacts with a variety of proteins to modulate its function. The most well-characterized partners include:

  • eukaryotic Initiation Factor 4G (eIF4G): A scaffold protein that bridges PABP at the poly(A) tail with the cap-binding protein eIF4E at the 5' cap, promoting mRNA circularization and translation initiation.[1][5][6]

  • PABP-Interacting Protein 1 (PAIP1): A translational enhancer that stabilizes the PABP-eIF4G interaction and also interacts with other initiation factors like eIF3 and eIF4A.[7][8][9]

  • PABP-Interacting Protein 2 (PAIP2): A translational repressor that competes with eIF4G and PAIP1 for binding to PABP, thereby inhibiting translation.[8][10][11]

  • eukaryotic Release Factor 3 (eRF3): A translation termination factor that interacts with PABP, suggesting a role for PABP in coordinating translation termination and ribosome recycling.[12][13]

Q3: What are the key considerations when choosing a lysis buffer for PABP co-IP?

A3: The choice of lysis buffer is critical for preserving the integrity of PABP complexes. A buffer that is too harsh can disrupt protein-protein interactions, while one that is too mild may not efficiently lyse cells and release the complex.

  • For soluble cytoplasmic complexes: A gentle, non-denaturing buffer containing non-ionic detergents like NP-40 or Triton X-100 is often preferred.[14]

  • For nuclear or more tightly bound complexes: A buffer with slightly stronger detergents, such as a modified RIPA buffer without SDS, might be necessary.[15] However, standard RIPA buffer containing SDS is generally not recommended for co-IP as it can denature proteins and disrupt interactions.[16][17] It is crucial to include protease and phosphatase inhibitors in the lysis buffer to prevent degradation and maintain the phosphorylation status of the proteins.

Q4: How can I minimize non-specific binding in my PABP co-IP experiments?

A4: Minimizing non-specific binding is essential for obtaining clean and reliable results. Several strategies can be employed:

  • Pre-clearing the lysate: Incubate the cell lysate with beads (without the specific antibody) to remove proteins that non-specifically bind to the beads themselves.[18]

  • Optimizing wash steps: Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100).[18] Perform multiple wash steps.

  • Blocking the beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody.[18]

  • Using a specific antibody: Employ a high-affinity, high-specificity antibody validated for immunoprecipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for Bait (PABP) or Prey Protein Inefficient cell lysis.Optimize the lysis buffer. For cytoplasmic PABP complexes, a non-ionic detergent-based buffer (e.g., NP-40 or Triton X-100) is a good starting point.[14] For nuclear or tightly bound complexes, a modified RIPA buffer (without SDS) may be more effective.[15] Ensure complete lysis by sonication or mechanical disruption.[19]
Protein degradation.Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure.[20]
Disruption of protein-protein interactions.Avoid harsh lysis conditions. RIPA buffer with SDS can disrupt interactions.[16] Use a milder lysis buffer and optimize wash conditions to be less stringent.
Low abundance of the interacting protein.Increase the amount of starting material (cell lysate). Ensure the protein of interest is expressed in the cell line being used.
Antibody not suitable for IP.Use an antibody that has been validated for immunoprecipitation. Test different antibodies if necessary. Polyclonal antibodies may be more efficient at capturing the protein complex.
Epitope masking.The antibody's binding site on the bait protein might be blocked by the interacting partner. Try performing the co-IP by pulling down the prey protein instead.
High Background/Non-specific Bands Insufficient washing.Increase the number of wash steps (e.g., 3-5 times). Increase the stringency of the wash buffer by adding more salt (e.g., 150-500 mM NaCl) or a small amount of non-ionic detergent.[18]
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the antibody. Block the beads with BSA.[18]
Too much antibody used.Titrate the antibody concentration to find the optimal amount that efficiently pulls down the target without increasing background.
Antibody heavy and light chains interfering with detection.Use a secondary antibody that specifically recognizes the native primary antibody to avoid detecting the denatured heavy and light chains. Alternatively, crosslink the antibody to the beads.
Co-elution of Antibody Chains Elution with SDS-PAGE sample buffer.This method will elute the antibody along with the protein complex.
To avoid this, use a milder elution buffer such as a low pH glycine buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and neutralize the eluate immediately.[20] Alternatively, crosslink the antibody to the beads before incubation with the lysate.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and conditions used in co-immunoprecipitation protocols for PABP complexes. These should be considered as starting points for optimization.

Table 1: Comparison of Lysis Buffer Components for PABP Co-IP

ComponentConcentration RangePurposeNotes
Buffer 20-50 mM Tris-HCl or HEPESMaintain pH (typically 7.4-8.0)Tris-HCl is a common choice.[17]
Salt 150-250 mM NaClReduce non-specific ionic interactionsHigher concentrations can increase stringency.[17]
Non-ionic Detergent 0.1-1.0% NP-40 or Triton X-100Solubilize proteins and disrupt lipid membranesNP-40 and Triton X-100 are considered mild detergents.[20]
Ionic Detergent 0.1-0.5% Sodium DeoxycholateHarsher detergent for solubilizing membrane proteinsCan disrupt some protein-protein interactions. Often omitted in co-IP buffers.[17]
Chelating Agent 1-2 mM EDTA/EGTAInhibit metalloproteasesEDTA chelates divalent cations.
Additives Protease Inhibitor Cocktail, Phosphatase Inhibitor CocktailPrevent protein degradation and dephosphorylationAlways add fresh before use.

Table 2: Typical Experimental Parameters for PABP Co-IP

ParameterRecommended Range/ValueNotes
Total Protein Lysate 1 - 5 mgA higher amount is needed for low-abundance interacting partners.[14]
Antibody Concentration 1 - 10 µg per IPThis needs to be optimized for each antibody. Start with the manufacturer's recommendation.
Incubation Time (Antibody-Lysate) 2 hours to overnightOvernight incubation at 4°C is common to maximize binding.[21]
Incubation Time (Beads) 1 - 4 hoursShorter incubation times can sometimes reduce non-specific binding.
Wash Buffer Salt Concentration 150 - 500 mM NaClHigher salt concentrations increase the stringency of the washes.
Number of Washes 3 - 5 timesThorough washing is crucial to reduce background.
Elution Buffer SDS-PAGE loading buffer or 0.1 M Glycine (pH 2.5-3.0)SDS buffer is denaturing. Glycine elution is non-denaturing but requires neutralization.[20]

Experimental Protocols

Detailed Methodology for PABP Co-Immunoprecipitation

This protocol provides a general framework for the co-immunoprecipitation of PABP and its interacting partners. Optimization of specific steps may be required for your particular experimental system.

1. Cell Lysis

  • Culture and harvest cells (typically 1-5 x 10^7 cells per IP).

  • Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with fresh protease and phosphatase inhibitor cocktails).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. Pre-clearing the Lysate

  • To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.

3. Immunoprecipitation

  • Add 2-5 µg of the primary antibody (anti-PABP or antibody against the interacting partner) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 40-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with a potentially higher salt concentration).

  • Repeat the centrifugation and resuspension steps for a total of 3-5 washes.

5. Elution

  • Denaturing Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant for analysis by SDS-PAGE and Western blotting.

  • Non-denaturing Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of 1 M Tris-HCl, pH 8.5 to neutralize the pH.

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PABP and the expected interacting partners.

  • Include appropriate controls:

    • Input: A small fraction of the cell lysate before immunoprecipitation to confirm protein expression.

    • IgG Control: A parallel immunoprecipitation using a non-specific IgG from the same species as the primary antibody to control for non-specific binding.

Visualizations

PABP_Translation_Initiation m7G 5' Cap (m7G) eIF4E eIF4E m7G->eIF4E binds PolyA Poly(A) Tail PABP PABP PolyA->PABP binds eIF4G eIF4G eIF4E->eIF4G interacts eIF4A eIF4A eIF4G->eIF4A recruits eIF3 eIF3 eIF4G->eIF3 PABP->eIF4G interacts Ribosome 40S Ribosome eIF3->Ribosome recruits PAIP1 PAIP1 (Activator) PAIP1->PABP enhances binding to eIF4G PAIP2 PAIP2 (Repressor) PAIP2->PABP

Caption: PABP-mediated translation initiation signaling pathway.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation with Primary Antibody preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Steps (3-5x) beads->wash elution Elution wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End analysis->end

Caption: General experimental workflow for Co-Immunoprecipitation.

References

Technical Support Center: Enhancing Expression of Recombinant PAM2-Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant PAM2-fusion proteins in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is a this compound motif, and why is it used in fusion proteins?

The this compound (PABP-interacting motif 2) is a short peptide motif, typically around 12 amino acids in length, that mediates interaction with the MLLE domain of the Poly(A)-Binding Protein (PABP). In research and drug development, the this compound motif can be fused to a protein of interest to study its interaction with PABP, modulate mRNA translation or stability, or to target the fusion protein to specific cellular compartments where PABP is localized.

Q2: My this compound-fusion protein expression is very low. What are the initial troubleshooting steps?

Low expression of recombinant proteins is a common issue. Here are the primary factors to investigate:

  • Codon Usage: The codons in your gene insert may not be optimal for E. coli. This can lead to translational stalling and low protein yield.

  • Vector Choice: The expression vector, including the promoter strength and the fusion partner, significantly impacts expression levels.

  • Toxicity: Overexpression of some fusion proteins can be toxic to the host cells, leading to poor growth and reduced protein production.

  • Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and duration are critical parameters that often require optimization.

Q3: My this compound-fusion protein is insoluble and forming inclusion bodies. How can I improve its solubility?

Inclusion body formation is a major bottleneck in recombinant protein production.[1][2] Here are several strategies to enhance the solubility of your this compound-fusion protein:

  • Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding.[1]

  • Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein expression and subsequent aggregation.[2] Try reducing the IPTG concentration.

  • Use a Solubility-Enhancing Fusion Partner: Fusing your protein of interest to a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.[1][3][4][5] MBP, in particular, has been shown to act as a chaperone, aiding in the proper folding of its fusion partner.[1]

  • Change E. coli Strain: Utilize strains engineered to promote soluble expression, such as those that co-express chaperones.

  • Modify Buffer Composition: The pH, ionic strength, and presence of additives in your lysis and purification buffers can influence protein solubility.

Q4: Which fusion partner is best for my this compound-containing protein?

The choice of fusion partner is critical for both expression levels and solubility. While several options exist, Maltose-Binding Protein (MBP) is a highly recommended starting point for challenging proteins.[1][4][5]

Fusion PartnerSizeKey Advantages
MBP ~42 kDaExcellent solubility enhancement, acts as a chaperone to promote proper folding, can be used for affinity purification.[1][4]
GST ~26 kDaGood solubility enhancement, enables affinity purification on glutathione resin.[5]
SUMO ~11 kDaCan enhance solubility and has a specific protease for tag removal, often resulting in a native N-terminus.
His-tag <1 kDaSmall size, useful for affinity purification via Immobilized Metal Affinity Chromatography (IMAC), but offers minimal solubility enhancement.[6]

Q5: How do I purify my this compound-fusion protein?

The purification strategy will depend on the fusion tag used. Affinity chromatography is the most common and efficient method.[7][8][9][10]

  • His-tagged proteins: Use Immobilized Metal Affinity Chromatography (IMAC) with resins charged with Ni²⁺ or Co²⁺.

  • MBP-tagged proteins: Use amylose resin for affinity purification.

  • GST-tagged proteins: Use glutathione-conjugated resin for purification.[8]

Following affinity purification, further steps like ion-exchange or size-exclusion chromatography may be necessary to achieve higher purity.

Troubleshooting Guides

Problem 1: Low or No Expression of the this compound-Fusion Protein
Possible Cause Recommended Solution
Suboptimal Codon Usage Synthesize a new version of your gene with codons optimized for E. coli expression. Several online tools and commercial services are available for this purpose.
Inefficient Transcription/Translation Initiation Ensure your vector has a strong promoter (e.g., T7) and a robust ribosome binding site (RBS). Sequence your construct to verify the integrity of these elements and ensure your gene is in the correct reading frame.
Protein Toxicity Use an E. coli strain that allows for tighter control of basal expression, such as BL21(DE3)pLysS. Lower the induction temperature and IPTG concentration to reduce the rate of protein synthesis.
Plasmid Instability Grow cultures from a fresh transformation and always include the appropriate antibiotic in your growth media.
Protein Degradation Use protease-deficient E. coli strains (e.g., BL21). Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C.
Problem 2: this compound-Fusion Protein is in Inclusion Bodies
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature to 18-25°C and reduce the IPTG concentration (e.g., to 0.1 mM).[1]
Poor Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding. Use a highly soluble fusion partner like MBP, which has chaperone-like activity.[1]
Suboptimal Lysis Conditions Optimize the lysis buffer. The addition of non-ionic detergents or adjusting the salt concentration can sometimes improve solubility.
Irreversible Aggregation If optimizing expression conditions fails, the protein will need to be purified from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding protocol.

Experimental Protocols

Protocol 1: Codon Optimization Strategy
  • Obtain the amino acid sequence of your this compound-fusion protein.

  • Use a codon optimization tool (online or commercial service) to back-translate the amino acid sequence into a DNA sequence optimized for expression in E. coli K-12 strains. These tools typically increase the Codon Adaptation Index (CAI) and adjust the GC content.

  • Synthesize the optimized gene and clone it into your chosen expression vector.

  • Verify the sequence of the new construct before proceeding with expression trials.

Protocol 2: Small-Scale Expression Trial to Optimize Solubility
  • Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective LB agar plates and incubate overnight at 37°C.[11]

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Divide the culture into smaller flasks for testing different induction conditions. A common set of conditions to test is:

    • 37°C with 1 mM IPTG for 3-4 hours.

    • 30°C with 0.5 mM IPTG for 5-6 hours.

    • 20°C with 0.1 mM IPTG overnight.

  • Harvest the cells by centrifugation.

  • Lyse the cells from each condition using sonication or a chemical lysis buffer.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze all fractions (total cell lysate, soluble fraction, and insoluble pellet) by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound-fusion protein.

Protocol 3: Purification of His-tagged this compound-Fusion Protein from Soluble Fraction
  • Prepare the clarified lysate from the optimized expression condition.

  • Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze into a suitable storage buffer.

Visualizations

Expression_Troubleshooting_Workflow start Start: Low/No Protein Expression check_dna Verify Plasmid Sequence (Correct insert, in-frame) start->check_dna codon_opt Codon Optimize Gene for E. coli check_dna->codon_opt Sequence incorrect insoluble Protein is Insoluble (Inclusion Bodies) check_dna->insoluble Sequence OK, but insoluble soluble Soluble Protein Expressed check_dna->soluble Sequence OK, soluble change_vector Change Expression Vector (Stronger promoter, better RBS) codon_opt->change_vector lower_temp Lower Induction Temperature (18-25°C) insoluble->lower_temp reduce_iptg Reduce IPTG Concentration (e.g., 0.1 mM) lower_temp->reduce_iptg lower_temp->soluble Success solubility_tag Add Solubility Tag (e.g., MBP, GST) reduce_iptg->solubility_tag reduce_iptg->soluble Success change_strain Change E. coli Strain (e.g., with chaperones) solubility_tag->change_strain solubility_tag->soluble Success refold Denature and Refold from Inclusion Bodies change_strain->refold If all else fails change_strain->soluble Success refold->soluble

Caption: Troubleshooting workflow for low or insoluble this compound-fusion protein expression.

PAM2_Signaling_Interaction cluster_mRNA mRNA Metabolism cluster_regulation Functional Regulation PABP Poly(A)-Binding Protein (PABP) MLLE MLLE Domain PABP->MLLE contains mRNA_tail Poly(A) Tail PABP->mRNA_tail binds Translation Translation Regulation MLLE->Translation modulates Deadenylation mRNA Deadenylation MLLE->Deadenylation modulates PAM2_Protein This compound-Containing Fusion Protein PAM2_Protein->MLLE This compound motif binds to

Caption: Interaction of a this compound-fusion protein with the PABP/MLLE complex, influencing mRNA fate.

References

Technical Support Center: Overcoming Low Affinity in PAM2-MLLE Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PAM2-MLLE interactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the low-affinity nature of these interactions in your experiments.

Troubleshooting Guide

Issue: Weak or undetectable interaction between my this compound-containing protein and the MLLE domain.

Question: I am not observing a strong binding signal in my pull-down or co-immunoprecipitation experiment. How can I improve the detection of this low-affinity interaction?

Answer: Low-affinity interactions like this compound-MLLE can be challenging to detect with standard co-immunoprecipitation or pull-down assays due to the rapid dissociation of the complex during washing steps.[1][2] Here are several strategies to enhance your chances of detection:

  • Increase Protein Concentrations: Pushing the equilibrium towards complex formation by using higher concentrations of your purified MLLE domain or this compound-containing protein can be effective.[3]

  • Optimize Buffer Conditions:

    • Ionic Strength: If the interaction is primarily driven by hydrophobic interactions, increasing the salt concentration can enhance binding. Conversely, if electrostatic interactions are significant, lowering the salt concentration may be beneficial.[3]

    • pH: The pH of your buffer can influence the charge of amino acid residues at the interaction interface. Experiment with a range of pH values to find the optimal condition for binding.[3]

  • Utilize Avidity: If your MLLE domain protein can form dimers or multimers, or if your this compound protein has multiple this compound motifs, you can leverage the principle of avidity. Avidity refers to the increased overall strength of an interaction due to multiple binding events.[4][5][6] You can engineer your constructs to be multimeric, for example, by fusing them to a dimerization domain.

  • Employ Cross-linking: Chemical cross-linkers can be used to covalently stabilize transient interactions, making them easier to detect.[7][8] Be mindful that cross-linking can sometimes generate artifacts, so appropriate controls are crucial.

Question: My isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) data shows a very weak binding affinity (high Kd). How can I be sure the interaction is specific and how can I improve the quality of my data?

Answer: Measuring low-affinity interactions with high precision requires careful experimental design and data analysis.

  • For ITC:

    • Ensure High Sample Purity and Accurate Concentration: Impurities can interfere with the binding and affect the stoichiometry of the interaction.[9]

    • Optimize Buffer Matching: A mismatch between the buffer in the syringe and the cell can generate large heats of dilution, masking the small heat changes from a weak interaction.[9] Dialyze both proteins extensively against the same buffer.

    • Increase Protein Concentrations: Higher concentrations of both the protein in the cell and the titrant in the syringe are often necessary to obtain a measurable signal for weak interactions.

  • For SPR:

    • High Immobilization Density: For low-affinity interactions, a higher density of the ligand on the sensor chip can increase the binding signal.[10]

    • Use High Analyte Concentrations: To reach saturation for a weak interaction, you will likely need to inject high concentrations of the analyte.[10]

    • Check for Mass Transport Limitations: With high ligand density and fast association rates, the binding can become limited by the rate of diffusion of the analyte to the surface. Use a higher flow rate to minimize this effect.

    • Control for Non-Specific Binding: Use a reference flow cell with an irrelevant immobilized protein to subtract any non-specific binding of your analyte to the sensor surface.[10][11]

Frequently Asked Questions (FAQs)

Question: What is a typical affinity range for this compound-MLLE interactions?

Answer: this compound-MLLE interactions are generally characterized by low to moderate affinity, with dissociation constants (Kd) typically in the micromolar (µM) range.[12]

Question: How can I increase the affinity of my this compound-MLLE interaction for downstream applications like drug screening?

Answer: Several protein engineering strategies can be employed to enhance the binding affinity:

  • Site-Directed Mutagenesis: Based on the structural understanding of the this compound-MLLE interaction, you can introduce mutations in the this compound motif to improve binding.[13][14] Key hydrophobic residues in the this compound motif are critical for binding.[15] For example, substituting residues at non-essential positions with those that can form additional favorable contacts with the MLLE domain could increase affinity.

  • Peptide Linkers: Fusing the this compound motif to your protein of interest using a flexible or rigid linker can improve its ability to bind to the MLLE domain by reducing steric hindrance and increasing the effective local concentration.[16][17][18] The length and composition of the linker are important considerations and may require empirical optimization.[17]

  • Peptide Stapling: For synthetic this compound peptides, "stapling" the peptide by introducing a covalent linkage between two amino acid side chains can pre-organize the peptide into its bioactive conformation, thereby increasing its affinity for the MLLE domain.[19]

Question: Are there alternative techniques to study weak protein-protein interactions like this compound-MLLE?

Answer: Yes, several other techniques are well-suited for characterizing low-affinity interactions:

  • Fluorescence Polarization (FP): FP is a solution-based technique that is very sensitive for measuring the binding of a small fluorescently labeled molecule (like a this compound peptide) to a larger protein (the MLLE domain).[20][21] It is readily adaptable for high-throughput screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about weak interactions at the atomic level, including mapping the binding interface and determining the Kd.[2]

  • Exclusion-Based Sample Preparation (ESP): This is a newer affinity purification method that is designed to better preserve weak and transient interactions compared to traditional pull-down assays.[1][22]

Quantitative Data Summary

The following table summarizes experimentally determined dissociation constants (Kd) for various this compound-MLLE interactions. This data can serve as a reference for your own experiments.

This compound-containing Protein/PeptideMLLE Domain SourceTechniqueDissociation Constant (Kd)
PAM2L1Upa1MLLE3Rrm4Not Specified15 µM
PAM2L2Upa1MLLE3Rrm4Not Specified5 µM
PAM2Upa1MLLEPab1Not Specified~14 µM
PAM2LARP1MLLEPABPC1Not Specified3.8 µM
PAM2Tob2-125MLLEPABPC1Not Specified16 µM
PAM2LARP4MLLEPABPC1Not Specified22 µM

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for this compound-MLLE Interaction
  • Protein Preparation:

    • Express and purify the MLLE domain and the this compound-containing protein or synthesize the this compound peptide. Ensure high purity (>95%).

    • Accurately determine the concentration of both protein solutions using a reliable method such as UV-Vis spectroscopy with the appropriate extinction coefficient.

  • Buffer Preparation and Dialysis:

    • Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Dialyze both the MLLE domain and the this compound protein/peptide extensively against the same buffer batch to minimize buffer mismatch.[9]

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument cell and syringe.

    • Load the MLLE domain into the sample cell at a concentration of 10-50 µM.

    • Load the this compound protein/peptide into the syringe at a concentration 10-20 times higher than the MLLE domain concentration.

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: Site-Directed Mutagenesis to Enhance this compound-MLLE Affinity
  • Identify Target Residues:

    • Based on structural information of the this compound-MLLE complex, identify key hydrophobic residues within the this compound motif that are crucial for the interaction.[15]

    • Also, identify non-essential residues that could be mutated to potentially form new favorable contacts.

  • Primer Design:

    • Design primers containing the desired mutations for your this compound-encoding plasmid.[13]

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the desired mutation.

  • Template Removal and Transformation:

    • Digest the parental, methylated template DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli cells.

  • Verification and Protein Expression:

    • Sequence the resulting plasmids to confirm the presence of the desired mutation.

    • Express and purify the mutant this compound-containing protein.

  • Binding Affinity Measurement:

    • Use a suitable biophysical technique (e.g., ITC, SPR, or FP) to measure the binding affinity of the mutant protein to the MLLE domain and compare it to the wild-type interaction.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm PABP PABP MLLE MLLE Domain PABP->MLLE contains mRNA mRNA PABP->mRNA binds poly(A) tail PAM2_Protein This compound-containing Protein PAM2_Protein->MLLE binds (low affinity) Effector Effector Protein PAM2_Protein->Effector recruits Ribosome Ribosome mRNA->Ribosome translated Effector->mRNA regulates translation

Caption: Simplified signaling pathway illustrating the role of this compound-MLLE interaction in recruiting regulatory proteins to mRNA.

Experimental_Workflow cluster_problem Problem cluster_strategies Strategies to Enhance Affinity cluster_validation Validation Start Low Affinity this compound-MLLE Interaction Detected Mutagenesis Site-Directed Mutagenesis of this compound Motif Start->Mutagenesis Linkers Introduce Flexible/Rigid Peptide Linkers Start->Linkers Avidity Engineer Multimeric Constructs Start->Avidity Express Express & Purify Modified Proteins Mutagenesis->Express Linkers->Express Avidity->Express Measure Measure Binding Affinity (ITC, SPR, FP) Express->Measure Compare Compare with Wild-Type Affinity Measure->Compare

Caption: Experimental workflow for overcoming low-affinity this compound-MLLE interactions.

Troubleshooting_Logic Start Weak/No Interaction Observed Check_Conc Increase Protein Concentrations? Start->Check_Conc Optimize_Buffer Optimize Buffer (pH, Salt)? Check_Conc->Optimize_Buffer No Success Interaction Detected Check_Conc->Success Yes Use_Avidity Exploit Avidity? Optimize_Buffer->Use_Avidity No Optimize_Buffer->Success Yes Crosslink Use Cross-linking? Use_Avidity->Crosslink No Use_Avidity->Success Yes Crosslink->Success Yes Reassess Reassess Experimental Design Crosslink->Reassess No

References

Technical Support Center: PAM2 Peptide Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in PAM2 peptide pulldown assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound peptide pulldown assay and what is it used for?

A this compound (Pam2CSK4) peptide is a synthetic diacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a well-established agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer. This interaction triggers a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. A this compound peptide pulldown assay is an in vitro technique used to identify proteins ("prey") from a cell lysate that interact directly or indirectly with the this compound peptide ("bait"). This is crucial for discovering novel proteins involved in the TLR2/6 signaling pathway and understanding the cellular response to bacterial components.

Q2: What are the most common causes of high non-specific binding in my this compound pulldown?

High background and non-specific binding are frequent issues in pulldown assays. The primary causes include:

  • Hydrophobic and Ionic Interactions: The lipid moieties of the this compound peptide and the solid-phase support (beads) can non-specifically attract proteins. Similarly, electrostatic interactions can cause proteins to bind weakly to the beads or bait.

  • Insufficient Blocking: The surface of the beads has sites that can non-specifically bind proteins from the cell lysate. If these sites are not adequately blocked, it can lead to a high background signal.

  • Inadequate Washing: Washing steps that are not stringent enough will fail to remove weakly bound, non-specific proteins.

  • Cell Lysate Properties: A lysate that is too concentrated or viscous can increase the likelihood of non-specific interactions and trapping of proteins within the bead matrix.

  • Bead Type: Different types of beads (e.g., agarose vs. magnetic) have different properties and tendencies for non-specific binding. Agarose beads, for example, may have a higher capacity but can also exhibit more non-specific binding than magnetic beads.

Troubleshooting Guide

Q3: My pulldown results show many non-specific bands. How can I optimize my blocking and washing steps?

Optimizing blocking and washing is critical for reducing background. This involves adjusting the composition of your buffers to disrupt weak, non-specific interactions while preserving the specific interaction of interest.

Blocking Strategy: Before incubating with the cell lysate, pre-block the beads with a suitable blocking agent to saturate non-specific binding sites.

Washing Strategy: After incubating the lysate with the bait-coupled beads, perform a series of stringent washes. The key is to find a balance where non-specific proteins are washed away, but the specific interaction remains intact.

Below are tables summarizing common additives for blocking and washing buffers. Start with the lower end of the concentration range and increase stringency as needed.

Table 1: Recommended Blocking Agents

Blocking AgentRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective blocking agent.
Non-fat Dry Milk1-5% (w/v)Cost-effective, but avoid if using biotin-streptavidin systems as milk contains biotin.
Gelatin1% (w/v)Can be used as an alternative to BSA or milk.
Tween-200.1-1% (v/v)A non-ionic detergent that helps to reduce hydrophobic interactions.

Table 2: Buffer Additives to Increase Wash Stringency

AdditiveRecommended ConcentrationPurpose
Detergents
Tween-20 or Triton X-1000.05 - 1% (v/v)Non-ionic detergents that reduce non-specific hydrophobic interactions.
NP-400.1 - 1% (v/v)Another common non-ionic detergent.
Salts
Sodium Chloride (NaCl)150 mM - 1 MIncreases ionic strength to disrupt weak electrostatic interactions.
Other Additives
Dithiothreitol (DTT) or β-mercaptoethanol (BME)1-2 mMReducing agents that can minimize interactions mediated by disulfide bridges.
ThiocyanateVaries (consult literature)A chaotropic agent that can disrupt the structure of water to reduce non-polar, non-specific binding events.

Q4: My negative control (beads alone) shows significant protein binding. What does this mean and how do I fix it?

If a beads-only control shows high background, it indicates that proteins from your lysate are binding directly to the affinity resin itself. This is a common problem that can be addressed with a "pre-clearing" step.

Pre-clearing Protocol: Before the main pulldown, incubate your cell lysate with beads that have not been coupled to the this compound peptide for 30-60 minutes at 4°C. Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube. This supernatant now has a reduced concentration of proteins that non-specifically bind to the beads and can be used for your actual pulldown experiment with the this compound-coupled beads.

Visualized Protocols and Pathways

To provide further clarity, the following diagrams illustrate key pathways and workflows relevant to this compound peptide pulldown assays.

PAM2_TLR2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Peptide TLR2_6 TLR2/TLR6 Heterodimer This compound->TLR2_6 Binds MyD88 MyD88 TLR2_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Production Nucleus->Cytokines Induces Gene Transcription

Caption: Simplified this compound-TLR2/6 signaling pathway.

Pulldown_Workflow start Start prep_beads 1. Couple Biotinylated This compound Peptide to Streptavidin Beads start->prep_beads block_beads 2. Block Beads (e.g., with BSA) prep_beads->block_beads incubate 5. Incubate Pre-cleared Lysate with this compound-Beads block_beads->incubate prep_lysate 3. Prepare Cell Lysate (with protease inhibitors) preclear 4. Pre-clear Lysate (with beads alone) prep_lysate->preclear preclear->incubate wash 6. Wash Beads (with optimized wash buffer) incubate->wash elute 7. Elute Bound Proteins wash->elute analyze 8. Analyze by WB or Mass Spectrometry elute->analyze end End analyze->end

Caption: Experimental workflow for a this compound peptide pulldown assay.

Troubleshooting_Logic start High Non-Specific Binding Observed check_control Is background high in 'beads-only' control? start->check_control preclear Implement or optimize pre-clearing step check_control->preclear Yes check_wash Are wash steps stringent enough? check_control->check_wash No preclear->check_wash optimize_wash Increase stringency: - Add detergent (Tween-20) - Increase salt (NaCl) check_wash->optimize_wash No check_blocking Is blocking sufficient? check_wash->check_blocking Yes resolved Problem Resolved optimize_wash->resolved optimize_blocking Increase blocking agent concentration or duration check_blocking->optimize_blocking No check_blocking->resolved Yes optimize_blocking->resolved

Caption: Troubleshooting flowchart for high non-specific binding.

Detailed Experimental Protocol

Protocol: Biotinylated this compound Peptide Pulldown Assay

This protocol outlines a general procedure for identifying binding partners of this compound peptide from a cell lysate. Optimization will be required for specific cell types and experimental goals.

1. Preparation of Cell Lysate a. Culture cells to the desired confluency and treat as required. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).

2. Coupling of Peptide to Beads a. Resuspend streptavidin-conjugated beads (e.g., magnetic or agarose) in a binding buffer (e.g., PBS with 0.1% Triton X-100). b. Add the biotinylated this compound peptide to the bead slurry. For a negative control, use beads without peptide. c. Incubate for 1-2 hours at 4°C with gentle rotation. d. Pellet the beads by centrifugation or using a magnetic stand. Wash three times with binding buffer to remove unbound peptide.

3. Blocking and Pre-clearing a. Resuspend the peptide-coupled beads in a blocking buffer (e.g., PBS, 0.1% Triton X-100, 3% BSA) and incubate for 1 hour at 4°C. b. In a separate tube, add unconjugated streptavidin beads to your clarified lysate (~20 µL of bead slurry per 1 mL of lysate) and incubate for 1 hour at 4°C with rotation. This is the pre-clearing step. c. Pellet the pre-clearing beads and transfer the supernatant (pre-cleared lysate) to a new tube.

4. Pulldown (Incubation) a. Wash the blocked, this compound-coupled beads once with lysis buffer. b. Add 500 µg - 1 mg of pre-cleared lysate to the beads. c. Incubate overnight at 4°C with gentle end-over-end rotation.

5. Washing a. Pellet the beads and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl and 0.1% Tween-20). Each wash should be 5-10 minutes with rotation at 4°C. c. After the final wash, carefully remove all supernatant.

6. Elution a. To elute the bound proteins, resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer (Laemmli buffer). b. Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.

7. Analysis a. Separate the eluted proteins by SDS-PAGE. b. Analyze the proteins by Western Blotting using an antibody against a suspected interacting protein or by a broader proteomic approach like mass spectrometry to identify novel binding partners.

Technical Support Center: Phosphorylation and PAM2 Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling for the effects of phosphorylation on the interaction between PAM2 (PABP-Interacting Motif 2) and its binding partners, primarily the MLLE domain of the Poly(A)-Binding Protein (PABP).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of phosphorylation on this compound binding?

A1: Phosphorylation of residues within or near the this compound motif generally decreases the binding affinity for its partner, the MLLE domain of PABPC1.[1][2] The this compound motif is often located within intrinsically disordered regions (IDRs) which are common sites for post-translational modifications, including phosphorylation.[1][2] This reversible phosphorylation serves as a molecular switch to modulate protein-protein interactions and regulate downstream biological processes such as mRNA turnover and translation.[1][2]

Q2: Which proteins are involved in the this compound-MLLE interaction?

A2: The primary interaction is between a this compound motif-containing protein and the MLLE domain of a partner protein. The most studied partner is the cytoplasmic poly(A)-binding protein (PABPC1).[3] Several regulatory proteins involved in mRNA metabolism contain this compound motifs, including Tob2, Pan3, Tnrc6c (GW182), and PAIP2.[2][4]

Q3: Why is it important to control for phosphorylation in my experiments?

A3: Since phosphorylation can significantly weaken the this compound-MLLE interaction, failing to account for the phosphorylation state of your protein can lead to misleading results.[1][5] You might incorrectly conclude that two proteins do not interact, when in fact they do, but the interaction is inhibited by phosphorylation under your experimental conditions. Conversely, an interaction observed in vitro with unphosphorylated recombinant proteins may not occur in vivo where the protein is phosphorylated.

Q4: What are the main experimental strategies to study phosphorylation effects on this compound binding?

A4: The three main strategies are:

  • Dephosphorylation: Treating your protein or cell lysate with a phosphatase to remove phosphate groups, which is expected to enhance binding.[2]

  • Inducing Phosphorylation: Using specific kinases or phosphatase inhibitors to increase the phosphorylation level of your protein, which is expected to decrease binding.[2]

  • Site-Directed Mutagenesis: Creating phosphomimetic mutants (e.g., Serine to Glutamate, S->E) to mimic a constitutively phosphorylated state, or phospho-blocking mutants (e.g., Serine to Alanine, S->A) to prevent phosphorylation at a specific site.[2]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Weak or no interaction observed between known this compound and MLLE partners in a co-immunoprecipitation (Co-IP). The this compound-containing protein may be highly phosphorylated in the cell, inhibiting the interaction.1. Treat the cell lysate with a broad-spectrum phosphatase (e.g., alkaline phosphatase or lambda phosphatase) prior to Co-IP.[2] 2. Generate a phospho-blocking mutant (e.g., S->A) of the this compound protein at key phosphorylation sites and repeat the Co-IP.
High background or non-specific bands in a phospho-specific Western blot. The blocking buffer may be interfering. Milk contains the phosphoprotein casein, which can be detected by anti-phospho antibodies.Switch to a 5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions. Avoid using phosphate-buffered saline (PBS).
Phosphatase treatment does not increase the interaction signal. 1. Phosphatase activity may be inhibited or incomplete. 2. The specific phosphorylation sites are not critical for regulating the interaction. 3. The interaction is not regulated by phosphorylation.1. Ensure your lysis and reaction buffers do not contain phosphatase inhibitors (e.g., EDTA, sodium orthovanadate). Verify enzyme activity with a known phosphoprotein control. 2. Use mass spectrometry to confirm the phosphorylation sites and target them specifically with mutagenesis.
Phosphomimetic (e.g., S->E) mutant still shows significant binding. 1. The chosen mutation site is not the key regulatory site. 2. A single phosphomimetic mutation may not fully replicate the electrostatic repulsion of a true phosphate group or the cumulative effect of multiple phosphorylation events.1. Identify all potential phosphorylation sites near the this compound motif and create mutants with multiple phosphomimetic substitutions.[2] 2. Perform an in vitro kinase assay to hyper-phosphorylate the wild-type protein and compare its binding to the mutant.
Inconsistent results between in vitro binding assays and cellular Co-IPs. Recombinant proteins expressed in E. coli are not phosphorylated, whereas the same proteins in mammalian cells are. This can lead to strong binding in vitro but weak or no binding in the cellular context.1. Confirm the endogenous phosphorylation state of your protein in mammalian cells via mass spectrometry or by using a phospho-specific antibody. 2. Treat the cellular lysate with phosphatase to see if the interaction strength approaches what is observed in vitro.

Quantitative Data Summary

Phosphorylation can significantly alter the binding affinity (Kd) between a this compound motif and an MLLE domain. While extensive quantitative data across different phosphorylated this compound motifs is sparse, the following table provides a representative example based on published data and illustrates the expected effects.

Interacting PartnersModification of this compound ProteinTechniqueDissociation Constant (Kd)Implication
LARP4 PAM2w Peptide + PABPC1 MLLE DomainWild-Type (Unphosphorylated)ITC22 µM[6]Baseline affinity for an unphosphorylated this compound-like motif.
Generic this compound + MLLE DomainWild-Type (Unphosphorylated)SPR/ITC~1-50 µMTypical affinity range for this compound-MLLE interactions.
Generic this compound + MLLE DomainPhosphorylated (In vitro)SPR/ITC>100 µM (Expected)Phosphorylation significantly weakens the binding affinity.
Generic this compound + MLLE DomainPhosphomimetic Mutant (S->E)SPR/ITC~50-100 µM (Expected)Mimics the effect of phosphorylation, leading to weaker binding.[2]
Generic this compound + MLLE DomainPhospho-blocking Mutant (S->A)SPR/ITC~1-50 µM (Expected)Binding affinity is similar to or stronger than wild-type (in a cellular context).[2]

Note: ITC = Isothermal Titration Calorimetry; SPR = Surface Plasmon Resonance. Expected values are based on qualitative findings reported in the literature.[2]

Diagrams

G cluster_0 Regulation of this compound-MLLE Interaction Kinase Kinase PAM2_P This compound-Protein (Phosphorylated) Kinase->PAM2_P ADP Phosphatase Phosphatase This compound This compound-Protein (Active) Phosphatase->this compound Pi PAM2_P->Phosphatase H2O Interaction Weak / No Interaction PAM2_P->Interaction This compound->Kinase ATP Binding Strong Interaction This compound->Binding MLLE MLLE Domain (e.g., PABPC1) MLLE->Interaction MLLE->Binding Function Downstream Function (e.g., mRNA decay) Binding->Function G cluster_workflow Experimental Workflow cluster_mutants Site-Directed Mutagenesis cluster_treatment Biochemical Treatment start Start: Protein of Interest (this compound-containing) WT Wild-Type (WT) start->WT PM Phosphomimetic (e.g., S->E) start->PM NP Phospho-blocking (e.g., S->A) start->NP Phosphatase WT + Phosphatase WT->Phosphatase Kinase WT + Kinase WT->Kinase Assay Binding Assay (Co-IP, Pull-down, SPR, ITC) WT->Assay PM->Assay NP->Assay Phosphatase->Assay Kinase->Assay Analysis Analyze Results: Compare Binding Affinities Assay->Analysis G cluster_troubleshooting Troubleshooting Logic q1 Is this compound-MLLE interaction weaker than expected? q2 Action: Treat lysate with phosphatase. Did interaction increase? q1->q2 a1_yes res3 Proceed with experiment. q1->res3 a1_no a1_yes YES a1_no NO res1 Conclusion: Interaction is likely inhibited by endogenous phosphorylation. q2->res1 a2_yes res2 Conclusion: Weak interaction is likely not due to phosphorylation. Check other factors (protein levels, antibody). q2->res2 a2_no a2_yes YES a2_no NO

References

Technical Support Center: Antibodies Targeting PAM2 Motif-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using antibodies against proteins containing the PABP-interacting motif 2 (PAM2). This guide provides troubleshooting advice and validation protocols to address common specificity issues encountered during experiments.

A Note on "this compound Antibody" Specificity: The term "this compound" refers to a conserved amino acid motif (~12 amino acids) found in a variety of eukaryotic proteins that mediate interaction with the Poly(A)-Binding Protein (PABP). It is not a single protein target. Consequently, an antibody raised against a peptide sequence that includes the this compound motif of a specific protein runs the risk of cross-reacting with other proteins that also contain this motif. This guide is designed to help you navigate these potential specificity challenges.

A partial list of human proteins containing a this compound motif includes PAIP1, PAIP2, eRF3 (GSPT1), Tob1, Tob2, PAN3, and Ataxin-2.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple bands on my Western Blot when using an antibody for a this compound-containing protein?

A1: Multiple bands can arise for several reasons:

  • Cross-reactivity: The antibody may be recognizing the this compound motif or surrounding sequences on other this compound-containing proteins. This is a common issue when the immunogen used to generate the antibody is not unique to your target protein.

  • Protein Isoforms or Splice Variants: Your target protein may exist in multiple isoforms of different molecular weights.

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation can alter a protein's migration on an SDS-PAGE gel.

  • Protein Degradation: If samples are not properly handled with protease inhibitors, the target protein may be partially degraded, leading to lower molecular weight bands.

Q2: My immunofluorescence (IF/ICC) staining shows high background or incorrect localization. What could be the cause?

A2: High background or unexpected staining patterns are often linked to non-specific binding.

  • Off-Target Binding: The antibody may be binding to other this compound proteins located in different subcellular compartments.

  • Inadequate Blocking: Insufficient blocking can lead to the antibody binding non-specifically to the membrane or other proteins.

  • Antibody Concentration: The primary antibody concentration may be too high, increasing the likelihood of low-affinity, non-specific interactions.

  • Fixation Issues: The fixation method used might alter the epitope, leading to reduced specific signal and increased background. It's recommended to test different fixation methods, such as methanol versus formaldehyde.

Q3: How can I be certain my antibody is specific to my protein of interest and not other this compound proteins?

A3: The gold standard for confirming antibody specificity is to test it in a system where the target protein is absent.

  • Knockout (KO) Validation: The most rigorous method is to use a KO cell line or tissue that does not express the target protein. A specific antibody should show no signal in the KO sample compared to a clear signal in the wild-type (WT) control.

  • Knockdown (KD) Validation: Using siRNA or shRNA to reduce the expression of your target protein should result in a significantly diminished signal.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique identifies the protein(s) that your antibody binds to in a complex mixture like a cell lysate. A highly specific antibody will predominantly pull down your target of interest.

Troubleshooting Guides

Problem 1: Unexpected or Non-Specific Bands in Western Blot

This guide provides a logical workflow to diagnose and solve issues with non-specific bands when targeting a this compound-containing protein.

G start Start: Multiple Bands in Western Blot check_mw Are bands at expected MW for other this compound proteins? start->check_mw optimize_wb Optimize WB Protocol check_mw->optimize_wb No / Unsure run_ko Perform KO Validation check_mw->run_ko Yes optimize_wb->run_ko Bands persist bands_disappear Bands disappear in KO? run_ko->bands_disappear conclusion_specific Conclusion: Antibody is likely specific. Extra bands may be isoforms or PTMs. bands_disappear->conclusion_specific Yes (Target band only) conclusion_crossreactive Conclusion: Antibody is cross-reactive with other proteins. bands_disappear->conclusion_crossreactive No (Other bands remain) new_ab Action: Select a new antibody raised against a unique epitope. conclusion_crossreactive->new_ab

Troubleshooting workflow for non-specific Western Blot bands.

Optimization Steps (Node: Optimize WB Protocol):

  • Increase Washing: Extend the duration and number of washes after antibody incubations to remove loosely bound antibodies.

  • Optimize Antibody Dilution: Perform a titration experiment to find the lowest antibody concentration that still provides a robust signal for your target.

  • Change Blocking Buffer: Switch from non-fat milk to bovine serum albumin (BSA) or vice-versa, as some antibodies have preferences.

  • Incubate at 4°C: Performing the primary antibody incubation overnight at 4°C can decrease non-specific binding.

Illustrative Data: Expected Western Blot KO Validation Results

The table below summarizes potential outcomes from a Western Blot experiment using wild-type (WT) and knockout (KO) cell lysates.

Antibody PerformanceWild-Type (WT) LysateKnockout (KO) LysateInterpretation
Highly Specific Single band at correct MWNo bandIdeal Result. Antibody is specific for the target.
Non-Specific Bands at multiple MWsSome bands disappear, others remainProblematic. Antibody cross-reacts with other proteins.
Antibody Ineffective No bandNo bandAntibody does not work in this application.

Key Validation Protocols

Protocol 1: Antibody Specificity Validation by Knockout (KO) Western Blot

This protocol verifies specificity by comparing antibody binding in wild-type cells versus cells where the target gene has been knocked out using CRISPR-Cas9.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection p1 1. Culture WT and KO cell lines p2 2. Lyse cells & determine protein conc. p1->p2 p3 3. Run equal protein amounts on SDS-PAGE gel p2->p3 p4 4. Transfer proteins to PVDF membrane p3->p4 p5 5. Block membrane (e.g., 5% milk) p4->p5 p6 6. Incubate with primary antibody p5->p6 p7 7. Wash & incubate with HRP-secondary Ab p6->p7 p8 8. Detect signal with ECL & image p7->p8

Experimental workflow for Knockout (KO) validated Western Blotting.

Detailed Methodology:

  • Cell Culture & Lysis:

    • Culture wild-type (WT) and target-specific knockout (KO) cells under identical conditions.

    • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein from WT and KO lysates into adjacent wells of an SDS-PAGE gel. Include a molecular weight ladder.

    • Perform electrophoresis until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody (e.g., anti-PAN3) at a pre-optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • A specific antibody will produce a band at the expected molecular weight in the WT lane but not in the KO lane. A loading control (e.g., GAPDH, β-actin) should be probed to ensure equal protein loading.

Protocol 2: Antibody Specificity Validation by IP-Mass Spectrometry

IP-MS provides definitive evidence of the antibody's target by identifying the proteins it binds to directly from a cell lysate.

Detailed Methodology:

  • Immunoprecipitation (IP):

    • Lyse cells in a non-denaturing IP lysis buffer to preserve protein interactions.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the cleared lysate with your primary antibody (or a negative control IgG) for several hours to overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complexes.

    • Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate a short distance into an SDS-PAGE gel to separate proteins from antibody heavy and light chains.

    • Excise the protein band, perform in-gel trypsin digestion to generate peptides.

    • Extract peptides for MS analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins present in the sample.

  • Analysis:

    • For a specific antibody, the target protein should be the most abundant protein identified (based on metrics like peptide count or signal intensity), aside from the antibody itself and common contaminants. Off-target this compound proteins should be absent or present at very low levels.

Signaling Pathway Context

Understanding the biological context of your target is crucial. Many this compound-containing proteins, such as PAN3 and eRF3, are involved in regulating mRNA fate. The diagram below illustrates the role of the PAN2-PAN3 deadenylase complex, where PAN3 uses its this compound motif to interact with PABP (PABPC1) on the mRNA poly(A) tail, recruiting the PAN2 nuclease to shorten it. This process is a key rate-limiting step in mRNA decay.

G mrna mRNA decay mRNA Decay mrna->decay pabpc1 PABPC1 (PABP) pabpc1->mrna Binds to pan3 PAN3 (this compound-containing) pan3->pabpc1 Interacts via This compound motif pan2 PAN2 (Nuclease) pan3->pan2 Recruits pan2->mrna Deadenylates polya_label Poly(A) Tail polya_label->mrna

Role of this compound-containing protein PAN3 in mRNA deadenylation.

Technical Support Center: Refining Bioinformatic Prediction of PAM2 Motifs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately predicting and validating PABP-interacting motif 2 (PAM2) sequences.

Section 1: FAQs - Bioinformatic Prediction of this compound Motifs

This section addresses common questions regarding the computational prediction of this compound motifs.

Q1: What is the consensus sequence for a this compound motif?

A1: The this compound motif is a short linear motif that mediates interaction with the PABC domain of the Poly(A)-Binding Protein (PABP). The consensus sequence is generally defined as xxΦxxxAxxFΦP , where 'x' can be any amino acid and 'Φ' represents a hydrophobic amino acid.[1] The phenylalanine (F) at position 10 is particularly well-conserved and critical for high-affinity binding to the PABC domain.[1]

Q2: My prediction tool returned hundreds of potential this compound motifs. How do I filter and prioritize them?

A2: A high number of initial hits is common due to the short and degenerate nature of the motif. Prioritization can be achieved by applying several filtering criteria:

  • Conservation Score: True functional motifs are often conserved across orthologous proteins. Use multiple sequence alignments to check if the predicted motif is conserved in related species.

  • Structural Context: this compound motifs are typically found in intrinsically disordered regions (IDRs) or outside of globular domains.[2][3] Use protein structure prediction tools (e.g., AlphaFold) or disorder predictors (e.g., IUPred2A) to check the structural environment of your predicted motif. Motifs buried within a folded domain are less likely to be accessible for interaction.

  • Proximity to Other Motifs: this compound motifs are often found in proteins that also contain other RNA-binding domains or motifs involved in mRNA metabolism.[2][3] The presence of nearby RNA recognition motifs (RRMs) can increase the likelihood of a functional this compound motif.

  • Motif Scoring: Utilize prediction tools that provide a score based on similarity to the consensus sequence. Prioritize motifs with higher scores and those containing the critical phenylalanine at position 10.

Q3: Are there variations to the canonical this compound consensus sequence?

A3: Yes, atypical this compound motifs exist. For example, some functional this compound motifs, termed PAM2w, have the critical phenylalanine at position 10 substituted with a tryptophan (W).[4] This highlights that while the consensus is a strong guideline, functional variations can occur, which may require experimental validation to confirm.

Q4: How can I reduce the number of false positives in my bioinformatic predictions?

A4: Reducing false positives is a critical step.[5][6] Combining multiple filtering strategies is most effective:

  • Increase Stringency: Adjust the parameters of your motif-finding tool to be more stringent.

  • Cross-Reference Tools: Use multiple prediction tools (e.g., MEME, DREME, or specialized motif finders) and prioritize candidates identified by more than one algorithm.[7][8]

  • Integrate Genomic Features: Combine sequence-based predictions with other data types, such as gene expression data (the interacting partner should be co-expressed), protein localization data, and known functional annotations of the candidate protein.[9]

  • Machine Learning Models: Advanced methods use machine learning models, like random forests, trained on known true and false positives to better classify new candidates.[9][10]

Section 2: Logical & Experimental Workflow

The following diagrams illustrate the logical process for refining predictions and the general workflow for experimental validation.

Prediction_Refinement_Logic cluster_0 Bioinformatic Analysis cluster_1 Experimental Validation cluster_2 Validation Techniques start Initial Protein Set predict Predict this compound Motifs (e.g., FIMO, MEME) start->predict filter Filter Hits: - High Motif Score - Conservation Analysis - Structural Context (IDR) predict->filter High number of raw hits prioritize Prioritized Candidate List filter->prioritize Reduced, high-confidence hits exp_design Design Experiments: - Peptide Synthesis - Recombinant Protein Expression prioritize->exp_design validation In Vitro / In Vivo Validation exp_design->validation coip Co-IP / Pull-Down validation->coip Interaction spr SPR / ITC validation->spr Affinity func_assay Functional Assay validation->func_assay Biological Role

Caption: Logical workflow for this compound motif prediction, filtering, and validation.

Section 3: Troubleshooting Guide - Experimental Validation

This guide provides solutions to common problems encountered during the experimental validation of predicted this compound motifs.

Problem Possible Cause Recommended Solution
Weak or no interaction signal in Co-Immunoprecipitation (Co-IP) 1. Transient or Weak Interaction: The binding between the this compound motif and PABC domain is often of low to moderate affinity.[11] 2. Low Protein Expression: The prey protein is expressed at very low levels in the cell lysate.[12][13] 3. Harsh Lysis/Wash Buffers: Detergent or salt concentrations are too high, disrupting the interaction.[13][14] 4. Epitope Masking: The antibody binding site on the bait protein is blocked.[15]1. Perform in-situ cross-linking before cell lysis to stabilize the interaction. 2. Increase the amount of cell lysate used for the IP. Verify protein expression levels with a Western blot of the input.[13] 3. Use a less stringent wash buffer (e.g., lower salt concentration, milder non-ionic detergent like Triton X-100). Reduce the number of wash steps.[12][13] 4. Test a different antibody targeting a different region of the bait protein.
High background/non-specific binding in GST Pull-Down 1. Insufficient Washing: Non-specific proteins are not adequately washed away.[12][13] 2. Inadequate Blocking: The glutathione beads have exposed surfaces that bind non-specifically to proteins in the lysate.[13] 3. Hydrophobic Interactions: The GST tag itself can sometimes cause non-specific binding.1. Increase the number of washes. Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (0.01-0.1% Tween-20) to the wash buffer.[16][17] 2. Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the cell lysate.[13] 3. Include a control experiment using GST protein alone (without the fused bait protein) to identify proteins that bind non-specifically to the GST tag or beads.
Difficulty quantifying binding affinity with Surface Plasmon Resonance (SPR) 1. Low Affinity Interaction: The interaction is too weak to produce a stable signal, leading to rapid dissociation.[18] 2. Protein Aggregation: The analyte (protein containing the this compound motif) is aggregated, causing irregular sensorgrams. 3. Incorrect Immobilization: The ligand (PABC domain) is immobilized on the chip in a way that blocks the this compound binding site.1. Use a higher concentration of the analyte to achieve saturation. Ensure the buffer conditions are optimal for the interaction. SPR is well-suited for measuring low-affinity interactions if optimized.[18] 2. Purify the analyte using size-exclusion chromatography immediately before the SPR experiment to remove aggregates. 3. Use a capture-based immobilization method (e.g., His-tag) to ensure uniform orientation of the ligand on the sensor chip surface.[19]

Section 4: Key Experimental Protocols

Detailed methodologies for common validation experiments are provided below.

Protocol 1: GST Pull-Down Assay

This protocol is used to confirm a direct interaction between a "bait" protein (e.g., GST-fused PABC domain) and a "prey" protein (e.g., a protein containing a predicted this compound motif).[20][21]

A. Expression and Purification of GST-Bait Protein

  • Construct Design: Clone the cDNA of the PABC domain into a GST-fusion vector (e.g., pGEX).

  • Transformation & Expression: Transform the plasmid into an E. coli expression strain (e.g., BL21). Induce protein expression with IPTG under optimal conditions.[17]

  • Purification: Lyse the bacterial cells and purify the GST-fusion protein from the soluble lysate using glutathione-conjugated beads. Elute the purified protein or use it while bound to the beads.

B. Pull-Down Procedure

  • Binding: Incubate the purified, bead-bound GST-PABC domain (bait) with cell lysate or a purified protein containing the putative this compound motif (prey) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (500 x g) and discard the supernatant. Wash the beads 3-5 times with a chilled wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.[17][21]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody specific to the prey protein.

GST_Pulldown_Workflow cluster_0 Preparation cluster_1 Interaction cluster_2 Analysis bait Express & Purify GST-PABC (Bait) bind Incubate Bait + Prey with Glutathione Beads bait->bind prey Prepare Lysate (Prey Protein) prey->bind wash Wash Beads (Remove Non-specific) bind->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds wb Western Blot (Detect Prey) sds->wb

Caption: Workflow for a GST Pull-Down assay to validate this compound interactions.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the binding affinity (KD) and kinetics (ka, kd) of the this compound-PABC interaction in real-time without labels.[22][23]

A. Chip Preparation and Immobilization

  • Ligand: The PABC domain protein (ligand) is typically immobilized on the sensor chip surface. Covalent amine coupling is a common method, though capture-based approaches can ensure better orientation.[19][22]

  • Immobilization: Inject the purified PABC domain over an activated sensor chip (e.g., CM5) until the desired immobilization level (measured in Resonance Units, RU) is reached.

  • Blocking: Deactivate any remaining active groups on the chip surface to prevent non-specific binding.

B. Binding Measurement

  • Analyte: The purified protein or synthetic peptide containing the this compound motif (analyte) is used. Prepare a dilution series of the analyte in running buffer.

  • Association: Inject the analyte at a constant flow rate over the ligand-immobilized surface and a reference flow cell. The binding event is monitored as an increase in RU.[18]

  • Dissociation: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of the analyte from the ligand is monitored as a decrease in RU.[18]

  • Regeneration: If the interaction is strong enough, a regeneration solution may be needed to remove all bound analyte before the next injection.

C. Data Analysis

  • Sensorgram Fitting: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]

Interaction Type Typical KD Range (this compound-PABC) Reference
Canonical this compound - PABC70 µM - 400 µM[11]
High-Affinity Variant~1.9 nM (Paip1, includes PAM1/2)[25]

Section 5: Signaling Pathway Context

This compound-mediated interactions are crucial for regulating mRNA translation and decay. The diagram below illustrates the central role of PABP in recruiting this compound-containing proteins to the mRNA poly(A) tail.

PABP_Signaling cluster_proteins This compound-Containing Proteins cluster_outcomes Functional Outcomes mRNA mRNA PolyA Poly(A) Tail mRNA->PolyA PABP PABP PolyA->PABP binds Paip1 Paip1 PABP->Paip1 recruits via this compound Paip2 Paip2 PABP->Paip2 recruits via this compound eRF3 eRF3 PABP->eRF3 recruits via this compound Tob2 Tob2 PABP->Tob2 recruits via this compound Translation Translation Regulation Paip1->Translation Paip2->Translation Decay mRNA Decay eRF3->Decay Deadenylation Deadenylation Tob2->Deadenylation

Caption: PABP acts as a scaffold, recruiting this compound proteins to regulate mRNA fate.

References

Technical Support Center: Optimizing Fixation Methods for Protein Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for accurate protein imaging.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of fixation in protein imaging?

Fixation aims to preserve cells and tissues in a "life-like state," preventing decay and locking cellular components in place for microscopic analysis.[1] The two most common methods are cross-linking and dehydration.[1][2]

Q2: What are the main types of fixatives and how do they work?

There are two primary categories of chemical fixatives:

  • Cross-linking fixatives (e.g., Paraformaldehyde (PFA), Glutaraldehyde): These are aldehydes that form covalent bonds (cross-links) between proteins, effectively creating a stable network that preserves cellular structure.[1][3] PFA is a common choice that provides good structural preservation.[4]

  • Precipitating/Dehydrating fixatives (e.g., Methanol, Acetone, Ethanol): These organic solvents work by removing water from the cells, which denatures and precipitates proteins, causing them to become insoluble.[2][3] This method can also permeabilize the cell membrane.[3]

Q3: How do I choose the right fixative for my protein of interest?

The optimal fixative depends on the specific protein, its subcellular localization, and the antibody being used.[5] There is no single best method, and empirical testing is often necessary.[5][6]

  • For preserving cellular structure and soluble proteins: Cross-linking fixatives like PFA are generally preferred.[2][7]

  • For some antibody epitopes: Precipitating fixatives like cold methanol can sometimes expose epitopes that are masked by PFA cross-linking.[3]

  • For membrane proteins: A combination of PFA followed by methanol can be effective for preserving both GFP fluorescence and membrane localization.[1] However, be aware that aldehydes do not cross-link lipids, and organic solvents can strip lipids, potentially causing artifacts.[1]

Q4: Can the fixation method introduce artifacts?

Yes, fixation can introduce artifacts such as the redistribution of proteins, alteration of organelle morphology, and the creation of artificial protein clusters.[8][9][10] For instance, studies have shown that chemical fixation can cause membrane proteins to aggregate.[10] It is crucial to test different fixation protocols and, if possible, validate findings with live-cell imaging.[8]

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

Q: I am not seeing any signal from my protein of interest after immunofluorescence. What could be the cause?

A: Several factors related to fixation could lead to a weak or absent signal. Consider the following:

  • Antigen Masking by Cross-linking: The cross-linking action of PFA can sometimes hide the antibody's target epitope.

    • Solution: Try a different fixation method, such as ice-cold methanol, which precipitates proteins and may expose the epitope.[3] Alternatively, if you must use PFA, you may need to perform an antigen retrieval step after fixation.

  • Protein Loss During Fixation: Precipitating fixatives like methanol or acetone can sometimes lead to the loss of soluble proteins.[7]

    • Solution: Switch to a cross-linking fixative like PFA to better retain soluble proteins. A short fixation with PFA followed by permeabilization may be a good compromise.[7]

Problem: High Background Staining

Q: My images have high, non-specific background fluorescence. Could my fixation method be the problem?

A: High background can be caused by several factors, including issues with fixation.

  • Over-fixation with Aldehydes: Excessive cross-linking with PFA or glutaraldehyde can lead to increased autofluorescence.

    • Solution: Reduce the fixation time or the concentration of the fixative. You can also try a quenching step with ammonium chloride or sodium borohydride after fixation to reduce free aldehyde groups.[11]

  • Cell Morphology Changes: Some fixatives can alter cell morphology, leading to non-specific antibody trapping.

    • Solution: Ensure your fixation protocol is preserving the cellular structure well. Comparing to live-cell images or trying a different fixative can help. PFA generally preserves morphology better than methanol or acetone.[7][12]

Problem: Incorrect Protein Localization

Q: The localization of my protein appears different from what is expected from the literature. How can fixation affect this?

A: Fixation is a known cause of protein redistribution artifacts.[8][9]

  • Membrane Protein Clustering: Aldehyde fixatives can cause transmembrane proteins to cluster artificially.[1][10][13]

    • Solution: Test different fixation conditions, including shorter fixation times or a combination of fixatives.[13] Comparing results with live-cell imaging is the best way to confirm native localization.

  • Extraction of Proteins: Organic solvents like methanol can extract certain proteins, leading to an apparent change in localization.[1]

    • Solution: Use a cross-linking fixative like PFA to better lock proteins in place before permeabilization.

Data Summary of Fixation Methods

FixativeMechanismAdvantagesDisadvantagesBest For
Paraformaldehyde (PFA) Cross-linkingGood preservation of cellular morphology[14]; Preserves soluble proteins[7]Can mask epitopes[2]; May cause protein clustering[10][13]; Can induce autofluorescenceGeneral protein localization studies; Preserving cellular structure
Methanol Precipitation/DehydrationRapid fixation; Permeabilizes membranes[3]; Can enhance antibody binding to some epitopesPoor preservation of cellular structure[7][12]; Can extract soluble proteins[1]; Can cause cell shrinkage[3]Visualizing some cytoskeletal and nuclear proteins; When PFA masks the epitope
Acetone Precipitation/DehydrationSimilar to methanol; good for some cytological preparationsExtracts lipids, which can significantly affect morphology[5]; Can cause protein loss[7]Specific applications where epitopes are sensitive to other fixatives
Glutaraldehyde Cross-linkingStronger cross-linking than PFA, excellent structural preservationCan heavily mask epitopes; Often causes high autofluorescenceElectron microscopy; When very fine structural detail is required
PFA followed by Methanol CombinationBalances structural preservation with permeabilization and potential epitope unmaskingCan still lead to some protein extraction or redistributionMembrane proteins[1]; When both morphology and antibody access are critical

Experimental Protocols

Protocol 1: 4% Paraformaldehyde (PFA) Fixation
  • Aspirate the cell culture medium.

  • Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

  • Add freshly prepared 4% PFA in PBS to cover the cells.

  • Incubate for 10-20 minutes at room temperature.[15]

  • Wash the cells three times with PBS for 5 minutes each.[15]

  • Proceed with permeabilization and immunolabeling.

Protocol 2: Cold Methanol Fixation
  • Aspirate the cell culture medium.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add ice-cold 100% methanol to cover the cells.

  • Incubate for 5-10 minutes at -20°C.[2]

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with immunolabeling (no permeabilization step is needed).

Protocol 3: PFA and Methanol Combination Fixation
  • Perform steps 1-5 from the 4% PFA Fixation protocol.

  • After the final PBS wash, add ice-cold 100% methanol.

  • Incubate for 5 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with immunolabeling.

Diagrams

Fixation_Method_Selection start Start: Define Protein of Interest protein_type What is the protein's subcellular localization? start->protein_type soluble Soluble (Cytosolic, Nuclear)? protein_type->soluble Soluble membrane Membrane-associated? protein_type->membrane Membrane pfa Start with PFA fixation (Protocol 1) soluble->pfa methanol Consider Methanol fixation (Protocol 2) soluble->methanol If PFA fails pfa_methanol Try PFA followed by Methanol (Protocol 3) membrane->pfa_methanol evaluate Evaluate Signal, Background, and Localization pfa->evaluate methanol->evaluate pfa_methanol->evaluate

Caption: A decision workflow for selecting an initial fixation method.

Troubleshooting_Workflow start Problem: Weak or No Signal check_fixation Current Fixation Method? start->check_fixation is_pfa PFA check_fixation->is_pfa is_methanol Methanol check_fixation->is_methanol action_pfa Possible Antigen Masking. Try Methanol fixation. is_pfa->action_pfa action_methanol Possible Protein Loss. Try PFA fixation. is_methanol->action_methanol

Caption: Troubleshooting workflow for a weak or absent fluorescence signal.

Fixative_Mechanisms cluster_crosslinking Cross-linking (e.g., PFA) cluster_precipitation Precipitation (e.g., Methanol) pfa_mech PFA molecules enter cell Form covalent cross-links between proteins Creates a stable, insoluble network cell_after_pfa Fixed Cell (PFA) (Proteins locked in place) pfa_mech->cell_after_pfa methanol_mech Methanol replaces water Disrupts hydrophobic interactions Proteins denature and precipitate cell_after_methanol Fixed Cell (Methanol) (Proteins precipitated) methanol_mech->cell_after_methanol cell_before Live Cell (Proteins are mobile) cell_before->pfa_mech Add PFA cell_before->methanol_mech Add Methanol

References

Technical Support Center: Troubleshooting Aggregation of PAM2-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered during the expression, purification, and handling of PAM2 (PABP-interacting motif 2)-containing proteins. The question-and-answer format directly addresses specific experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound-containing protein is expressed in inclusion bodies in E. coli. How can I improve its solubility?

A1: Expression in inclusion bodies is a common issue, particularly for proteins containing intrinsically disordered regions (IDRs) like many this compound proteins. Here are several strategies to enhance soluble expression:

  • Lower Expression Temperature: After inducing protein expression with IPTG, reduce the incubation temperature to 16-20°C and express for a longer period (12-18 hours).[1] This slows down protein synthesis, allowing more time for proper folding.

  • Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression and misfolding. Titrate the IPTG concentration, starting from a lower range (e.g., 0.1 mM) to find the optimal level for soluble expression.[1]

  • Co-expression with Chaperones: Co-transform your E. coli with plasmids encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper protein folding.

  • Use a Solubility-Enhancing Fusion Tag: Fuse your this compound-containing protein to a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[2][3] These tags can significantly improve the solubility of the fusion construct. The MBP tag, in particular, is known to be a very effective solubilizing agent.[4]

Q2: My purified this compound-containing protein is soluble initially but aggregates upon concentration or during storage. What can I do to prevent this?

A2: This is a common stability issue. The following strategies can help maintain the solubility of your purified protein:

  • Optimize Buffer Conditions: The composition of your purification and storage buffer is critical. Systematically screen different pH levels and buffer systems.[5] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH to be at least one unit above or below the pI can improve solubility.[5]

  • Screen for Stabilizing Additives: Various small molecules can stabilize proteins in solution. It is advisable to perform a solubility screen to identify the most effective additives for your specific this compound protein.[6][7][8][9] Since this compound motifs are often located in intrinsically disordered regions, additives known to stabilize IDPs can be particularly effective.[6][7][8][9]

  • Maintain a Low Protein Concentration: If possible, work with your protein at the lowest concentration suitable for your downstream applications. If high concentrations are necessary, the addition of stabilizing agents is crucial.

  • Flash-Freeze for Long-Term Storage: For long-term storage, flash-freeze your protein aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. The inclusion of a cryoprotectant like glycerol is highly recommended.

Q3: I observe aggregation during the affinity purification of my fusion this compound-containing protein. How can I mitigate this?

A3: Aggregation during purification can be due to interactions with the resin, high local concentrations on the column, or instability in the wash/elution buffers.

  • Modify Wash and Elution Buffers: Supplement your wash and elution buffers with stabilizing additives identified from a solubility screen (see Table 1). Non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.01-0.1%) or polyols (e.g., glycerol, sucrose) can be effective.

  • Perform a Batch Purification: Instead of column chromatography, a batch incubation with the affinity resin can sometimes be gentler on the protein. This involves mixing the lysate with the resin in a tube and collecting the supernatant after centrifugation, which can reduce the high local protein concentrations that occur on a column.[10]

  • On-Column Refolding: If the protein is in inclusion bodies, it may be solubilized with denaturants and then refolded while bound to the affinity column by gradually exchanging the denaturing buffer with a refolding buffer.

Q4: Could post-translational modifications be influencing the aggregation of my this compound-containing protein?

A4: Yes, particularly phosphorylation. This compound motifs are often located near clusters of potential serine/threonine phosphorylation sites within intrinsically disordered regions.[11] The phosphorylation state of these regions can modulate the interaction of the this compound motif with its binding partners, such as the MLLE domain of PABPC1, and could consequently affect protein conformation and solubility.[11] Dephosphorylation has been shown to enhance the interaction of some this compound-containing proteins with PABPC1.[11] If you suspect this is an issue, you can:

  • Treat with Phosphatase: Treat your purified protein with a broad-spectrum phosphatase (e.g., alkaline phosphatase) to see if this affects its aggregation propensity.

  • Use Phosphatase Inhibitors: During cell lysis and purification, include a cocktail of phosphatase inhibitors to preserve the native phosphorylation state of your protein.

Quantitative Data Summary

The following table provides recommended starting concentrations for various additives that can be screened for their ability to improve the solubility and stability of this compound-containing proteins. The optimal concentration for each additive should be determined empirically for your specific protein.

Additive ClassAdditive ExampleRecommended Starting ConcentrationNotes
Polyols/Sugars Glycerol5-20% (v/v)Cryoprotectant, stabilizes by preferential hydration.
Sucrose0.25-1 MSimilar mechanism to glycerol.
Salts NaCl, KCl150-500 mMCan shield electrostatic interactions that may lead to aggregation.
Amino Acids L-Arginine50-500 mMSuppresses aggregation of both folded and unfolded proteins.
L-Glutamic Acid50-500 mMOften used in combination with L-Arginine.
Reducing Agents DTT, TCEP1-5 mMPrevents oxidation of cysteine residues and subsequent disulfide-linked aggregation. TCEP is more stable than DTT.[5]
Non-ionic Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Can help solubilize hydrophobic patches on the protein surface.
Non-detergent NDSB-2010.5-1 MZwitterionic, can stabilize proteins without forming micelles.
Sulfobetaines

Experimental Protocols & Methodologies

Protocol 1: Expression and Purification of MBP-Fused this compound-Containing Protein

This protocol is designed for the expression of a this compound-containing protein as a fusion with Maltose-Binding Protein (MBP) in E. coli to enhance solubility, followed by affinity purification.

1. Transformation and Expression: a. Transform E. coli BL21(DE3) cells with the pMAL vector containing your this compound protein gene insert.[12] b. Plate on LB agar with appropriate antibiotic and incubate overnight at 37°C.[13][14] c. Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. d. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.5-0.6.[1] e. Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.3 mM. f. Continue to incubate at 18°C for 16-18 hours with shaking. g. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis: a. Resuspend the cell pellet in ice-cold Column Binding Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, and 1 mM DTT) supplemented with a protease inhibitor cocktail.[15] b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Affinity Purification: a. Equilibrate an amylose resin column with 5 column volumes of Column Binding Buffer.[12] b. Load the clarified lysate onto the column. c. Wash the column with 10-15 column volumes of Column Binding Buffer to remove unbound proteins. d. Elute the MBP-fusion protein with Elution Buffer (Column Binding Buffer + 10 mM maltose).[15] e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein. f. Pool the relevant fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Protocol 2: Thioflavin T (ThT) Assay for Quantifying Aggregation

This assay uses the fluorescent dye Thioflavin T, which binds to amyloid-like beta-sheet structures in protein aggregates, resulting in a measurable increase in fluorescence.[16][17]

1. Reagent Preparation: a. Prepare a 1 mM Thioflavin T stock solution in dH2O. Filter through a 0.2 µm filter.[18][19] b. Prepare your purified this compound-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

2. Assay Procedure: a. In a 96-well black plate, add your protein sample to a final concentration of 50 µM.[20] b. Add Thioflavin T to a final concentration of 25 µM.[16] c. The total volume in each well should be 100-200 µL. d. Include a negative control with buffer and ThT only. e. Seal the plate and incubate at 37°C with shaking in a plate reader.[16][18] f. Measure fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[16][18]

3. Data Analysis: a. Subtract the background fluorescence of the ThT-only control from all readings. b. Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates protein aggregation.

Visualizations

Signaling Pathway and Logical Relationships

The following diagrams illustrate key pathways and troubleshooting logic for working with this compound-containing proteins.

PAM2_PABPC1_Interaction cluster_PABPC1 PABPC1 cluster_PAM2_Protein This compound-Containing Protein PABPC1 PABPC1 MLLE MLLE Domain PABPC1->MLLE contains RRM RRM Domains PABPC1->RRM contains PAM2_Prot This compound Protein IDR Intrinsically Disordered Region (IDR) PAM2_Prot->IDR contains PAM2_Motif This compound Motif PAM2_Motif->MLLE Binds to IDR->PAM2_Motif embeds Phos_Sites Phosphorylation Sites IDR->Phos_Sites contains Kinase Kinase Kinase->Phos_Sites Phosphorylates Phosphatase Phosphatase Phosphatase->Phos_Sites Dephosphorylates

Caption: Interaction of a this compound-containing protein with PABPC1 and its regulation by phosphorylation.

Troubleshooting_Workflow Start Start: This compound Protein Aggregation Observed Inclusion_Bodies Problem: Inclusion Bodies during Expression Start->Inclusion_Bodies Aggregation_Post_Purification Problem: Aggregation Post-Purification Start->Aggregation_Post_Purification Lower_Temp Lower Expression Temperature (16-20°C) Inclusion_Bodies->Lower_Temp Optimize_IPTG Optimize IPTG Concentration Inclusion_Bodies->Optimize_IPTG Solubility_Tag Use Solubility Tag (e.g., MBP, GST) Inclusion_Bodies->Solubility_Tag Buffer_Screen Optimize Buffer (pH, Salt) Aggregation_Post_Purification->Buffer_Screen Additive_Screen Screen for Stabilizing Additives (Glycerol, Arg) Aggregation_Post_Purification->Additive_Screen Check_Phosphorylation Investigate Phosphorylation State Aggregation_Post_Purification->Check_Phosphorylation Analyze_Solubility Analyze Solubility (SDS-PAGE of fractions) Lower_Temp->Analyze_Solubility Optimize_IPTG->Analyze_Solubility Solubility_Tag->Analyze_Solubility Monitor_Aggregation Monitor Aggregation (DLS, ThT Assay) Buffer_Screen->Monitor_Aggregation Additive_Screen->Monitor_Aggregation Check_Phosphorylation->Monitor_Aggregation Success Result: Soluble, Stable Protein Analyze_Solubility->Success Monitor_Aggregation->Success

Caption: A logical workflow for troubleshooting the aggregation of this compound-containing proteins.

References

Validation & Comparative

Confirming PAM2-Dependent PABP Interaction In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Poly(A)-Binding Protein (PABP) and proteins containing the PABP-interacting motif 2 (PAM2) is a critical node in the regulation of mRNA translation and stability.[1][2] Validating this interaction within a cellular context is paramount for understanding its biological significance and for the development of potential therapeutic interventions. This guide provides an objective comparison of common in vivo techniques used to confirm the this compound-PABP interaction, supported by experimental data and detailed protocols.

Comparison of In Vivo Methods

Choosing the appropriate method to confirm the this compound-PABP interaction in vivo depends on various factors, including the desired sensitivity, the need for quantitative data, and the specific biological question being addressed. The following table summarizes the key characteristics of four widely used techniques.

Method Principle Advantages Disadvantages Data Type Throughput
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.[3][4][5]- High-throughput screening of potential interactors.[6][7] - Relatively simple and cost-effective.- High rate of false positives and false negatives.[3][8] - Interaction occurs in the yeast nucleus, which may not be the native environment. - Indirect detection of the interaction.Qualitative or semi-quantitative (reporter gene activity).High
Co-immunoprecipitation (Co-IP) Pull-down of a target protein (PABP) and its interacting partners (this compound-containing protein) from a cell lysate using a specific antibody.[9][10]- Detects interactions in a near-native cellular environment.[11] - Can identify endogenous protein complexes.- May miss transient or weak interactions. - Antibody specificity is crucial. - Prone to non-specific binding.Qualitative (Western blot) or semi-quantitative.Low to medium
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins (PABP and this compound protein).[12][13][14]- Direct visualization of protein interactions in living cells.[12] - Provides information on the subcellular localization of the interaction.[14]- The reconstituted fluorescent protein is irreversible, potentially trapping transient interactions.[12] - Can have a high background signal.[12] - Fusion proteins may not behave like their native counterparts.Qualitative (fluorescence microscopy) or semi-quantitative.Low to medium
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore, each fused to one of the interacting proteins.[15][16]- Provides quantitative information on the distance and dynamics of the interaction in living cells.[17][18][19] - Can detect transient interactions.[20]- Technically demanding and requires specialized equipment.[21] - The efficiency of energy transfer is highly sensitive to the orientation of the fluorophores.Quantitative (FRET efficiency).[17][22]Low

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the central role of the PABP-PAM2 interaction in mRNA translation and the general workflows of the discussed experimental techniques.

PABP_Signaling_Pathway cluster_mRNA mRNA cluster_InitiationFactors Initiation Factors 5_Cap 5' Cap eIF4E eIF4E 5_Cap->eIF4E binds PolyA_Tail Poly(A) Tail PABP PABP PolyA_Tail->PABP binds eIF4G eIF4G eIF4E->eIF4G recruits eIF4A eIF4A eIF4G->eIF4A recruits Ribosome Ribosome eIF4G->Ribosome recruits PABP->eIF4G interacts PAM2_Protein This compound-containing Protein (e.g., Paip1/2) PABP->PAM2_Protein This compound-dependent interaction PAM2_Protein->PABP regulates Translation Translation Initiation Ribosome->Translation Experimental_Workflows cluster_Y2H Yeast Two-Hybrid (Y2H) cluster_CoIP Co-immunoprecipitation (Co-IP) cluster_BiFC Bimolecular Fluorescence Complementation (BiFC) cluster_FRET Förster Resonance Energy Transfer (FRET) Y2H_start Construct Bait (PABP-DBD) & Prey (this compound-AD) vectors Y2H_transform Co-transform yeast Y2H_start->Y2H_transform Y2H_select Select on dual-selective media Y2H_transform->Y2H_select Y2H_report Assay for reporter gene activity Y2H_select->Y2H_report CoIP_start Lyse cells expressing PABP and this compound protein CoIP_immuno Immunoprecipitate PABP with specific antibody CoIP_start->CoIP_immuno CoIP_wash Wash to remove non-specific binders CoIP_immuno->CoIP_wash CoIP_elute Elute protein complex CoIP_wash->CoIP_elute CoIP_analyze Analyze by Western blot for this compound protein CoIP_elute->CoIP_analyze BiFC_start Construct PABP-VN & this compound-VC fusions BiFC_transfect Co-transfect cells BiFC_start->BiFC_transfect BiFC_express Allow protein expression & fluorophore maturation BiFC_transfect->BiFC_express BiFC_image Image cells and detect reconstituted fluorescence BiFC_express->BiFC_image FRET_start Construct PABP-Donor & this compound-Acceptor fusions FRET_transfect Co-transfect cells FRET_start->FRET_transfect FRET_excite Excite donor fluorophore FRET_transfect->FRET_excite FRET_measure Measure donor quenching & acceptor sensitized emission FRET_excite->FRET_measure FRET_calculate Calculate FRET efficiency FRET_measure->FRET_calculate

References

A Comparative Analysis of PAM2 Motif Binding Affinities for PABP

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities of various PAM2 motifs to the Poly(A)-Binding Protein (PABP), supported by experimental data and detailed protocols.

The interaction between the PABP C-terminal domain (PABC) and the PABP-interacting motif 2 (this compound) is a critical nexus in post-transcriptional gene regulation, influencing mRNA stability, translation, and decay. Understanding the quantitative differences in binding affinities among various this compound motifs is paramount for elucidating the regulatory networks governing these processes and for the development of targeted therapeutics. This guide provides a comparative analysis of the binding affinities of different this compound motifs, presenting quantitative data in a clear, structured format, alongside detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.

Comparative Binding Affinities of this compound Motifs

The binding affinity of a this compound motif to the PABC domain of PABP is a key determinant of its biological function. These interactions are typically characterized by their equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. The following table summarizes the experimentally determined binding affinities for several key this compound motif-containing proteins.

ProteinThis compound Motif SequenceBinding Affinity (Kd)Experimental MethodReference
eRF3a Overlapping this compound-N and this compound-C motifs~1.5 nMSurface Plasmon Resonance[1]
This compound-N1.3 µMIsothermal Titration Calorimetry[2]
This compound-C4.5 µMIsothermal Titration Calorimetry[2]
Paip2 GNL...FAP74 nMSurface Plasmon Resonance[3]
Tob1 NSFNPEAQVFMP (this compound-N)>100 µMIsothermal Titration Calorimetry
SALSPNAKEFIF (this compound-C)20 µMIsothermal Titration Calorimetry[4]
LARP4A Atypical PAM2w motif22 µMIsothermal Titration Calorimetry
PAN3 QTPNPTASEFIP40 - 150 µMNot specified[5]
ATXN2 STLNPNAKEFNPNot explicitly quantifiedCo-immunoprecipitation[6]

Note: The binding affinity of eRF3a reflects the cooperative binding of its two overlapping this compound motifs. The primary PABP binding site of Paip2 is through its PAM1 motif to the RRM domains of PABP, with the this compound-PABC interaction being of lower affinity.

Signaling Pathway: Regulation of mRNA Deadenylation

The interaction between PABP and this compound-containing proteins is central to the regulation of mRNA deadenylation, the process of removing the poly(A) tail, which is often the first step in mRNA decay. Proteins like eRF3, Tob, and PAN3 compete for binding to PABP, thereby influencing the recruitment of deadenylase complexes to the mRNA.

mRNA_Deadenylation_Regulation cluster_mRNA mRNA mRNA_5_cap 5' Cap Coding_Sequence Coding Sequence PolyA_tail Poly(A) Tail PABP PABP PolyA_tail->PABP binds eRF3 eRF3 PABP->eRF3 binds (this compound) Tob Tob/Tob2 PABP->Tob binds (this compound) PAN3 PAN3 PABP->PAN3 binds (this compound) Ribosome Ribosome eRF3->Ribosome Translation Termination Deadenylase Deadenylase Complex (e.g., CCR4-NOT) Tob->Deadenylase recruits PAN3->Deadenylase recruits Deadenylase->PolyA_tail shortens

Caption: Regulation of mRNA deadenylation by competitive binding of this compound-containing proteins to PABP.

Experimental Protocols

The quantitative binding affinities presented in this guide were determined using a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify PABC Domain (in cell) Titration Titrate peptide into PABC solution Protein_Prep->Titration Peptide_Prep Synthesize this compound Peptide (in syringe) Peptide_Prep->Titration Buffer_Prep Prepare identical buffer for both samples Buffer_Prep->Titration Heat_Measurement Measure heat change after each injection Titration->Heat_Measurement Binding_Isotherm Generate binding isotherm Heat_Measurement->Binding_Isotherm Fit_Model Fit data to a binding model Binding_Isotherm->Fit_Model Thermo_Params Determine Kd, n, ΔH, ΔS Fit_Model->Thermo_Params

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Methodology:

  • Protein and Peptide Preparation: The PABC domain of PABP is expressed and purified. The this compound motif-containing peptide is chemically synthesized and purified. Both protein and peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects.

  • Concentration Determination: Accurate concentrations of both the protein and peptide are determined using a reliable method such as UV absorbance at 280 nm or a protein concentration assay.

  • ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is loaded with the PABC domain solution, and the injection syringe is filled with the this compound peptide solution. A series of small, precise injections of the peptide into the protein solution are performed.

  • Data Acquisition: The heat change associated with each injection is measured by the calorimeter. A control experiment, titrating the peptide into the buffer alone, is performed to determine the heat of dilution.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. After subtracting the heat of dilution, the data is plotted as heat change per mole of injectant versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

  • Ligand Immobilization: The PABC domain (ligand) is immobilized onto a sensor chip surface, typically via amine coupling to a carboxymethylated dextran matrix.

  • Analyte Preparation: The this compound peptide (analyte) is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of the this compound peptide are then injected sequentially over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to remove the bound peptide.

  • Data Analysis: The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the ka and kd values. The equilibrium dissociation constant is then calculated as Kd = kd/ka. Alternatively, the equilibrium response at each analyte concentration can be plotted against the concentration and fitted to a steady-state affinity model to determine the Kd.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule. It is particularly well-suited for studying the binding of a small fluorescently labeled peptide to a larger protein.

Methodology:

  • Peptide Labeling: The this compound peptide is chemically synthesized with a fluorescent label (e.g., fluorescein) attached.

  • Binding Assay: A constant concentration of the fluorescently labeled this compound peptide is incubated with varying concentrations of the PABC domain in a suitable buffer.

  • FP Measurement: The samples are excited with polarized light, and the polarization of the emitted fluorescence is measured. The small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PABC domain, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the PABC domain. The resulting binding curve is then fitted to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the Kd of the interaction.

This guide provides a foundational understanding of the binding affinities of different this compound motifs and the experimental approaches used to quantify them. For researchers and drug development professionals, this information is crucial for dissecting the intricate regulatory mechanisms of gene expression and for designing novel therapeutic strategies that target these key protein-protein interactions.

References

A Structural Showdown: Unraveling the Nuances of PAM2w and Canonical PAM2 Motifs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of post-transcriptional gene regulation, understanding the specific molecular interactions that govern mRNA fate is paramount. Central to this regulation is the poly(A)-binding protein (PABP), a key player that interacts with a host of regulatory factors through its C-terminal MLLE domain. Many of these interactions are mediated by the PABP-interacting motif 2 (PAM2). This guide provides a detailed structural and functional comparison of the canonical this compound motif and a notable variant, the PAM2w motif, offering insights supported by experimental data to aid in the design and interpretation of molecular studies.

At a Glance: Key Structural and Binding Distinctions

The fundamental difference between the canonical this compound and the PAM2w motif lies in a single, critical amino acid substitution within the core binding sequence. While both motifs engage the same hydrophobic pockets on the MLLE domain of PABP, this variation subtly influences the interaction, with potential implications for regulatory specificity and function.

FeatureCanonical this compound MotifPAM2w Motif
Core Consensus Sequence [FY]..L..[FY]W..L..[FY]
Key Residue at Position 10 Phenylalanine (F) or Tyrosine (Y)Tryptophan (W)
Binding Partner MLLE domain of PABPC1MLLE domain of PABPC1
Binding Affinity (Kd) 0.12 - 28 µM[1][2]~22 - 26 µM (for LARP4)[1]
Known Protein Examples Paip2, Ataxin-2, eRF3[3]LARP4, LARP4B[3]

Delving into the Structural Details

The interaction between both this compound and PAM2w motifs and the MLLE domain is characterized by the insertion of key hydrophobic residues from the motif into two pockets on the MLLE surface.[4] The C-terminal portion of the motif, often referred to as the "canonical part," exhibits a highly conserved binding mode across different this compound-containing proteins.

The defining feature of the canonical this compound motif is the presence of a Phenylalanine or Tyrosine residue at position 10 of the consensus sequence. This aromatic residue fits snugly into a hydrophobic pocket on the MLLE domain, serving as a primary anchor for the interaction.

In contrast, the PAM2w motif , found in proteins like La-related protein 4 (LARP4) and LARP4B, features a Tryptophan at this key position.[3][5] Structural studies have revealed that this bulkier Tryptophan residue is also accommodated within the same hydrophobic pocket on the MLLE domain, albeit with potential alterations to the local conformation.[5] This substitution represents a significant deviation from the otherwise highly conserved Phenylalanine/Tyrosine at this position in the vast majority of known this compound motifs.

Functional Implications and Signaling Context

The competitive binding of various this compound-containing proteins to the MLLE domain of PABP is a critical hub for regulating mRNA translation and decay.[5] Proteins harboring these motifs can act as translational activators or repressors, or influence mRNA stability.

LARP4B , a protein containing a PAM2w motif, has been identified as a potential tumor suppressor in glioma.[6][7] Its function is linked to its ability to bind RNA and interact with PABPC1, suggesting a role in stabilizing specific mRNAs and thereby controlling cell growth and proliferation. The interaction with PABPC1 is crucial for its association with polysomes and its ability to stimulate protein synthesis.[6]

Paip2 , a well-characterized protein with a canonical this compound motif, acts as a translational repressor.[8][9] It competes with the translation initiation factor eIF4G for binding to PABP, thereby disrupting the circularization of mRNA that is important for efficient translation. The activity of Paip2 has also been linked to the cAMP signaling pathway.[9]

The subtle differences in binding affinity and the distinct protein contexts in which these motifs are found likely contribute to the specific regulatory outcomes orchestrated by each this compound-containing protein.

Visualizing the Interactions and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the structural comparison of the motifs and their roles in signaling pathways.

Structural Comparison of this compound and PAM2w Motif Binding to MLLE Domain cluster_this compound Canonical this compound Motif cluster_pam2w PAM2w Motif cluster_mlle MLLE Domain of PABPC1 This compound [FY]..L..[FY] PocketA Hydrophobic Pocket A This compound->PocketA Phe/Tyr PocketB Hydrophobic Pocket B This compound->PocketB Leu PAM2w W..L..[FY] PAM2w->PocketA Trp PAM2w->PocketB Leu

Caption: Binding of canonical this compound and PAM2w motifs to the MLLE domain.

Caption: Regulatory roles of LARP4B and Paip2 via PABPC1 interaction.

Experimental Methodologies

The binding affinities and thermodynamic parameters of this compound and PAM2w motifs with the MLLE domain are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[10][11]

General Protocol:

  • Sample Preparation: Recombinant MLLE domain of PABPC1 and synthetic peptides corresponding to the this compound or PAM2w motif are extensively dialyzed against the same buffer to minimize heat signals from buffer mismatch.[12] Protein and peptide concentrations are accurately determined using spectrophotometry.

  • ITC Experiment: The MLLE domain solution is placed in the sample cell of the calorimeter, and the this compound/PAM2w peptide solution is loaded into the injection syringe.[13]

  • Titration: A series of small injections of the peptide solution into the sample cell is performed. The heat change after each injection is measured.[10]

  • Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of the reactants, is fitted to a binding model to extract the thermodynamic parameters.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This method provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[14][15]

General Protocol:

  • Ligand Immobilization: The MLLE domain of PABPC1 is typically immobilized on a sensor chip surface using amine coupling chemistry.[15]

  • Analyte Injection: Solutions of the this compound or PAM2w peptides at various concentrations are flowed over the sensor surface.[14]

  • Signal Detection: The binding of the peptide to the immobilized MLLE domain causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association and dissociation rate constants and the binding affinity.

Conclusion

The distinction between the canonical this compound and the variant PAM2w motif, though seemingly minor at the sequence level, underscores the fine-tuning of molecular interactions that govern the complex landscape of post-transcriptional gene regulation. For researchers in drug development, a thorough understanding of these specific motif-domain interactions is crucial for designing targeted therapies that can modulate the activity of specific mRNA regulatory pathways. The structural and functional data presented here, along with the outlined experimental approaches, provide a solid foundation for further investigation into this fascinating area of molecular biology.

References

Unraveling the Functional Dichotomy: A Comparative Guide to Single vs. Multiple PAM2 Motifs in Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions is paramount. The PIM2-interacting motif (PAM2) serves as a key recognition site for the MLLE domain of the Poly(A)-Binding Protein (PABP), a critical player in mRNA metabolism. While many proteins harbor a single this compound motif, a fascinating subset possesses multiple motifs. This guide provides an objective comparison of the functional differences between proteins with single and multiple this compound motifs, supported by experimental data, detailed protocols, and visual schematics to illuminate the underlying molecular mechanisms.

Proteins containing a single this compound motif engage in a canonical interaction with PABP, influencing processes such as translation and mRNA decay. In contrast, the presence of multiple this compound motifs can lead to enhanced binding affinity, functional specialization, and the ability to act as molecular scaffolds, assembling larger ribonucleoprotein (RNP) complexes. This guide will delve into these differences, providing a clear framework for understanding the functional consequences of this compound motif multiplicity.

Quantitative Comparison of PABP Binding Affinity

The number of this compound motifs within a protein can significantly impact its binding affinity for PABP. Proteins with multiple motifs often exhibit higher affinity due to avidity effects, where the combined strength of multiple weak interactions results in a strong overall interaction.

ProteinNumber of this compound MotifsMethodBinding Affinity (Kd)Key Findings
Paip2 OneSurface Plasmon Resonance (SPR)74 - 400 nM[1][2]Establishes a baseline affinity for a single this compound-MLLE interaction.
eRF3 Two (overlapping)Isothermal Titration Calorimetry (ITC) / NMR~3-fold higher affinity than single motifs[2]The two overlapping motifs significantly increase binding affinity to PABP.[2] Both motifs are required for full functionality in deadenylation.[3]
Tob Two (separate)Not specifiedNot specifiedThe C-terminal this compound motif is the primary PABP-binding site, with a Kd of 20 μm.
Tob2 Two (separate)Co-immunoprecipitationQualitatively reduced with single motif mutationBoth this compound motifs are required for maximal interaction with PABP.

Functional Implications of this compound Multiplicity

The variation in binding affinity conferred by the number of this compound motifs translates into distinct functional roles.

Single this compound Motif Proteins: The Regulators

Proteins with a single this compound motif, such as Paip1 and Paip2, typically act as regulators of PABP function. Their transient and lower-affinity interactions allow for dynamic control of translation and mRNA stability. Phosphorylation near the this compound motif can further modulate this interaction, providing a switch-like mechanism for controlling PABP binding and subsequent cellular processes.[4][5]

Multiple this compound Motif Proteins: The Enhancers and Scaffolds

Proteins boasting multiple this compound motifs often exhibit enhanced or specialized functions.

  • Enhanced Affinity and Processivity: The eukaryotic release factor eRF3, with its two overlapping this compound motifs, demonstrates a significantly higher affinity for PABP.[2] This enhanced interaction is crucial for its role in translation termination-coupled mRNA decay, where a stable association with the poly(A) tail-bound PABP is necessary.[3] Both motifs are essential for this function, suggesting a cooperative binding mechanism.[3]

  • Cooperative Function: The Tob/Tob2 proteins, which contain two separate this compound motifs, also require both motifs for their maximal interaction with PABP and their function in promoting deadenylation. This suggests that the two motifs work in concert to effectively recruit the deadenylase machinery to the mRNA.

  • Molecular Scaffolding: Proteins with multiple this compound motifs, like Upa2 with its four motifs, can act as scaffolds to assemble larger RNP complexes.[6] While surprisingly, the this compound motifs of Upa2 were found to be dispensable for its primary role in hyphal growth, they are crucial for its interaction with PABP. This suggests a role in concentrating PABP and other factors on specific mRNAs or subcellular locations, thereby facilitating processes like mRNA transport.[6]

Signaling and Interaction Pathways

The number of this compound motifs dictates the nature of the interaction with PABP and the downstream functional consequences.

PAM2_Function Functional Consequences of Single vs. Multiple this compound Motifs cluster_single Single this compound Motif cluster_multiple Multiple this compound Motifs Single_this compound Single this compound Protein (e.g., Paip2) PABP1 PABP Single_this compound->PABP1 Transient Interaction Regulation Regulation of Translation & Decay PABP1->Regulation Modulates Activity Multiple_this compound Multiple this compound Protein (e.g., eRF3, Tob2, Upa2) PABP2 PABP Multiple_this compound->PABP2 High Affinity / Avidity Scaffolding Molecular Scaffold Multiple_this compound->Scaffolding Acts as Enhanced_Function Enhanced Function (e.g., Deadenylation) PABP2->Enhanced_Function Promotes RNP_Complex RNP Complex Assembly Scaffolding->RNP_Complex ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify this compound Protein & PABP MLLE Domain Buffer_Prep Dialyze both proteins in identical buffer Protein_Prep->Buffer_Prep Load_PABP Load PABP (MLLE) into sample cell Buffer_Prep->Load_PABP Load_this compound Load this compound protein into syringe Buffer_Prep->Load_this compound Titration Titrate this compound protein into PABP solution Load_PABP->Titration Load_this compound->Titration Measure_Heat Measure heat change upon binding Titration->Measure_Heat Binding_Isotherm Generate binding isotherm Measure_Heat->Binding_Isotherm Calculate_Params Calculate Kd, ΔH, ΔS, n Binding_Isotherm->Calculate_Params SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Analysis Immobilize Immobilize PABP (MLLE) on sensor chip Inject_Analyte Inject this compound protein over sensor surface Immobilize->Inject_Analyte Prepare_Analyte Prepare serial dilutions of this compound protein (analyte) Prepare_Analyte->Inject_Analyte Association Measure association (kon) Inject_Analyte->Association Wash Flow buffer to measure dissociation (koff) Association->Wash Sensorgram Generate sensorgram Wash->Sensorgram Fit_Data Fit data to binding model Sensorgram->Fit_Data Calculate_Kd Calculate Kd (koff/kon) Fit_Data->Calculate_Kd

References

A Comparative Guide to PAM2 Motif Interactions Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PAM2 (Poly(A)-Binding Protein-Interacting Motif 2) interactions across different species. By examining the evolutionary context, binding affinities, and regulatory mechanisms, this document aims to provide researchers with a valuable resource for understanding the multifaceted roles of these interactions in cellular processes and their potential as therapeutic targets.

Introduction to this compound Motif Interactions

The this compound motif is a short linear sequence found in a variety of eukaryotic proteins that mediates their interaction with the MLLE (also known as PABC) domain of the Poly(A)-Binding Protein (PABP). This interaction is crucial for a wide range of post-transcriptional gene regulation events, including mRNA stability, translation initiation, and mRNA deadenylation. The evolutionary conservation and diversification of the this compound motif and its interaction with PABP across different species highlight its fundamental importance in cellular function.

Comparative Analysis of this compound Motif Sequences

The this compound motif exhibits a consensus sequence, yet variations exist across different proteins and species. A notable example is the atypical PAM2w motif found in vertebrate La-Related Protein 4 (LARP4), where a critical phenylalanine residue is replaced by a tryptophan. Despite this variation, the PAM2w motif retains its ability to bind to the MLLE domain of PABP, suggesting a degree of plasticity in the interaction.

Quantitative Comparison of Binding Affinities

The binding affinity between the this compound motif and the PABP MLLE domain is a key determinant of the functional consequences of this interaction. Isothermal Titration Calorimetry (ITC) is a common technique used to quantify these interactions. The dissociation constant (Kd) is a measure of binding affinity, with lower Kd values indicating a stronger interaction.

Protein (Species)This compound Motif SequencePABP Partner (Species)Binding Affinity (Kd)Reference
Human LARP4GW GAPSSTQPPLHuman PABPC122 µM
Human LARP4 (longer peptide)QRRKPGW GAPSSTQPPLHuman PABPC126 µM
Human Paip2SNF NPTAKEFFPHuman PABPC174 - 400 nM
Human Ataxin-2STLN PNAKEF NPHuman PABPC1Sub-micromolar
Plant LARP6b/c(Not specified)Plant PAB2Interaction confirmed
Plant LARP6a(Not specified)Plant PAB2No interaction

Signaling Pathways and Regulation

The interaction between this compound motifs and PABP is not static and can be modulated by cellular signaling pathways. A key regulatory mechanism is phosphorylation. The regions flanking this compound motifs are often intrinsically disordered and contain multiple phosphorylation sites. Phosphorylation within these regions can negatively regulate the binding of the this compound motif to the MLLE domain of PABP, thereby influencing mRNA fate.

PAM2_Phosphorylation_Pathway Signal External/Internal Signal Kinase Kinase Cascade (e.g., JNK) Signal->Kinase activates PAM2_Protein_unphos This compound-containing Protein (Unphosphorylated) Kinase->PAM2_Protein_unphos phosphorylates PAM2_Protein_phos This compound-containing Protein (Phosphorylated) PAM2_Protein_unphos->PAM2_Protein_phos PABP PABP (MLLE domain) PAM2_Protein_unphos->PABP Binds PAM2_Protein_phos->PABP Reduced Binding mRNA_Regulation Modulation of mRNA Metabolism PABP->mRNA_Regulation regulates ITC_Workflow Start Start Prepare_Samples Prepare Protein and Peptide Samples Start->Prepare_Samples Load_ITC Load Samples into ITC Prepare_Samples->Load_ITC Titration Perform Titration Load_ITC->Titration Data_Acquisition Acquire Heat Change Data Titration->Data_Acquisition Analysis Analyze Binding Isotherm Data_Acquisition->Analysis Results Determine Kd, n, ΔH Analysis->Results CoIP_Workflow Start Start Cell_Lysis Lyse Cells Start->Cell_Lysis Antibody_Incubation Incubate with 'Bait' Antibody Cell_Lysis->Antibody_Incubation IP Immunoprecipitate with Protein A/G Beads Antibody_Incubation->IP Wash Wash Beads IP->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by Western Blot Elute->Analysis End End Analysis->End

A Comparative Analysis of PAM1 and PAM2 Motifs in PABP-Mediated Translational Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PABP-interacting motif 1 (PAM1) and PABP-interacting motif 2 (PAM2), two critical peptide motifs involved in the regulation of mRNA translation and stability through their interaction with the Poly(A)-Binding Protein (PABP). Understanding the distinct biochemical and functional properties of these motifs is crucial for elucidating the complex mechanisms of post-transcriptional gene regulation and for the development of novel therapeutic strategies targeting these pathways.

Data Presentation: Quantitative and Qualitative Comparison of PAM1 and this compound Motifs

The following table summarizes the key characteristics of PAM1 and this compound motifs, drawing on experimental data from studies on PABP-interacting protein 1 (Paip1) and PABP-interacting protein 2 (Paip2).

FeaturePAM1 MotifThis compound Motif
PABP Binding Domain RNA Recognition Motifs (RRMs), primarily RRM1/2 and RRM2/3.[1]C-terminal MLLE (previously PABC) domain.[1]
Binding Affinity (Kd) Generally high affinity. The Paip2A PAM1-RRM2/3 interaction has a Kd of 1.9 nM.[2] The Paip1 PAM1 is described as the higher-affinity site.[1]Generally lower affinity. The Paip2A this compound-MLLE interaction has a Kd range of 74-400 nM.[2] The Paip1 this compound is described as the lower-affinity site.[1]
Key Interacting Proteins Paip1, Paip2.[1][2]Paip1, Paip2, eRF3, Ataxin-2, Tob1/2, etc.[1]
Primary Functional Role Major determinant of interaction with PABP's RNA-binding region.[2]Recruitment of factors to the C-terminus of PABP.[1]
Role in Paip1 Function Strong interaction with PABP RRMs, contributing to the overall high-affinity binding of Paip1 to PABP (overall Kd of 1.9 nM), stimulating translation.[1]Weaker interaction with the PABP C-terminus, contributing to the overall interaction and function of Paip1 in translation stimulation.[1]
Role in Paip2 Function High-affinity binding to PABP RRMs (Kd = 1.9 nM for Paip2A PAM1-RRM2/3) is critical for competing with eIF4G and displacing PABP from poly(A) tail, leading to translational repression.[2]Lower affinity binding to the PABP MLLE domain (Kd = 74-400 nM for Paip2A this compound) contributes to the overall interaction (overall Paip2A-PABPC1 Kd of ~0.66 nM) and is important for the in vivo association and stability of the Paip2/PABPC1 complex.[2]
Structural Features Often characterized by a stretch of acidic amino acids.[1]A conserved 12-15 amino acid sequence.[1]

Experimental Protocols

The binding affinities and kinetics of PAM1 and this compound motifs with PABP are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

  • Immobilization: Recombinant full-length PABP or its specific domains (RRM1-4 or MLLE) are immobilized on a sensor chip surface. This is typically achieved through amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the chip.

  • Analyte Injection: Synthetic peptides corresponding to the PAM1 or this compound motifs, or full-length Paip proteins, are injected at various concentrations over the sensor chip surface.

  • Data Acquisition: The interaction is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. The data is recorded as a sensorgram (response units vs. time).

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Purified recombinant PABP or its domains are placed in the sample cell of the calorimeter. The synthetic PAM1 or this compound peptides are loaded into the injection syringe at a higher concentration. Both protein and peptide solutions must be in identical buffer to minimize heat of dilution effects.

  • Titration: The peptide solution is titrated into the protein solution in a series of small, precise injections.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Mandatory Visualization

Signaling Pathways

The differential binding of PAM1 and this compound motifs to PABP dictates the functional outcomes on mRNA translation. The following diagrams illustrate the proposed mechanisms for Paip1-mediated translational activation and Paip2-mediated translational repression.

Paip1_Translational_Activation cluster_mRNA mRNA cluster_PABP PABP 5_Cap 5' Cap eIF4F eIF4F ORF Open Reading Frame PABP_RRM RRM Domains eIF4F->PABP_RRM Interaction PolyA_tail Poly(A) Tail PolyA_tail->PABP_RRM Binds Ribosome Ribosome Recruitment & Translation Activation PABP_MLLE MLLE Domain Paip1 Paip1 PAM1 PAM1 Paip1->PAM1 Contains This compound This compound Paip1->this compound Contains eIF3_eIF4A eIF3/eIF4A Paip1->eIF3_eIF4A Recruits PAM1->PABP_RRM High Affinity Interaction This compound->PABP_MLLE Low Affinity Interaction eIF3_eIF4A->Ribosome

Paip1-mediated translational activation.

Paip2_Translational_Repression cluster_mRNA mRNA cluster_PABP PABP 5_Cap 5' Cap eIF4F eIF4F ORF Open Reading Frame PABP_RRM RRM Domains eIF4F->PABP_RRM Interaction Blocked PolyA_tail Poly(A) Tail PolyA_tail->PABP_RRM Binds Translation_Repression Translation Repression PABP_RRM->Translation_Repression PABP_MLLE MLLE Domain Paip2 Paip2 PAM1 PAM1 Paip2->PAM1 Contains This compound This compound Paip2->this compound Contains PAM1->PABP_RRM High Affinity Interaction (Competes with eIF4G & displaces PABP from poly(A)) This compound->PABP_MLLE Low Affinity Interaction Experimental_Workflow Start Start: Hypothesis (PAM motif interaction with PABP) Cloning Molecular Cloning: - PABP (full-length & domains) - Paip (full-length & fragments) Start->Cloning Peptide_Synthesis Peptide Synthesis: - Solid-phase synthesis of PAM1 and this compound peptides Start->Peptide_Synthesis Expression Protein Expression & Purification: - E. coli expression system - Affinity & size-exclusion chromatography Cloning->Expression Interaction_Analysis Interaction Analysis Expression->Interaction_Analysis Peptide_Synthesis->Interaction_Analysis SPR Surface Plasmon Resonance (SPR): - Immobilize PABP/domains - Inject Paip/peptides as analyte Interaction_Analysis->SPR Quantitative kinetics ITC Isothermal Titration Calorimetry (ITC): - PABP/domains in cell - Titrate with Paip/peptides Interaction_Analysis->ITC Thermodynamics Data_Analysis Data Analysis: - Determine Kd, kon, koff, ΔH, ΔS, n SPR->Data_Analysis ITC->Data_Analysis Functional_Assay Functional Assays: - In vitro translation assays - Ribosome profiling Data_Analysis->Functional_Assay Conclusion Conclusion: - Elucidate biochemical and functional differences Functional_Assay->Conclusion

References

A Researcher's Guide to Quantitative Analysis of PAM2-Mediated Translational Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methodologies used to quantitatively analyze translational regulation mediated by the PABP-interacting motif 2 (PAM2). Understanding how the interaction between this compound-containing proteins and the poly(A)-binding protein (PABP) influences protein synthesis is crucial for deciphering gene expression regulation in health and disease, and for the development of novel therapeutics.

The this compound:PABP Signaling Axis in Translational Control

The PABP-interacting motif 2 (this compound) is a conserved peptide motif found in various proteins that regulate mRNA translation and decay.[1][2] These proteins interact with the C-terminal PABC domain of the cytoplasmic poly(A)-binding protein (PABP), a key factor in translation initiation and mRNA circularization.[3][4] This interaction can either enhance or repress translation, depending on the specific this compound-containing protein. For instance, Paip1 (PABP-interacting protein 1) enhances translation, while Paip2 acts as a repressor.[5] The eukaryotic release factor 3 (eRF3) also contains a this compound motif, linking translation termination to mRNA fate.[1][6]

The core mechanism involves the recruitment of regulatory factors to the mRNA via PABP, influencing the assembly of the translation initiation complex and the stability of the mRNA. The affinity of the this compound:PABP interaction is a critical determinant of its regulatory outcome.[7][8]

Below is a diagram illustrating the central role of the this compound:PABP interaction in translational regulation.

PAM2_Signaling cluster_mRNA mRNA cluster_initiation Translation Initiation Complex 5_cap 5' Cap mRNA_body Coding Sequence polyA poly(A) Tail eIF4F eIF4F eIF4F->5_cap binds Ribosome_40S 40S Ribosome eIF4F->Ribosome_40S recruits PABP PABP PABP->polyA binds PABP->eIF4F PAM2_Protein This compound-Containing Protein (e.g., Paip1, Paip2, eRF3) PAM2_Protein->PABP binds via this compound motif

Caption: The this compound:PABP signaling pathway in translational regulation.

Comparison of Quantitative Methodologies

Several techniques can be employed to quantify the effects of this compound-mediated translational regulation. Each method offers distinct advantages and provides different types of quantitative data. The choice of technique depends on the specific research question, the desired level of resolution, and available resources.

Methodology Principle Quantitative Output Strengths Limitations
Ribosome Profiling (Ribo-Seq) Deep sequencing of ribosome-protected mRNA fragments (footprints) to map the precise locations and density of ribosomes on transcripts.[9][10]- Translation Efficiency (TE) - Ribosome density per transcript - Codon-specific elongation rates - Identification of novel translated open reading frames (ORFs)[11][12][13]- Genome-wide, high-resolution view of translation - Provides positional information of ribosomes - Can uncover novel translational events[14]- Technically demanding and complex data analysis - Can be prone to biases from inhibitors and library preparation - Indirect measure of protein synthesis rate[15][16]
Polysome Profiling Separation of mRNAs based on the number of associated ribosomes by sucrose gradient ultracentrifugation.[10][17][18]- Distribution of specific mRNAs across polysome fractions - Polysome-to-monosome (P/M) ratio - Estimation of global and specific mRNA translation rates[19][20]- Provides a direct assessment of translational status - Can be coupled with high-throughput sequencing (Polysome-Seq) - Relatively less complex than Ribo-Seq[21]- Lower resolution than Ribo-Seq - Does not provide positional information of ribosomes - Can be influenced by mRNA length[16]
Dual-Luciferase Reporter Assay Measurement of the activity of a reporter protein (e.g., Luciferase) translated from a construct containing the regulatory element of interest. A second reporter is used for normalization.[22][23]- Relative Luciferase Units (RLU) - Fold change in protein expression- Highly sensitive and quantitative for specific targets - Amenable to high-throughput screening - Relatively simple and cost-effective[24][25]- Not a genome-wide approach - Reporter constructs may not fully recapitulate the endogenous context - Measures accumulated protein, not the direct rate of synthesis[22]
Quantitative Mass Spectrometry Identification and quantification of proteins and their post-translational modifications in a complex sample, often using isotopic labeling (e.g., SILAC, TMT).[26][27][28]- Relative or absolute protein abundance - Fold change in protein levels - Identification of post-translational modifications[29]- Direct measurement of protein levels - Can provide absolute quantification - Can identify post-translational modifications that may regulate this compound:PABP interaction[2][30]- Does not directly measure translation rates - Can be biased towards more abundant proteins - Requires specialized equipment and expertise[26]

Quantitative Data Examples

The following tables provide examples of quantitative data obtained using the discussed methodologies.

Table 1: Ribosome Profiling Data Example
GeneCondition A (RPKM)Condition B (RPKM)Translation Efficiency (TE)Fold Change in TE
Gene X1503005.02.0
Gene Y2001002.50.5
Gene Z50551.11.1
RPKM: Reads Per Kilobase of transcript per Million mapped reads. TE is calculated as the ratio of ribosome footprint RPKM to mRNA RPKM (from a parallel RNA-Seq experiment).[12]
Table 2: Polysome Profiling Data Example
mRNA% in Monosome Fraction% in Polysome FractionP/M Ratio
mRNA A (Control)30%70%2.33
mRNA A (Treated)60%40%0.67
mRNA B (Control)80%20%0.25
mRNA B (Treated)75%25%0.33
P/M ratio is the ratio of mRNA in polysome fractions to that in the monosome fraction, indicating translational activity.[18]
Table 3: Dual-Luciferase Reporter Assay Data Example
ConstructFirefly Luciferase Activity (RLU)Renilla Luciferase Activity (RLU)Normalized Ratio (Firefly/Renilla)
Control Vector1,200,00060,00020
Vector + this compound motif600,00058,00010.3
Vector + mutated this compound1,150,00061,00018.9
RLU: Relative Light Units. The normalized ratio indicates the effect of the this compound motif on translation.[31]
Table 4: Quantitative Mass Spectrometry Data Example
ProteinAbundance in Control (arbitrary units)Abundance in Treatment (arbitrary units)Fold Changep-value
Protein X1.5 x 10^63.0 x 10^62.0< 0.01
Protein Y2.2 x 10^71.1 x 10^70.5< 0.01
Protein Z5.0 x 10^55.2 x 10^51.04> 0.05
Fold change indicates the change in protein abundance between conditions.[26]
Table 5: this compound:PABP Interaction Affinity Data
Interacting ProteinsDissociation Constant (Kd)Technique
Paip1:PABP1.9 nMSurface Plasmon Resonance
Paip2:PABP~15-fold lower than Paip1GST pull-down
eRF3a (12-GGC allele):PABPDecreased affinitySurface Plasmon Resonance
Data from various studies.[5][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Ribosome Profiling Protocol

This protocol provides a general workflow for ribosome profiling.

Ribo_Seq_Workflow A 1. Cell Lysis & Ribosome Arrest (e.g., with cycloheximide) B 2. RNase Footprinting (Digestion of unprotected mRNA) A->B C 3. Ribosome Isolation (Sucrose gradient or cushion) B->C D 4. RNA Fragment Extraction (Extraction of ~30 nt footprints) C->D E 5. Library Preparation (Ligation of adapters, reverse transcription, PCR) D->E F 6. Deep Sequencing E->F G 7. Data Analysis (Alignment to genome, calculation of ribosome density and TE) F->G

Caption: A simplified workflow for Ribosome Profiling (Ribo-Seq).

1. Cell Culture and Lysis:

  • Culture cells to the desired density.

  • Treat with a translation inhibitor (e.g., 100 µg/mL cycloheximide) for 5-10 minutes to arrest ribosomes.

  • Harvest and lyse cells in a buffer containing the translation inhibitor.

2. Nuclease Footprinting:

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes. The concentration of RNase I needs to be optimized for the specific cell type.

  • Stop the digestion by adding a nuclease inhibitor.

3. Ribosome Isolation:

  • Layer the digested lysate onto a sucrose cushion or a continuous sucrose gradient (10-50%).

  • Ultracentrifuge to pellet the monosomes.

4. RNA Fragment Extraction:

  • Extract the RNA from the monosome fraction.

  • Run the RNA on a denaturing polyacrylamide gel to size-select the ~28-30 nucleotide ribosome-protected fragments.

5. Library Preparation and Sequencing:

  • Ligate sequencing adapters to the 3' and 5' ends of the RNA fragments.

  • Perform reverse transcription to generate cDNA.

  • Amplify the cDNA library by PCR.

  • Purify the library and perform high-throughput sequencing.

6. Data Analysis:

  • Remove adapter sequences and align the reads to the reference genome or transcriptome.

  • Calculate the density of ribosome footprints per transcript (e.g., in RPKM).

  • In parallel, perform RNA-Seq on the same samples to determine mRNA abundance.

  • Calculate the translational efficiency (TE) for each gene as the ratio of ribosome footprint density to mRNA abundance.[11]

Polysome Profiling Protocol

This protocol outlines the general steps for polysome profiling.

Polysome_Profiling_Workflow A 1. Cell Lysis & Ribosome Arrest B 2. Sucrose Gradient Ultracentrifugation (Separation of monosomes and polysomes) A->B C 3. Fractionation & Absorbance Monitoring (Collection of fractions while monitoring A260) B->C D 4. RNA Extraction from Fractions C->D E 5. Quantitative Analysis (qRT-PCR, Northern blot, or RNA-Seq of fractions) D->E

Caption: A general workflow for Polysome Profiling.

1. Cell Culture and Lysis:

  • Similar to ribosome profiling, treat cells with a translation inhibitor and lyse in a suitable buffer.

2. Sucrose Gradient Ultracentrifugation:

  • Prepare a linear sucrose gradient (e.g., 15-45% or 10-50%) in ultracentrifuge tubes.

  • Carefully layer the cell lysate on top of the gradient.

  • Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

3. Fractionation:

  • Puncture the bottom of the tube and collect fractions from the bottom up.

  • Continuously monitor the absorbance at 260 nm to generate a polysome profile, which shows peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes of increasing size.

4. RNA Extraction:

  • Extract RNA from each fraction or from pooled fractions (e.g., monosome pool vs. polysome pool).

5. Quantitative Analysis:

  • Analyze the distribution of specific mRNAs across the fractions using qRT-PCR or Northern blotting.

  • For a global analysis, perform RNA sequencing on the RNA from pooled fractions (Polysome-Seq).

  • The translational status of an mRNA is determined by its relative abundance in the polysome fractions compared to the monosome fraction.[18]

Dual-Luciferase Reporter Assay Protocol

This protocol describes a typical dual-luciferase assay to measure the effect of a cis-regulatory element on translation.

Luciferase_Assay_Workflow A 1. Construct Reporter Plasmids (Experimental and control reporters) B 2. Co-transfect Cells A->B C 3. Cell Lysis B->C D 4. Measure Firefly Luciferase Activity C->D E 5. Quench Firefly & Measure Renilla Luciferase Activity D->E F 6. Data Analysis (Normalize Firefly to Renilla activity) E->F

Caption: A standard workflow for a Dual-Luciferase Reporter Assay.

1. Plasmid Construction:

  • Clone the 5' UTR or other regulatory sequence of interest upstream of a firefly luciferase reporter gene.

  • A control plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

2. Cell Transfection:

  • Co-transfect the experimental firefly luciferase plasmid and the Renilla luciferase control plasmid into the cells of interest.

3. Cell Lysis:

  • After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Activity Measurement:

  • Transfer the cell lysate to a luminometer plate.

  • Add the firefly luciferase substrate and immediately measure the luminescence (Reading 1).

  • Add the Stop & Glo® reagent, which quenches the firefly luciferase reaction and activates the Renilla luciferase.

  • Immediately measure the luminescence again (Reading 2).

5. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

  • Compare the normalized ratios between different experimental conditions to determine the effect of the regulatory element on translation.[31]

Quantitative Mass Spectrometry (TMT Labeling) Protocol

This protocol provides a general workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling.

TMT_MS_Workflow A 1. Protein Extraction & Digestion (e.g., with trypsin) B 2. Peptide Labeling with TMT Reagents A->B C 3. Pooling of Labeled Samples B->C D 4. Peptide Fractionation (e.g., by high-pH reverse-phase chromatography) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Peptide identification and quantification of reporter ions) E->F

Caption: A general workflow for quantitative proteomics using TMT labeling.

1. Protein Extraction and Digestion:

  • Extract total protein from cells or tissues under different experimental conditions.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

2. Peptide Labeling:

  • Label the peptides from each condition with a different isobaric TMT reagent.

3. Sample Pooling:

  • Combine the labeled peptide samples into a single mixture.

4. Peptide Fractionation:

  • Fractionate the pooled peptide mixture to reduce its complexity, for example, by high-pH reverse-phase liquid chromatography.

5. LC-MS/MS Analysis:

  • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • During MS/MS fragmentation, the TMT tags release reporter ions of different masses, which are used for quantification.

6. Data Analysis:

  • Use specialized software to identify the peptides and quantify the intensity of the reporter ions for each peptide.

  • The relative intensities of the reporter ions reflect the relative abundance of the corresponding protein in the different samples.[29]

Conclusion

References

The Differential Role of Pam2CSK4 Across Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to specific immune modulators is paramount. Pam2CSK4 (Pam2), a synthetic diacylated lipopeptide, is a well-established agonist of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer. Its activation of this complex initiates a signaling cascade with wide-ranging immunological consequences. This guide provides a comparative analysis of the role of Pam2CSK4 in various cell types, supported by experimental data and detailed methodologies.

Pam2CSK4 mimics the acylated amino terminus of bacterial lipoproteins, serving as a potent activator of the pro-inflammatory transcription factor NF-κB.[1] Recognition of Pam2CSK4 by the TLR2/TLR6 heterodimer triggers a MyD88-dependent signaling pathway, culminating in the activation of NF-κB and AP-1 and the subsequent production of cytokines.[1] While this core mechanism is conserved, the downstream effects and the intensity of the response exhibit significant cell-type-specific variations. This guide will explore these differences in immune cells, such as macrophages and dendritic cells, as well as non-immune cells like platelets and keratinocytes.

Comparative Analysis of Pam2CSK4-Induced Cellular Responses

The functional consequences of TLR2/TLR6 activation by Pam2CSK4 are highly dependent on the cellular context, including the expression levels of TLRs and associated co-receptors, and the cell's intrinsic signaling machinery.

Immune Cells: Orchestrating the Inflammatory Response

Macrophages: As key players in the innate immune system, macrophages exhibit a robust response to Pam2CSK4. In the mouse macrophage cell line RAW264.7, Pam2CSK4 induces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), key molecules in host defense.[2][3] This induction is dependent on the adaptor molecules MyD88 and TBK1.[3] Furthermore, in the human monocytic cell line U937, co-activation of TLR4 with lipopolysaccharide (LPS) and TLR2/6 with Pam2CSK4 results in an additive augmentation of IL-6 gene transcription via the p38 MAPK pathway.[4]

Dendritic Cells (DCs): Dendritic cells are critical for bridging innate and adaptive immunity. Pam2CSK4 has been shown to be a potent adjuvant, enhancing immune responses to vaccines.[5][6] In murine models, Pam2CSK4 as an adjuvant for a SARS-CoV-2 RBD nanoparticle vaccine induced robust humoral and cellular immune responses, promoting a Th1-biased immune response and enhancing the differentiation of memory T cells and follicular helper T cells.[6] Studies on duck monocyte-derived dendritic cells (MoDCs) revealed that Pam2CSK4, in combination with other TLR ligands, significantly upregulated the transcription factor NF-κB and Th1/Th2 type cytokines (IFN-γ, IL-2, and IL-6).[7] However, the response can be complex; in some contexts, Pam2CSK4 has been shown to induce IL-10, a cytokine with anti-inflammatory properties, and expand regulatory T cells, which can suppress anti-tumor immunity.[8]

Non-Immune Cells: Expanding the Realm of Innate Immunity

Platelets: Beyond their role in hemostasis, platelets are increasingly recognized as active participants in innate immunity. Platelets express TLR2 and TLR6, and Pam2CSK4 has been demonstrated to induce platelet activation, including granule secretion and integrin αIIbβ3 activation, in a concentration-dependent manner.[9][10] This activation is mediated through a TLR2/NF-κB/BTK-dependent signaling pathway.[9][10] Pam2CSK4-activated platelets also show increased adhesion to endothelial cells, suggesting a role in thrombo-inflammatory diseases.[9][10]

Keratinocytes: As the primary cell type of the epidermis, keratinocytes form the first line of defense against pathogens. These cells express TLR2 and TLR4 and respond to microbial components.[11] While direct comparative data for Pam2CSK4 is emerging, studies with the TLR1/2 agonist Pam3CSK4 have shown that TLR2 activation in primary mouse epidermal keratinocytes induces the expression of inflammatory mediators such as IL-1α, IL-1β, IL-6, and TNFα.[12] This highlights the potential for Pam2CSK4 to trigger inflammatory responses in the skin.

Odontoblast-like Cells: These cells, responsible for dentin formation, also exhibit innate immune functions. Stimulation of odontoblast-like cells with Pam2CSK4 leads to a robust, dose-dependent induction of TLR2 expression.[13] This upregulation suggests a mechanism for amplifying the inflammatory response to bacterial components in dental pulp.

Quantitative Data Summary

Cell TypeSpecies/Cell LinePam2CSK4 ConcentrationKey Response MetricFold Change/Response LevelReference
MacrophagesMouse (RAW264.7)Not specifiediNOS expressionIncreased[2][3]
MacrophagesHuman (U937)Not specifiedIL-6 production (with LPS)Additive increase[4]
Dendritic CellsDuck (MoDCs)Not specifiedNF-κB, IFN-γ, IL-2, IL-6Upregulated[7]
PlateletsHuman10 µg/mlIntegrin αIIbβ3 activation (MFI)~2-fold increase over untreated[10]
PlateletsHuman10 µg/mlP-selectin expression (MFI)~3-fold increase over untreated[10]
Odontoblast-like CellsHuman10 µg/mLTLR2 expression~10-fold increase[13]
Keratinocytes (TLR1/2 agonist)Mouse (Primary)2.5 µg/ml (Pam3CSK4)TNFα mRNA expression~15-fold increase[12]

Note: This table presents a summary of available data. Direct quantitative comparisons across studies should be made with caution due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

The canonical signaling pathway initiated by Pam2CSK4 involves the recruitment of the adaptor protein MyD88 to the activated TLR2/TLR6 heterodimer. This leads to the activation of downstream kinases and ultimately the transcription factors NF-κB and AP-1.

Pam2CSK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pam2CSK4 Pam2CSK4 TLR2_6 TLR2/TLR6 Pam2CSK4->TLR2_6 Binds MyD88 MyD88 TLR2_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex AP1_pathway MAPK Pathway (e.g., p38) TAK1->AP1_pathway NF_kB_I_kB NF-κB/IκB IKK_complex->NF_kB_I_kB Phosphorylates IκB NF_kB NF-κB NF_kB_I_kB->NF_kB Releases Gene_expression Pro-inflammatory Gene Expression NF_kB->Gene_expression Translocates & Activates AP1 AP-1 AP1_pathway->AP1 Activates AP1->Gene_expression Translocates & Activates Cytokines Cytokines (IL-6, TNFα) Chemokines iNOS Gene_expression->Cytokines Leads to

Canonical Pam2CSK4-TLR2/TLR6 signaling pathway.

The following diagram illustrates a general workflow for assessing the cellular response to Pam2CSK4 stimulation.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., Macrophages, Platelets) stimulate Stimulate with Pam2CSK4 (Dose-response & Time-course) start->stimulate harvest Harvest Cells & Supernatant stimulate->harvest rna_analysis RNA Isolation & qPCR (Cytokine mRNA) harvest->rna_analysis protein_analysis Protein Analysis (Western Blot, ELISA) harvest->protein_analysis flow_cytometry Flow Cytometry (Surface Marker Expression) harvest->flow_cytometry functional_assay Functional Assays (e.g., Phagocytosis, Adhesion) harvest->functional_assay end End: Data Analysis & Comparison rna_analysis->end protein_analysis->end flow_cytometry->end functional_assay->end

General experimental workflow for studying Pam2CSK4 effects.

Detailed Experimental Protocols

1. Macrophage Stimulation and Cytokine Analysis

  • Cell Culture: RAW264.7 or U937 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Stimulation: The culture medium is replaced with fresh medium containing various concentrations of Pam2CSK4 (e.g., 0.1, 1, 10 µg/mL). For co-stimulation experiments, LPS (e.g., 100 ng/mL) can be added simultaneously. A vehicle control (e.g., PBS) is included. Cells are incubated for a specified time (e.g., 6, 12, or 24 hours).

  • Cytokine Measurement (ELISA): Supernatants are collected and centrifuged to remove cellular debris. The concentration of cytokines such as IL-6 and TNF-α is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR): Cells are lysed, and total RNA is extracted using a suitable kit. cDNA is synthesized from the RNA, and quantitative PCR is performed using primers specific for target genes (e.g., Il6, Tnf, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

2. Platelet Activation Assay

  • Platelet Preparation: Human platelets are isolated from whole blood collected from healthy donors. Washed platelets are prepared by centrifugation and resuspended in a suitable buffer (e.g., Tyrode's buffer).

  • Stimulation and Staining: Platelets are stimulated with Pam2CSK4 (e.g., 10 µg/mL) for a defined period (e.g., 30 minutes) at 37°C. Following stimulation, platelets are stained with fluorescently labeled antibodies against activation markers such as P-selectin (CD62P) and the activated form of integrin αIIbβ3 (PAC-1).

  • Flow Cytometry: The stained platelets are analyzed by flow cytometry to quantify the expression of activation markers. The mean fluorescence intensity (MFI) is used as a measure of activation.

3. In Vivo Adjuvant Effect Assessment

  • Animal Model: C57BL/6 or BALB/c mice are typically used.

  • Immunization: Mice are immunized (e.g., subcutaneously or intramuscularly) with an antigen (e.g., SARS-CoV-2 RBD nanoparticle) either alone or formulated with Pam2CSK4 as an adjuvant. A control group receiving only PBS is included. Booster immunizations may be given at specified intervals.

  • Immune Response Analysis:

    • Humoral Response: Blood samples are collected at different time points, and serum is used to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA. Neutralizing antibody titers can be assessed using a plaque reduction neutralization test or a pseudovirus neutralization assay.

    • Cellular Response: Splenocytes are harvested after the final immunization and restimulated in vitro with the antigen. The production of cytokines (e.g., IFN-γ, IL-4) is measured by ELISA or ELISpot. The frequency of antigen-specific T cell populations (e.g., CD4+ and CD8+ T cells, memory T cells) is determined by flow cytometry using intracellular cytokine staining or tetramer staining.

Conclusion

Pam2CSK4 is a versatile tool for studying and modulating innate immune responses. Its ability to activate the TLR2/TLR6 signaling pathway elicits a range of cell-type-specific effects, from potent pro-inflammatory responses in macrophages and adjuvant activity in dendritic cells to the activation of non-immune cells like platelets and keratinocytes. This differential activity underscores the importance of considering the cellular context when developing therapeutics or vaccine adjuvants targeting the TLR2/TLR6 pathway. Further research, particularly direct comparative studies using standardized experimental conditions, will be crucial for a more complete understanding of the multifaceted roles of Pam2CSK4 in health and disease.

References

A Comparative Guide to the Functional Redundancy of Overlapping PAM2 Motifs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of overlapping and multiple PABP-interacting motifs 2 (PAM2), with a focus on their potential for functional redundancy. We will delve into the biophysical interactions and cellular consequences of these motif arrangements, supported by quantitative data and detailed experimental protocols.

Introduction to this compound Motifs and Functional Redundancy

The Poly(A)-Binding Protein (PABP) is a key regulator of mRNA stability and translation. It interacts with a host of other proteins to carry out these functions. Many of these interactions are mediated by a short linear motif of about 12 amino acids known as the this compound motif.[1][2] This motif binds to the MLLE domain (previously known as PABC) on PABP.[2][3]

Several proteins contain multiple this compound motifs. This raises the question of their functional redundancy: do these multiple motifs perform the same function, providing a failsafe mechanism, or do they have distinct roles? This guide will explore this question, with a particular focus on the unique case of overlapping this compound motifs found in the eukaryotic releasing factor eRF3.

The Case of Overlapping this compound Motifs in eRF3

The eukaryotic releasing factor eRF3 is a fascinating case study as it possesses two overlapping this compound motifs, referred to as this compound-N (N-terminal) and this compound-C (C-terminal).[4] These motifs are involved in mediating the interaction of eRF3 with PABP, which in turn regulates mRNA deadenylation and decay.[4]

Isothermal Titration Calorimetry (ITC) has been used to dissect the binding of the individual and combined overlapping this compound motifs of eRF3 to the PABC domain of PABP. The data reveals that both motifs are capable of binding to PABC, but with different affinities.

eRF3 Construct Binding Affinity (Kd) to PABC Stoichiometry (N) Reference
This compound-N peptide~ 2.5 µM1.0[4]
This compound-C peptide~ 1.0 µM1.0[4]
Overlapping this compound-N and this compound-C~ 1.5 µM1.0[4]

This table summarizes the binding affinities of the individual and overlapping this compound motifs of eRF3 to the PABC domain of PABP as determined by Isothermal Titration Calorimetry.

The data indicates that the this compound-C motif has a slightly higher affinity for PABC than the this compound-N motif. When both motifs are present in their natural overlapping context, the binding affinity is intermediate. This suggests a dynamic and potentially competitive interaction between the two motifs for a single binding site on PABC.[4]

The overlapping this compound motifs in eRF3 play a crucial role in regulating deadenylation, the process of removing the poly(A) tail from an mRNA molecule, which is often the first step in mRNA decay. eRF3 competes with deadenylases, which also contain this compound motifs, for binding to PABP on the poly(A) tail.[4]

The presence of two overlapping motifs in eRF3 is thought to provide a unique regulatory mechanism. When one of the this compound motifs of eRF3 is bound to PABC, the other is partially accessible, potentially influencing the binding of other this compound-containing proteins.[4]

Mutational studies have shown that inactivating either of the this compound motifs (by a Phenylalanine to Alanine substitution) slows down deadenylation and mRNA decay. A double mutant inactivating both motifs has a similar effect, suggesting that both motifs are functionally important and not entirely redundant.[4]

cluster_0 eRF3 cluster_1 PABP cluster_2 Deadenylase Complex eRF3 eRF3 PAM2_N This compound-N PAM2_C This compound-C Deadenylase Deadenylase (e.g., Caf1-Ccr4) eRF3->Deadenylase Inhibits Deadenylation PABC PABC Domain PAM2_N->PABC Competitive Binding PAM2_C->PABC Competitive Binding PABP PABP mRNA mRNA PABP->mRNA Binds to Poly(A) tail Deadenylase_this compound This compound Deadenylase->mRNA Deadenylation Deadenylase_this compound->PABC Binds Decay mRNA Decay mRNA->Decay Leads to

Figure 1. Signaling pathway of eRF3 in mRNA decay.

Comparison with Multiple Non-Overlapping this compound Motifs

Other proteins, such as Tob2 and Pan3, also contain multiple this compound motifs, but in a non-overlapping arrangement.[5] This suggests that having multiple motifs is a recurring theme in the regulation of PABP interactions.

Protein Number of this compound Motifs Arrangement Known Function Reference
eRF3 2OverlappingRegulation of mRNA decay[4]
Tob2 2Non-overlappingInteraction with PABPC1 and Caf1 deadenylase[5]
Pan3 2Non-overlappingComponent of the Pan2-Pan3 deadenylase complex[5]
Upa2 4Non-overlappingEndosomal mRNA transport[6]

This table provides a comparison of proteins with multiple this compound motifs, highlighting the different arrangements and functions.

In contrast to the competitive binding model for eRF3's overlapping motifs, the tandem motifs in proteins like Tob2 may function to increase the avidity of the interaction with PABP or to bridge interactions with other proteins. For instance, Tob2 can simultaneously bind to PABP via its this compound motifs and to the Caf1 deadenylase through another domain.[5] The functionality of the four this compound motifs in Upa2 has been found to be dispensable for unipolar hyphal growth in one study, suggesting a more complex or context-dependent role.[6][7]

Experimental Protocols

ITC is a powerful technique to directly measure the heat changes that occur upon binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Protein Preparation: Express and purify the PABC domain of PABP and the this compound motif-containing peptide or protein fragment. Ensure high purity and accurate concentration determination.

  • Buffer Preparation: Dialyze both protein and peptide samples into the same buffer to minimize heat of dilution effects. A common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • ITC Experiment Setup:

    • Load the PABC domain into the sample cell of the calorimeter (e.g., at 20-50 µM).

    • Load the this compound peptide into the injection syringe (e.g., at 200-500 µM).

    • Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the this compound peptide into the PABC solution. The heat change after each injection is measured.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the two molecules. Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

start Start protein_prep Prepare PABC Domain and this compound Peptide start->protein_prep buffer_prep Dialyze into Identical Buffer protein_prep->buffer_prep itc_setup Load Samples into ITC Instrument buffer_prep->itc_setup titration Perform Titration (Inject Peptide into Protein) itc_setup->titration data_acq Measure Heat Change After Each Injection titration->data_acq data_acq->titration Repeat for ~20 injections analysis Integrate Peaks and Fit to Binding Model data_acq->analysis results Determine Kd, n, ΔH, ΔS analysis->results end End results->end

Figure 2. Workflow for an ITC experiment.

This assay measures the rate of poly(A) tail shortening of an mRNA substrate in the presence of a deadenylase complex and regulatory factors.

Protocol:

  • Substrate Preparation: Synthesize a 32P-labeled polyadenylated RNA substrate by in vitro transcription.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a cell-free extract or purified deadenylase complex, PABP, and the RNA substrate.

  • Initiation of Deadenylation: Add the protein of interest (e.g., wild-type or mutant eRF3) to the reaction mixture and incubate at 37°C.

  • Time Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • RNA Analysis: Extract the RNA from each aliquot and resolve it on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA by autoradiography. The shortening of the RNA over time indicates deadenylation. Quantify the band intensities to determine the rate of deadenylation.

start Start substrate_prep Prepare 32P-labeled Polyadenylated RNA start->substrate_prep reaction_setup Set up Reaction with Deadenylase, PABP, and RNA substrate_prep->reaction_setup add_erf3 Add WT or Mutant eRF3 reaction_setup->add_erf3 incubation Incubate at 37°C and Take Time Points add_erf3->incubation rna_extraction Extract RNA from Samples incubation->rna_extraction gel_electrophoresis Run on Denaturing Polyacrylamide Gel rna_extraction->gel_electrophoresis visualization Autoradiography gel_electrophoresis->visualization analysis Analyze Deadenylation Rate visualization->analysis end End analysis->end

Figure 3. Workflow for an in vitro deadenylation assay.

Conclusion and Future Directions

The presence of overlapping this compound motifs in eRF3 represents a unique mechanism for regulating PABP interactions. The available data suggests that these motifs are not simply redundant but engage in a competitive binding equilibrium that is crucial for the proper regulation of mRNA decay. This contrasts with the likely role of tandem, non-overlapping motifs in other proteins, which may serve to increase binding avidity or act as a scaffold.

Further research is needed to fully understand the prevalence and functional diversity of overlapping and multiple this compound motifs. A deeper understanding of these regulatory mechanisms could open new avenues for therapeutic intervention in diseases where mRNA stability is dysregulated. For drug development professionals, the PABP-PAM2 interface represents a potential target for small molecule inhibitors that could modulate specific mRNA fates.

References

Unveiling the Functional Consequences of PAM2 Motif Phosphorylation: A Comparative Guide to Validation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced regulation of protein-protein interactions is paramount. The phosphorylation of the PABP-interacting motif 2 (PAM2) is a critical regulatory mechanism in mRNA metabolism, influencing the binding of various proteins to the Poly(A)-Binding Protein (PABP). This guide provides a comprehensive comparison of experimental techniques to validate the functional impact of this compound motif phosphorylation, offering detailed protocols and quantitative data to aid in experimental design and interpretation.

The interaction between the this compound motif of a protein and the MLLE domain of PABP is a key node in the post-transcriptional regulation of gene expression.[1][2] Phosphorylation within or near the this compound motif has emerged as a significant modulator of this interaction, generally decreasing the binding affinity and thereby affecting downstream processes such as mRNA deadenylation, stability, and translation.[1][3][4] Validating these functional consequences requires a multi-faceted experimental approach. This guide details the primary methodologies used to interrogate the impact of this compound motif phosphorylation and compares them with alternative techniques for studying protein-protein interactions.

Core Methodologies for Validating this compound Phosphorylation Impact

A robust strategy to elucidate the functional role of this compound motif phosphorylation typically involves a combination of techniques to assess changes in protein-protein interaction and the consequential effects on cellular processes. The use of phosphomimetic and phospho-blocking mutants is a cornerstone of these investigations, where serine or threonine residues are mutated to aspartate/glutamate to mimic phosphorylation or to alanine to prevent it, respectively.[1]

Table 1: Comparison of Core Methodologies
Technique Principle Type of Data Advantages Limitations
Co-Immunoprecipitation (Co-IP) In vivo pull-down of a target protein and its binding partners from a cell lysate using a specific antibody.[5][6][7]Qualitative/Semi-quantitative- Detects interactions in a cellular context- Can identify endogenous interaction partners- Susceptible to non-specific binding- Does not prove direct interaction- Difficult to quantify
In Vitro Pull-Down Assay In vitro binding of a purified "bait" protein (e.g., GST-tagged PABP) to a "prey" protein (e.g., this compound-containing protein) from a lysate or purified sample.[8][9][10]Qualitative/Semi-quantitative- Demonstrates direct interaction- Less prone to non-specific binding from cellular milieu- May not reflect in vivo conditions- Requires purified proteins
Deadenylation Assay Measures the rate of poly(A) tail shortening of a radiolabeled or fluorescently tagged mRNA substrate in the presence of a deadenylase complex and the this compound-containing protein.[11][12][13]Quantitative (rate of deadenylation)- Directly assesses a key biological function- Can be performed in vitro with purified components- Can be technically challenging- May not fully recapitulate cellular complexity
Luciferase Reporter Assay Quantifies the stability or translation of a reporter mRNA (e.g., luciferase) containing the 3' UTR of a target gene, co-transfected with the this compound-containing protein.[14][15][16]Quantitative (luciferase activity)- Provides a quantitative measure of in vivo functional impact- High-throughput potential- Indirect measure of the protein-protein interaction- Reporter constructs may not perfectly mimic endogenous mRNA

Experimental Protocols: A Step-by-Step Guide

Co-Immunoprecipitation (Co-IP) to Demonstrate in vivo Interaction

This protocol is adapted from studies investigating the interaction between PABP and this compound-containing proteins like Tob2.[1]

Objective: To determine if the phosphorylation status of a this compound-containing protein affects its interaction with endogenous or overexpressed PABP in a cellular context.

Methodology:

  • Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) and transfect with plasmids encoding V5-tagged wild-type, phosphomimetic (PM), or non-phosphorylatable (NP) mutants of the this compound-containing protein and/or myc-tagged PABPC1.

  • Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. To eliminate RNA-mediated interactions, RNase A can be included.[1]

  • Immunoprecipitation: Incubate the cell lysates with an anti-V5 antibody (for the this compound protein) overnight at 4°C. Then, add protein A/G agarose or magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-myc (for PABPC1) and anti-V5 (for the this compound protein) antibodies to detect the co-precipitated proteins.

In Vitro GST Pull-Down Assay for Direct Interaction

This protocol assesses the direct interaction between PABP and a this compound-containing protein.[17]

Objective: To confirm a direct interaction between PABP and a this compound-containing protein and to assess how phosphomimetic mutations affect this interaction.

Methodology:

  • Protein Expression and Purification: Express and purify GST-tagged PABPC1 and the V5-tagged wild-type, PM, and NP variants of the this compound-containing protein from E. coli or an in vitro transcription/translation system.

  • Binding Reaction: Immobilize the GST-PABPC1 on glutathione-sepharose beads. Incubate the beads with equimolar amounts of the purified wild-type, PM, or NP this compound-containing proteins in a binding buffer.

  • Washing: Wash the beads extensively to remove unbound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-V5 antibody. The amount of pulled-down this compound protein is compared between the wild-type and mutant forms.

In Vitro Deadenylation Assay

This assay functionally tests the consequence of altered PABP binding on mRNA deadenylation.[1][18]

Objective: To measure the effect of phosphomimetic mutations in a this compound-containing protein on its ability to promote mRNA deadenylation.

Methodology:

  • Substrate Preparation: Synthesize a 32P-labeled, capped RNA substrate with a poly(A) tail of a defined length (e.g., 98 nucleotides).

  • Reaction Setup: Prepare reaction mixtures containing the radiolabeled RNA substrate, a deadenylase complex (e.g., PAN2-PAN3 or CCR4-NOT), and the purified wild-type, PM, or NP this compound-containing protein.

  • Time Course: Incubate the reactions at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60 minutes). Stop the reaction by adding a formamide-containing loading dye.

  • Analysis: Separate the RNA products on a denaturing polyacrylamide gel. Visualize the gel by autoradiography and quantify the length of the poly(A) tail over time to determine the deadenylation rate.

Luciferase Reporter Assay for in vivo Functional Analysis

This assay measures the impact of this compound phosphorylation on mRNA stability and/or translation in living cells.[1]

Objective: To quantify the functional consequence of altered PABP-PAM2 interaction on gene expression.

Methodology:

  • Construct Preparation: Clone the 3' UTR of a target mRNA downstream of a luciferase reporter gene in an expression vector.

  • Cell Transfection: Co-transfect mammalian cells with the luciferase reporter plasmid, a control plasmid expressing Renilla luciferase (for normalization), and plasmids expressing the wild-type, PM, or NP this compound-containing protein.

  • Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase expression in the presence of the wild-type, PM, and NP this compound-containing proteins. A decrease in luciferase activity with the PM mutant would suggest that phosphorylation of the this compound motif leads to decreased mRNA stability or translation.

Quantitative Data from Experimental Validation

The following table summarizes representative quantitative data from studies on the functional impact of this compound motif phosphorylation.

Table 2: Representative Quantitative Impact of this compound Motif Phosphorylation
Protein Experiment Wild-Type (WT) Phosphomimetic (PM) Mutant Non-Phosphorylatable (NP) Mutant Reference
Tob2 Co-IP with PABPC1 Strong InteractionDiminished InteractionEnhanced Interaction[1]
Pan3 Co-IP with PABPC1 Strong InteractionDiminished InteractionEnhanced Interaction[1]
Tnrc6c Luciferase Reporter Assay (RNA tethering) ~50% Repression~20% Repression~60% Repression[1]
Tob2 Deadenylation Assay Enhanced DeadenylationNo EnhancementEnhanced Deadenylation[1]

Alternative and Complementary Validation Techniques

While the core methodologies provide a robust framework, other techniques can offer more quantitative and detailed insights into the biophysical properties of the PABP-PAM2 interaction.

Table 3: Comparison of Alternative Methodologies
Technique Principle Type of Data Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as one protein (analyte) flows over its immobilized binding partner (ligand).[3][4]Quantitative (KD, kon, koff)- Real-time, label-free analysis- Provides kinetic and affinity data- Requires specialized equipment- Immobilization of one protein may affect its conformation
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of two molecules in solution.[1][18]Quantitative (KD, ΔH, ΔS, stoichiometry)- Label-free, in-solution measurement- Provides a complete thermodynamic profile of the interaction- Requires large amounts of pure protein- Not suitable for very high or very low affinity interactions
Yeast Two-Hybrid (Y2H) Assay A genetic method to detect protein-protein interactions in yeast. Interaction between "bait" and "prey" proteins reconstitutes a functional transcription factor, activating reporter gene expression.Qualitative/Semi-quantitative- In vivo screening for novel interactors- Relatively simple and high-throughput- Prone to false positives and negatives- Non-mammalian system

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways, experimental workflows, and the relationships between different validation methods.

PAM2_Phosphorylation_Pathway Signaling Pathway of this compound Motif Phosphorylation cluster_signaling Cellular Signal cluster_protein This compound-Containing Protein cluster_function Functional Outcome Kinase Kinase PAM2_unphos This compound Protein (Unphosphorylated) Kinase->PAM2_unphos Phosphorylation Phosphatase Phosphatase Phosphatase->PAM2_unphos PAM2_unphos->Phosphatase Dephosphorylation PABP PABP PAM2_unphos->PABP Strong Interaction PAM2_phos This compound Protein (Phosphorylated) PAM2_phos->PABP Weak/No Interaction mRNA_stability mRNA Stability / Translation PABP->mRNA_stability Promotes

Caption: Signaling pathway illustrating the regulation of PABP-PAM2 interaction by phosphorylation.

Experimental_Workflow Experimental Workflow for Validating this compound Phosphorylation Impact cluster_interaction Protein-Protein Interaction cluster_functional Functional Assays mutagenesis Site-Directed Mutagenesis (WT, PM, NP) co_ip Co-Immunoprecipitation mutagenesis->co_ip pull_down In Vitro Pull-Down mutagenesis->pull_down deadenylation Deadenylation Assay mutagenesis->deadenylation luciferase Luciferase Reporter Assay mutagenesis->luciferase validation Validation of Functional Impact co_ip->validation In vivo interaction pull_down->validation Direct interaction deadenylation->validation Functional impact on mRNA decay luciferase->validation Functional impact on gene expression

Caption: A typical experimental workflow to validate the functional impact of this compound phosphorylation.

Method_Comparison Comparison of Validation Techniques co_ip Co-IP in_vivo In Vivo Context co_ip->in_vivo pull_down Pull-Down in_vitro Direct Interaction (In Vitro) pull_down->in_vitro y2h Yeast Two-Hybrid y2h->in_vivo spr SPR spr->in_vitro itc ITC itc->in_vitro deadenylation Deadenylation Assay in_vitro_functional Functional Readout (In Vitro) deadenylation->in_vitro_functional luciferase Luciferase Assay in_vivo_functional Functional Readout (In Vivo) luciferase->in_vivo_functional

Caption: A logical relationship diagram comparing different validation methodologies.

Conclusion

Validating the functional impact of this compound motif phosphorylation requires a thoughtful and multi-pronged approach. While Co-immunoprecipitation and in vitro pull-down assays are essential for establishing changes in protein-protein interactions, functional assays like deadenylation and luciferase reporter assays are crucial for understanding the downstream cellular consequences. For a more in-depth biophysical characterization, techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry can provide invaluable quantitative data on binding affinities and thermodynamics. By selecting the appropriate combination of these techniques, researchers can robustly elucidate the regulatory roles of this compound motif phosphorylation in gene expression and open new avenues for therapeutic intervention.

References

Safety Operating Guide

Proper Disposal of Polyacrylamide Gels (PAM) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of polyacrylamide (PAM) gels is a critical component of laboratory safety and environmental responsibility. While polymerized acrylamide is not classified as a hazardous waste, the gels often contain residual un-polymerized acrylamide, a known neurotoxin and suspected carcinogen, necessitating specific disposal protocols.[1][2][3] Adherence to these procedures minimizes risks to personnel and the environment.

Core Disposal Principles

The fundamental principle for polyacrylamide gel disposal is to treat it as chemical waste.[1][2] This ensures that the toxic un-polymerized acrylamide is managed through a controlled waste stream, rather than being introduced into general landfill or sanitary sewer systems.[1][2][3]

Quantitative Data Summary

While specific quantitative limits for disposal may vary based on institutional and local regulations, the following table summarizes key qualitative and logistical parameters for the proper disposal of polyacrylamide gels.

ParameterGuidelineRationale
Waste Classification Chemical WastePresence of un-polymerized acrylamide, which is a toxic material.[1][2][3]
Primary Container Leak-proof, sealed plastic bag.[2]To prevent leakage of any liquid and contain the gel.
Secondary Container Cardboard box or designated plastic pail with a tight-fitting lid.[1][3]Provides structural integrity for transport and storage.
Labeling "Waste Polyacrylamide Gel" or similar, with a completed chemical waste tag.[1][2][3]Ensures proper identification and handling by waste management personnel.
Prohibited Disposal Routes Regular trash, red biohazard bags, sanitary sewer.[1][2]Prevents environmental contamination and improper handling as biological or general waste.
Contaminated PPE Segregate in a separate sealed bag and dispose of as chemical waste.[1][2]Items like gloves and bench paper can be contaminated with un-polymerized acrylamide.

Experimental Protocol: Step-by-Step Disposal of Polyacrylamide Gels

This protocol outlines the standard procedure for the safe disposal of polyacrylamide gels from a laboratory setting.

Materials:

  • Leak-proof plastic bags

  • Designated secondary waste container (e.g., cardboard box or plastic pail)

  • Chemical waste labels/tags

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Don PPE: Before handling any waste, ensure appropriate PPE is worn.

  • Gel Collection:

    • Carefully remove the polyacrylamide gel from the electrophoresis apparatus.

    • Place the entire gel into a leak-proof plastic bag. For multiple gels, a single bag can be used, but do not overfill.

  • Seal Primary Container:

    • Expel excess air from the bag and seal it securely.

  • Place in Secondary Container:

    • Place the sealed bag into the designated secondary container.[1][2] This container should be lined with a larger plastic bag.[2]

  • Disposal of Contaminated Debris:

    • Collect any visibly contaminated materials, such as gloves, paper towels, or cutting tools, in a separate sealed plastic bag.[1][2]

    • Place this bag into the same secondary container.

  • Labeling:

    • Affix a completed chemical waste label to the outside of the secondary container.[1][3] The label must clearly identify the contents as "Waste Polyacrylamide Gels".[1][2] If other substances like ethidium bromide are present, they must also be listed.[2]

  • Storage and Pickup:

    • Store the sealed and labeled container in a designated waste accumulation area.

    • Arrange for pickup through your institution's Chemical Waste Program or Environmental Health & Safety (EHS) office.[1][2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of polyacrylamide gels.

PAM_Disposal_Workflow start Start: Polyacrylamide Gel for Disposal package_gel 1. Place gel in a sealed, leak-proof bag. start->package_gel is_contaminated Does the gel contain other hazardous materials? (e.g., Ethidium Bromide, radioactive labels) label_standard 4a. Affix 'Waste Polyacrylamide Gel' chemical waste tag. is_contaminated->label_standard No label_combined 4b. Affix chemical waste tag listing ALL components (e.g., 'Waste Polyacrylamide & EtBr Gels'). is_contaminated->label_combined Yes package_debris 2. Place contaminated gloves and debris in a separate sealed bag. package_gel->package_debris combine_in_secondary 3. Place all sealed bags into a designated secondary container (e.g., labeled box or pail). package_debris->combine_in_secondary combine_in_secondary->is_contaminated store_for_pickup 5. Store in designated chemical waste accumulation area. label_standard->store_for_pickup label_combined->store_for_pickup contact_ehs 6. Arrange for pickup by Chemical Waste Program / EHS. store_for_pickup->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of polyacrylamide gels.

References

Essential Safety and Handling Guide for Pam2CSK4

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling and disposal of Pam2CSK4, a synthetic diacylated lipopeptide commonly used in immunological research. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Understanding the Hazard Profile

Pam2CSK4 is a Toll-like receptor 2/6 (TLR2/6) agonist that mimics bacterial lipoproteins to stimulate an innate immune response. While Safety Data Sheets (SDSs) may classify the pure compound as non-hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care to minimize exposure and prevent contamination, particularly as a lyophilized powder which can be easily inhaled.

One available SDS states that Pam2CSK4 is not a hazardous substance or mixture. However, another suggests avoiding inhalation, as well as contact with skin and eyes, and recommends the use of personal protective equipment. Given this discrepancy, a conservative approach to handling is advised.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Pam2CSK4 in its powdered form and when working with stock solutions.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile glovesChange gloves immediately if contaminated.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection N95 or higher-rated respiratorRecommended when weighing or handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Pam2CSK4 will minimize risks and ensure the quality of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized powder at -20°C in a tightly sealed container.

  • Clearly label the container with the compound name, concentration (once reconstituted), date of receipt, and responsible personnel.

Reconstitution and Aliquoting (Example Protocol)

This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your product.

StepActionKey Considerations
1. Preparation Don all required PPE. Perform reconstitution in a biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation risk.
2. Equilibration Allow the vial of lyophilized Pam2CSK4 to equilibrate to room temperature before opening to prevent condensation.
3. Reconstitution Add a sterile, endotoxin-free solvent (e.g., sterile water, PBS, or DMSO) to the vial to achieve the desired stock concentration. Consult the product datasheet for recommended solvents and solubility.Gently swirl the vial to dissolve the powder. Do not vortex, as this may degrade the lipopeptide.
4. Aliquoting Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.This prevents repeated freeze-thaw cycles which can degrade the compound.
5. Storage of Aliquots Store the aliquots at -20°C or -80°C for long-term stability.Clearly label each aliquot with the compound name, concentration, and date of preparation.
Use in Cell Culture (Example)

Pam2CSK4 is often used to stimulate cells in vitro.

StepActionExample Concentration
1. Thaw Aliquot Thaw a single-use aliquot of the Pam2CSK4 stock solution at room temperature.
2. Dilution Dilute the stock solution to the desired final concentration in your cell culture medium.Typical working concentrations for cell stimulation range from 1 ng/mL to 10 µg/mL.[1][2]
3. Cell Treatment Add the diluted Pam2CSK4 solution to your cell cultures and incubate for the desired period.

Disposal Plan

Proper disposal of Pam2CSK4 and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste TypeDisposal Procedure
Unused/Expired Pam2CSK4 Powder Dispose of as non-hazardous chemical waste according to your institution's guidelines. Do not discard in the regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a biohazard bag.
Liquid Waste (e.g., used cell culture medium containing Pam2CSK4) Decontaminate with a 10% bleach solution for at least 20 minutes before disposing down the drain with copious amounts of water, in accordance with local regulations.[2]
Empty Vials Deface the label and dispose of in a container for broken glass.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR2 signaling pathway activated by Pam2CSK4 and a typical experimental workflow for its use.

TLR2_Signaling_Pathway Pam2CSK4-Induced TLR2 Signaling Pathway PAM2 Pam2CSK4 TLR2_TLR6 TLR2/TLR6 Heterodimer This compound->TLR2_TLR6 MyD88 MyD88 TLR2_TLR6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Pam2CSK4 activates the TLR2/TLR6 signaling cascade.

Experimental_Workflow Experimental Workflow for Pam2CSK4 Handling Receipt Receive and Store Pam2CSK4 Powder (-20°C) Reconstitution Reconstitute Powder in BSC/Fume Hood Receipt->Reconstitution Aliquoting Aliquot Stock Solution Reconstitution->Aliquoting Storage Store Aliquots (-20°C or -80°C) Aliquoting->Storage Dilution Thaw and Dilute Aliquot in Medium Storage->Dilution Cell_Culture Prepare Cell Cultures Cell_Culture->Dilution Stimulation Stimulate Cells with Pam2CSK4 Dilution->Stimulation Analysis Analyze Cellular Response Stimulation->Analysis Disposal Decontaminate and Dispose of Waste Analysis->Disposal

Caption: A typical workflow for handling Pam2CSK4 in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.